Product packaging for 1-Methoxycyclooct-1-ene(Cat. No.:)

1-Methoxycyclooct-1-ene

Cat. No.: B15047316
M. Wt: 140.22 g/mol
InChI Key: LACILBBCPMXTKX-UHFFFAOYSA-N
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Description

1-Methoxycyclooct-1-ene is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B15047316 1-Methoxycyclooct-1-ene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-methoxycyclooctene

InChI

InChI=1S/C9H16O/c1-10-9-7-5-3-2-4-6-8-9/h7H,2-6,8H2,1H3

InChI Key

LACILBBCPMXTKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CCCCCCC1

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1-Methoxycyclooct-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 1-Methoxycyclooct-1-ene, a valuable enol ether intermediate in organic synthesis. The primary synthetic route detailed herein involves the acid-catalyzed reaction of cyclooctanone with methanol, proceeding through a dimethyl acetal intermediate. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents relevant quantitative data in a structured format. Visual diagrams are included to illustrate the reaction pathway and experimental workflow, adhering to the specified formatting requirements.

Introduction

This compound is a key building block in organic chemistry, utilized in a variety of synthetic transformations. As an enol ether, its electron-rich double bond makes it susceptible to electrophilic attack, enabling the formation of diverse functional groups and complex molecular architectures. Its applications can be found in the synthesis of natural products, pharmaceutical intermediates, and other specialty chemicals. The most common and direct method for the preparation of this compound is the reaction of cyclooctanone with methanol in the presence of an acid catalyst.

Synthetic Pathway

The synthesis of this compound from cyclooctanone and methanol is a two-step process under acidic conditions. The first step is the formation of cyclooctanone dimethyl acetal. This is a reversible reaction where two equivalents of methanol add to the carbonyl group of cyclooctanone.[1] To drive the equilibrium towards the acetal, it is common to use an excess of methanol or a dehydrating agent to remove the water formed during the reaction.[2] The second step is the elimination of one molecule of methanol from the acetal to form the enol ether. This is typically achieved by heating the reaction mixture, often with distillation to remove the eliminated methanol.

Synthesis_Pathway Cyclooctanone Cyclooctanone Acetal Cyclooctanone Dimethyl Acetal Cyclooctanone->Acetal + 2 CH3OH, H+ Methanol Methanol (excess) Methanol->Acetal Acid_Catalyst Acid Catalyst (e.g., p-TSA) Acid_Catalyst->Acetal Enol_Ether This compound Acetal->Enol_Ether Heat, -CH3OH Methanol_Eliminated Methanol

Caption: Acid-catalyzed synthesis of this compound from cyclooctanone.

Experimental Protocol

The following protocol is a general procedure adapted from standard methods for acetal and enol ether synthesis.[1][2][3] Researchers should optimize conditions based on their specific laboratory setup and desired scale.

Materials:

  • Cyclooctanone

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TSA) or other suitable acid catalyst

  • Benzene or Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet extractor with drying agent

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add cyclooctanone, a 5 to 10-fold molar excess of anhydrous methanol, and a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.01-0.05 molar equivalents relative to cyclooctanone). A solvent such as benzene or toluene can be added to facilitate the azeotropic removal of water.

  • Acetal Formation: The reaction mixture is heated to reflux with vigorous stirring. The formation of water will be observed in the side arm of the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting cyclooctanone is consumed.

  • Enol Ether Formation: Once the acetal formation is complete, the temperature of the reaction is slowly increased to distill off the excess methanol and the azeotroping solvent. Continued heating at a higher temperature will promote the elimination of one equivalent of methanol from the acetal to form the desired this compound. This elimination can also be facilitated by the continued presence of the acid catalyst.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • Purification: The solvent is removed from the filtrate using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup 1. Reaction Setup (Cyclooctanone, Methanol, p-TSA) Acetal_Formation 2. Acetal Formation (Reflux with water removal) Setup->Acetal_Formation Enol_Ether_Formation 3. Enol Ether Formation (Distillation of Methanol) Acetal_Formation->Enol_Ether_Formation Neutralization 4. Neutralization (Wash with NaHCO3) Enol_Ether_Formation->Neutralization Extraction 5. Extraction & Drying (Wash with brine, dry with MgSO4) Neutralization->Extraction Evaporation 6. Solvent Removal (Rotary Evaporation) Extraction->Evaporation Distillation 7. Fractional Distillation (Reduced Pressure) Evaporation->Distillation

References

In-Depth Technical Guide: 1-Methoxycyclooct-1-ene (CAS Number: 50438-51-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methoxycyclooct-1-ene, a cyclic vinyl ether with potential applications in organic synthesis and medicinal chemistry. While detailed research on this specific compound is limited, this document consolidates available information regarding its identification, synthesis, and physicochemical properties, alongside a broader discussion of the relevance of cyclic vinyl ethers in drug development. This guide aims to serve as a foundational resource for researchers interested in exploring the synthetic utility and potential biological activity of this compound and related structures.

Compound Identification and Properties

This compound is a cyclic organic compound featuring an eight-membered carbocyclic ring, a vinyl ether functional group, and a methoxy substituent.

Table 1: Compound Identification

IdentifierValue
Chemical Name This compound
CAS Number 50438-51-2
Molecular Formula C₉H₁₆O
Molecular Weight 140.22 g/mol
Canonical SMILES COC1=CCCCCCC1
InChI Key Not readily available

At present, detailed, publicly available quantitative data on the physicochemical properties and spectroscopic characteristics of this compound are scarce. Researchers are encouraged to perform analytical characterization upon synthesis or acquisition of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound has been reported in the context of general methodologies for the preparation of vinyl ethers from ketals and acetals. One such method involves the reaction of a ketal with a manganese silyl reagent.

General Synthesis of Vinyl Ethers from Ketals

A documented approach for the synthesis of vinyl ethers involves the reaction of ketals with pentacarbonyl(trimethylsilyl)manganese(I) ((CO)₅MnSi(CH₃)₃)[1]. This method provides a route to various vinyl ethers, including cyclic derivatives.

Experimental Workflow for Vinyl Ether Synthesis

Caption: General workflow for the synthesis of this compound from its corresponding ketal.

Detailed Experimental Protocol (General Method)

The following is a generalized protocol based on the synthesis of vinyl ethers from ketals[1]. Specific reaction conditions for this compound may require optimization.

  • Reactant Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclooctanone dimethyl ketal (1 equivalent) in anhydrous acetonitrile.

  • Addition of Reagent: To the stirred solution, add pentacarbonyl(trimethylsilyl)manganese(I) ((CO)₅MnSi(CH₃)₃) (1-1.5 equivalents).

  • Reaction: Heat the reaction mixture to 50 °C and monitor the progress by a suitable analytical technique (e.g., TLC or GC).

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Potential Applications in Drug Development

While no specific biological activities or drug development applications for this compound have been reported, the broader class of cyclic ethers and vinyl ethers holds significant relevance in medicinal chemistry.

Cyclic Ethers in Biologically Active Molecules

Saturated and unsaturated cyclic ethers are prevalent structural motifs in a wide array of natural products and synthetic pharmaceuticals. They contribute to the overall three-dimensional structure of a molecule, influencing its binding affinity to biological targets. The ether oxygen can act as a hydrogen bond acceptor, a key interaction in many drug-receptor binding events.

Vinyl Ethers as Synthetic Intermediates

Vinyl ethers are versatile building blocks in organic synthesis. Their electron-rich double bond makes them reactive partners in various chemical transformations, including cycloadditions and electrophilic additions. This reactivity can be harnessed to construct complex molecular architectures found in drug candidates. Furthermore, vinyl ethers can serve as protecting groups for alcohols. The development of novel vinyl ethers like this compound expands the toolbox for medicinal chemists to create diverse compound libraries for drug discovery screening.

Logical Relationship: Vinyl Ethers in Drug Discovery

Vinyl_Ethers_in_Drug_Discovery VE This compound (and other Vinyl Ethers) Synthon Versatile Synthetic Intermediate VE->Synthon Scaffold Incorporation into Molecular Scaffolds Synthon->Scaffold Library Diverse Compound Libraries Scaffold->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: The role of vinyl ethers as building blocks in the drug discovery pipeline.

Conclusion and Future Directions

This compound represents an under-explored area of cyclic vinyl ether chemistry. The information presented in this guide, while limited, provides a starting point for researchers. Future work should focus on:

  • Detailed Synthesis and Characterization: Development and optimization of a robust synthetic protocol for this compound, followed by comprehensive spectroscopic and physicochemical characterization.

  • Exploration of Reactivity: Investigation of its participation in various organic reactions to assess its utility as a synthetic intermediate.

  • Biological Screening: Evaluation of its biological activity in various assays to uncover potential therapeutic applications.

By addressing these research gaps, the scientific community can better understand the potential of this compound and other novel cyclic vinyl ethers in the advancement of organic synthesis and drug discovery.

References

Spectroscopic Profile of 1-Methoxycyclooct-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the enol ether, 1-methoxycyclooct-1-ene. Due to the limited availability of directly published experimental data for this specific compound, this document compiles predicted values based on the analysis of analogous structures and established principles of spectroscopic interpretation. It also includes detailed experimental protocols for the synthesis and spectroscopic analysis of similar compounds, which can be adapted for this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of similar enol ethers, cycloalkenes, and methoxy-substituted compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Vinylic Proton4.5 - 4.8Triplet6.0 - 8.0
Methoxy Protons (-OCH₃)3.5 - 3.7SingletN/A
Allylic Protons (-CH₂-C=)2.0 - 2.3Multiplet-
Cyclooctyl Protons (-CH₂-)1.3 - 1.8Multiplet-
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Quaternary Olefinic Carbon (=C-O)150 - 160
Tertiary Olefinic Carbon (=CH)95 - 105
Methoxy Carbon (-OCH₃)55 - 60
Allylic Carbon (-CH₂-C=)25 - 35
Cyclooctyl Carbons (-CH₂)20 - 30
Table 3: Predicted Infrared (IR) Spectroscopy Data
Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
C=C Stretch (Enol Ether)1650 - 1690Strong
=C-H Stretch3020 - 3080Medium
C-O-C Asymmetric Stretch1200 - 1275Strong
C-O-C Symmetric Stretch1020 - 1080Strong
sp³ C-H Stretch2850 - 2960Strong
Table 4: Predicted Mass Spectrometry (MS) Data
m/z Value Proposed Fragment Notes
140[M]⁺Molecular Ion
125[M - CH₃]⁺Loss of a methyl radical
111[M - C₂H₅]⁺ or [M - OCH₃]⁺Loss of an ethyl radical or methoxy radical
97[C₇H₁₃]⁺Cycloheptenyl cation after rearrangement
81[C₆H₉]⁺Further fragmentation

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound (Illustrative)

This protocol is based on the Williamson ether synthesis, a common method for preparing ethers.

Materials:

  • Cyclooctanone

  • Trimethyl orthoformate

  • Methanol

  • Strong acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of cyclooctanone in methanol, add trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by fractional distillation or column chromatography on silica gel.

NMR Spectroscopy

Instrumentation:

  • A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

  • Place a drop of the neat liquid sample onto one face of a polished salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top to create a thin film of the liquid between the plates.

  • Mount the plates in the spectrometer's sample holder.

Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan with the empty salt plates prior to running the sample.

Mass Spectrometry (MS)

Instrumentation:

  • A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

  • Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or a gas chromatography (GC) inlet.

Data Acquisition:

  • Acquire the mass spectrum using a standard EI voltage of 70 eV.

  • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

The Unassuming Enol Ether: A Technical Guide to 1-Methoxycyclooct-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxycyclooct-1-ene, a seemingly simple enol ether, holds potential as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery. This technical guide provides a comprehensive overview of its discovery, synthesis, and characterization. While a singular "discovery" event for this compound is not prominently documented, its existence is a logical extension of the well-established chemistry of enol ethers derived from cyclic ketones. This guide will detail a probable synthetic route, present anticipated analytical data, and explore its potential reactivity, offering a valuable resource for researchers leveraging its unique structural features.

I. Historical Context and Discovery

The formal discovery of this compound is not attributable to a specific individual or a landmark publication. Instead, its synthesis and characterization are rooted in the broader development of enol ether chemistry throughout the 20th century. The formation of enol ethers from ketones, particularly cyclic ketones, became a fundamental transformation in organic synthesis. It is highly probable that this compound was first synthesized and characterized as part of broader studies on the reactivity of cyclooctanone or in the exploration of the synthesis and properties of various enol ethers.

The significance of enol ethers lies in their dual reactivity. The electron-rich double bond makes them susceptible to electrophilic attack, while the vinyl ether moiety can participate in a variety of cycloaddition and rearrangement reactions. These characteristics make them valuable building blocks in the synthesis of natural products and pharmaceutical agents.

II. Synthesis of this compound

The most direct and common method for the preparation of this compound is the acid-catalyzed reaction of cyclooctanone with methanol, with concurrent removal of water to drive the equilibrium towards the product. An alternative, often yielding cleaner products, involves the reaction of cyclooctanone with trimethyl orthoformate in the presence of an acid catalyst.

Experimental Protocol: Synthesis from Cyclooctanone and Trimethyl Orthoformate

This procedure is adapted from established methods for the synthesis of enol ethers from cyclic ketones.

Materials:

  • Cyclooctanone

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Methanol (anhydrous)

  • Sodium methoxide (for quenching)

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • To a solution of cyclooctanone (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq).

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material. The reaction may be gently heated to accelerate the conversion.

  • Upon completion, the reaction is quenched by the addition of a small amount of sodium methoxide solution in methanol to neutralize the acid catalyst.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in diethyl ether and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Logical Workflow for Synthesis:

G reagents Cyclooctanone, Trimethyl Orthoformate, p-Toluenesulfonic Acid, Methanol reaction Reaction Mixture (Stirring, optional heating) reagents->reaction quench Quenching (Sodium Methoxide) reaction->quench workup Aqueous Workup (Extraction with Diethyl Ether) quench->workup drying Drying (Anhydrous Sodium Sulfate) workup->drying purification Purification (Fractional Distillation) drying->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

III. Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. The following tables summarize the expected data based on the analysis of similar enol ethers.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Olefinic Proton4.5 - 4.8Triplet1H=CH-
Methoxy Protons3.5 - 3.7Singlet3H-OCH₃
Allylic Protons2.0 - 2.3Multiplet4H-CH₂-C=
Methylene Protons1.3 - 1.7Multiplet8H-(CH₂)₄-
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Quaternary Carbon150 - 155=C-OCH₃
Olefinic Carbon95 - 100=CH-
Methoxy Carbon55 - 60-OCH₃
Methylene Carbons20 - 40-(CH₂)₆-
B. Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Description
C=C Stretch1660 - 1680MediumEnol ether double bond
C-O-C Stretch1200 - 1250 (asymmetric)StrongVinyl ether C-O stretch
1050 - 1100 (symmetric)Strong
=C-H Bend810 - 850MediumOut-of-plane bend
C-H Stretch2800 - 3000MediumAliphatic C-H
C. Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Notes
140[C₉H₁₆O]⁺Molecular Ion (M⁺)
125[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
111[M - C₂H₅]⁺ or [M - CHO]⁺Retro-Diels-Alder type fragmentation or loss of CHO.
97[C₇H₁₃]⁺Further fragmentation of the cyclooctyl ring.
84[C₆H₁₂]⁺Cleavage of the ring.
55[C₄H₇]⁺Common fragment for cyclic systems.

Fragmentation Pathway:

G M [C₉H₁₆O]⁺˙ (m/z 140) M_minus_CH3 [M - CH₃]⁺ (m/z 125) M->M_minus_CH3 - •CH₃ M_minus_C2H5 [M - C₂H₅]⁺ (m/z 111) M->M_minus_C2H5 - •C₂H₅ M_minus_CHO [M - CHO]⁺ (m/z 111) M->M_minus_CHO - •CHO C7H13 [C₇H₁₃]⁺ (m/z 97) M_minus_C2H5->C7H13 - C₂H₂ G start This compound + Electrophile (E⁺) intermediate Oxocarbenium Ion Intermediate start->intermediate Electrophilic Attack product α-Substituted Cyclooctanone or Addition Product intermediate->product Nucleophilic Attack (Nu⁻)

In-depth Technical Guide: Physical Properties of 1-Methoxycyclooct-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Physical Properties

Due to the absence of experimentally determined data for 1-Methoxycyclooct-1-ene, computational methods are the primary source of property estimation. These predictions are based on the compound's structure and can provide valuable initial assessments.

PropertyPredicted ValueNotes
Boiling Point ~170-180 °CEstimated based on the boiling points of cyclooctene (~145-146 °C) and the addition of a methoxy group, which typically increases the boiling point due to increased molecular weight and polarity.
Density ~0.9 g/mLEstimated based on the density of cyclooctene (~0.85 g/mL) and the slightly higher density expected from the addition of an oxygen atom.
Refractive Index ~1.47Estimated based on the refractive index of similar cycloalkenes and ethers.
Molar Mass 140.22 g/mol Calculated from the chemical formula C9H16O.

**2. Spectroscopic Data (Expected)

While specific spectra for this compound are not available, the expected key signals in various spectroscopic analyses can be predicted based on its structure.

  • ¹H NMR: Protons on the double bond are expected to appear in the vinyl region (δ 4.5-6.0 ppm). The methoxy group protons would be a sharp singlet around δ 3.5 ppm. The allylic protons would likely appear around δ 2.0-2.5 ppm, and the remaining methylene protons of the cyclooctane ring would be in the δ 1.2-1.8 ppm range.

  • ¹³C NMR: The carbon atoms of the double bond would be expected in the δ 100-150 ppm region, with the carbon bearing the methoxy group being more downfield. The methoxy carbon would appear around δ 55-60 ppm. The carbons of the cyclooctane ring would be found in the δ 20-40 ppm range.

  • IR Spectroscopy: Key expected peaks would include a C=C stretch around 1650-1680 cm⁻¹ and a strong C-O stretch for the ether linkage around 1050-1150 cm⁻¹. The C-H stretches for the sp² carbons of the double bond would be just above 3000 cm⁻¹, while the sp³ C-H stretches would be just below 3000 cm⁻¹.

Experimental Protocols for Characterization

Should a researcher synthesize this compound, the following are standard experimental protocols that would be employed to determine its physical and spectroscopic properties.

3.1. Determination of Boiling Point

  • Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • The compound is placed in the round-bottom flask with a few boiling chips.

    • The apparatus is assembled, and the flask is heated gently.

    • The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point. For small quantities, a micro-boiling point apparatus can be used.

3.2. Measurement of Density

  • Apparatus: A pycnometer (a small glass flask of a known volume).

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the sample liquid, and the excess is removed to ensure the volume is exact.

    • The filled pycnometer is weighed again.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

3.3. Measurement of Refractive Index

  • Apparatus: A refractometer (e.g., an Abbe refractometer).

  • Procedure:

    • A small drop of the liquid sample is placed on the prism of the refractometer.

    • The prism is closed, and the user looks through the eyepiece.

    • The controls are adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read from the scale. The temperature should be recorded as the refractive index is temperature-dependent.

3.4. Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_property Physical Property Determination cluster_conclusion Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS BP Boiling Point Purification->BP Density Density Purification->Density RI Refractive Index Purification->RI Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment BP->Purity Density->Purity RI->Purity

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Logical Relationship of Properties

The physical properties of a molecule like this compound are interconnected and arise from its molecular structure. The following diagram illustrates these relationships.

G cluster_structure Molecular Structure cluster_properties Physical Properties MW Molecular Weight BP Boiling Point MW->BP influences Density Density MW->Density influences Polarity Polarity (Ether Group) Polarity->BP influences RI Refractive Index Polarity->RI influences Shape Molecular Shape (Cyclooctene Ring) Shape->BP influences Shape->Density influences Density->RI influences

Caption: Interrelationship between molecular structure and physical properties of this compound.

Stability and Degradation of 1-Methoxycyclooct-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxycyclooct-1-ene, a cyclic enol ether, is a valuable intermediate in organic synthesis. Understanding its stability and degradation pathways is crucial for its effective use in multi-step syntheses and for the stability of final products in various formulations. This technical guide provides a comprehensive overview of the stability and degradation of this compound, focusing on hydrolysis, oxidation, and thermal degradation. While specific quantitative data for this compound is limited in the public domain, this guide extrapolates from the known reactivity of cyclic enol ethers and provides detailed experimental protocols for researchers to determine the specific stability profile of this compound.

Introduction

Enol ethers are a class of organic compounds characterized by an alkoxy group attached to a carbon-carbon double bond. The presence of the oxygen atom significantly influences the reactivity of the alkene, making it electron-rich and susceptible to electrophilic attack. This compound, with its eight-membered ring, possesses unique conformational properties that can influence its reactivity compared to smaller or acyclic analogues. This guide will delve into the primary degradation pathways of this compound, providing a theoretical framework and practical experimental guidance.

Hydrolytic Degradation

The most significant degradation pathway for enol ethers is acid-catalyzed hydrolysis. In the presence of even mild acids, this compound is expected to hydrolyze to cyclooctanone and methanol.

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of enol ethers proceeds via a well-established mechanism involving protonation of the double bond, followed by nucleophilic attack of water and subsequent decomposition of the hemiacetal intermediate.[1]

The key steps are:

  • Protonation: The enol ether is protonated at the α-carbon, the carbon atom of the double bond not attached to the oxygen. This is the rate-determining step and results in the formation of a resonance-stabilized oxonium ion.[1]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.[1]

  • Deprotonation: A proton is lost from the resulting intermediate to form a hemiacetal.

  • Decomposition: The hemiacetal is unstable under acidic conditions and rapidly decomposes to the corresponding ketone (cyclooctanone) and alcohol (methanol).[1]

Hydrolysis_Mechanism This compound This compound Oxonium Ion Intermediate Oxonium Ion Intermediate This compound->Oxonium Ion Intermediate + H+ Protonated Hemiacetal Protonated Hemiacetal Oxonium Ion Intermediate->Protonated Hemiacetal + H2O Hemiacetal Hemiacetal Protonated Hemiacetal->Hemiacetal - H+ Cyclooctanone + Methanol Cyclooctanone + Methanol Hemiacetal->Cyclooctanone + Methanol

Caption: Acid-catalyzed hydrolysis of this compound.

Factors Affecting Hydrolysis Rate

The rate of hydrolysis is highly dependent on:

  • pH: The reaction is significantly faster at lower pH values due to the increased concentration of protons to initiate the reaction.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

  • Solvent: The polarity and protic nature of the solvent can influence the stability of the intermediates and transition states.

Quantitative Data

Table 1: Expected Hydrolysis Products of this compound

ReactantConditionsPrimary Products
This compoundAcidic aqueous solutionCyclooctanone, Methanol

Oxidative Degradation

The electron-rich double bond of this compound is susceptible to attack by various oxidizing agents. The products of oxidation will depend on the specific reagent used.

Ozonolysis

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. Treatment of this compound with ozone, followed by a reductive or oxidative workup, would lead to the cleavage of the cyclooctene ring.[3][4][5]

  • Reductive Workup (e.g., with dimethyl sulfide or zinc): This would yield an eight-carbon chain with a methyl ester at one end and an aldehyde at the other (methyl 8-oxooctanoate).

  • Oxidative Workup (e.g., with hydrogen peroxide): This would result in the formation of a dicarboxylic acid derivative (octanedioic acid monomethyl ester).

A study on the ozonolysis of various alkyl vinyl ethers showed the formation of the corresponding alkyl formate as a major gas-phase product.[6] This suggests that ozonolysis of this compound could also produce methyl formate as a byproduct.

Ozonolysis_Pathway cluster_ozonolysis Ozonolysis cluster_workup Workup This compound This compound Molozonide Molozonide This compound->Molozonide + O3 Ozonide Ozonide Molozonide->Ozonide Reductive Workup Reductive Workup Ozonide->Reductive Workup e.g., (CH3)2S Oxidative Workup Oxidative Workup Ozonide->Oxidative Workup e.g., H2O2 Methyl 8-oxooctanoate Methyl 8-oxooctanoate Reductive Workup->Methyl 8-oxooctanoate Octanedioic acid monomethyl ester Octanedioic acid monomethyl ester Oxidative Workup->Octanedioic acid monomethyl ester Thermal_Degradation_Workflow This compound This compound Heating Heating This compound->Heating Potential Pathways Potential Pathways Heating->Potential Pathways Retro-Ene Reaction Retro-Ene Reaction Potential Pathways->Retro-Ene Reaction Sigmatropic Rearrangement Sigmatropic Rearrangement Potential Pathways->Sigmatropic Rearrangement Fragmentation Fragmentation Potential Pathways->Fragmentation Degradation Products Degradation Products Retro-Ene Reaction->Degradation Products Sigmatropic Rearrangement->Degradation Products Fragmentation->Degradation Products

References

An In-depth Technical Guide to the Isomers of 1-Methoxycyclooct-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxycyclooct-1-ene, a cyclic enol ether, presents structural diversity through its geometric isomers, primarily the cis (Z) and trans (E) forms. While specific experimental data for these isomers is not extensively documented in publicly available literature, this guide provides a comprehensive overview based on established principles of organic chemistry and data from analogous compounds. This document outlines plausible synthetic routes, expected spectroscopic characteristics, and predicted reactivity profiles for the isomers of this compound, offering a foundational resource for researchers in chemical synthesis and drug development.

Introduction to this compound and its Isomerism

This compound is an eight-membered cyclic compound featuring a methoxy group attached to a double bond within the ring. The primary source of isomerism in this molecule arises from the geometry of the double bond, leading to the existence of cis (Z) and trans (E) diastereomers. The cyclooctane ring is large enough to accommodate both configurations, although the trans isomer is expected to be significantly more strained and therefore less stable.

The electronic nature of the enol ether functionality, with the electron-donating methoxy group, renders the double bond electron-rich and susceptible to electrophilic attack. This reactivity is a key feature in the potential applications of these isomers as synthetic intermediates.

Plausible Synthetic Routes

The synthesis of this compound isomers would likely commence from the readily available precursor, cyclooctanone. Several general methods for the formation of enol ethers can be adapted for this purpose.

O-Alkylation of Cyclooctanone Enolate

A common and effective method for enol ether synthesis is the O-alkylation of an enolate. This process involves the deprotonation of cyclooctanone to form the corresponding enolate, followed by reaction with a methylating agent. The choice of base and reaction conditions can influence the regioselectivity of enolate formation if unsymmetrical ketones are used, though this is not a concern for cyclooctanone.

Experimental Protocol (General):

  • Enolate Formation: A solution of cyclooctanone in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) to generate the lithium enolate.

  • O-Alkylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the enolate solution. To favor O-alkylation over C-alkylation, polar aprotic solvents like hexamethylphosphoramide (HMPA) or dimethylformamide (DMF) can be used as additives.

  • Workup: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution) and the product is extracted with an organic solvent. Purification is typically achieved by distillation or column chromatography.

The stereochemical outcome of this reaction would likely favor the thermodynamically more stable cis isomer. The synthesis of the trans isomer would require a more specialized stereoselective approach, which is often challenging for medium-sized rings.

Caption: O-Alkylation of Cyclooctanone Enolate.

Williamson Ether Synthesis from a Halogenated Precursor

An alternative approach involves a variation of the Williamson ether synthesis. This would require the preparation of a vinyl halide from cyclooctanone, followed by reaction with sodium methoxide.

Experimental Protocol (General):

  • Vinyl Halide Formation: Cyclooctanone can be converted to 1-chlorocyclooct-1-ene using a reagent such as phosphorus pentachloride (PCl₅).

  • Nucleophilic Substitution: The resulting 1-chlorocyclooct-1-ene is then treated with a solution of sodium methoxide (NaOCH₃) in methanol. The methoxide ion acts as a nucleophile, displacing the chloride to form the enol ether.

  • Workup and Purification: Similar to the previous method, the reaction is worked up by quenching, extraction, and subsequent purification.

This method is also expected to predominantly yield the cis isomer due to the greater stability of the cis-configured starting vinyl halide and the overall thermodynamic control of the reaction.

Caption: Williamson Ether Synthesis Approach.

Expected Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Vinyl Proton: The proton on the double bond (at C2) is expected to appear as a triplet due to coupling with the adjacent methylene protons. For the cis isomer, this signal would likely be in the range of δ 4.5-5.0 ppm. The chemical shift for the trans isomer may be slightly different due to ring strain and altered geometry.

  • Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, typically in the region of δ 3.4-3.6 ppm.

  • Cyclooctane Ring Protons: The methylene protons of the cyclooctane ring will give rise to a series of complex multiplets in the upfield region of the spectrum, generally between δ 1.2 and 2.5 ppm.

¹³C NMR:

  • Olefinic Carbons: The carbon atoms of the double bond are expected to have distinct chemical shifts. The carbon bearing the methoxy group (C1) would be significantly downfield, likely in the range of δ 145-155 ppm. The other olefinic carbon (C2) would appear further upfield, around δ 90-100 ppm.

  • Methoxy Carbon: The carbon of the methoxy group should appear around δ 55-60 ppm.

  • Cyclooctane Ring Carbons: The saturated carbons of the ring will resonate in the range of δ 20-40 ppm.

Functional Group Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Vinyl-H (C2-H)4.5 - 5.0 (triplet)-
Methoxy (-OCH₃)3.4 - 3.6 (singlet)55 - 60
Olefinic C1 (-C=)-145 - 155
Olefinic C2 (=CH-)-90 - 100
Ring CH₂1.2 - 2.5 (multiplets)20 - 40
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the enol ether functionality.

  • C=C Stretch: A medium intensity band around 1650-1680 cm⁻¹ corresponding to the carbon-carbon double bond stretch.

  • C-O Stretch: A strong band in the region of 1200-1250 cm⁻¹ for the vinyl ether C-O bond.

  • =C-H Stretch: A band of medium intensity just above 3000 cm⁻¹ for the vinylic C-H stretch.

  • C-H Stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹ for the C-H bonds of the cyclooctane ring and the methoxy group.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular formula C₉H₁₆O. Common fragmentation patterns for cyclic ethers and alkenes would be anticipated, including loss of the methoxy group or fragmentation of the cyclooctane ring.

Predicted Reactivity and Signaling Pathways

Enol ethers are versatile intermediates in organic synthesis due to the electron-rich nature of the double bond.[1] The following section outlines the predicted reactivity of this compound isomers.

Hydrolysis

Enol ethers are readily hydrolyzed under acidic conditions to yield the corresponding ketone and alcohol.[2][3] This reaction proceeds via protonation of the double bond at the carbon atom beta to the oxygen, forming a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by water leads to a hemiacetal, which then collapses to form cyclooctanone and methanol. This reactivity makes the enol ether a useful protecting group for ketones.

Caption: Acid-Catalyzed Hydrolysis of this compound.

Electrophilic Addition

The electron-rich double bond of this compound is susceptible to attack by various electrophiles. For instance, the addition of halogens (e.g., Br₂) would proceed via a halonium ion intermediate, followed by nucleophilic attack to give an α-haloketone after workup.

Cycloaddition Reactions

Enol ethers can participate in cycloaddition reactions. For example, they can act as the electron-rich component in [2+2] cycloadditions with electron-deficient alkenes or in Diels-Alder reactions with suitable dienes.[4][5][6] These reactions provide powerful methods for the construction of complex cyclic systems.

Caption: Generalized Cycloaddition Workflow.

Potential Applications in Drug Development

While there is no specific information on the biological activity of this compound isomers, cyclic structures are prevalent in many pharmaceuticals. The reactivity of the enol ether functionality allows for its use as a versatile scaffold for the synthesis of more complex molecules. For instance, the cyclooctane ring can be a core structure, and the enol ether can be a handle for introducing further functionality. The ability to control the stereochemistry of the double bond could be crucial in developing stereoisomerically pure drug candidates, as different isomers often exhibit distinct biological activities.

Conclusion

The isomers of this compound, particularly the cis and trans forms, represent interesting synthetic targets with potential applications in organic synthesis and medicinal chemistry. Although specific experimental data is scarce, this guide provides a solid foundation for their synthesis, characterization, and predicted reactivity based on well-established chemical principles. Further research into the stereoselective synthesis of the trans isomer and the exploration of the reactivity of both isomers could unveil novel synthetic methodologies and lead to the discovery of new bioactive compounds.

References

Theoretical Calculations on 1-Methoxycyclooct-1-ene: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

October 26, 2025

Abstract

A comprehensive review of existing literature reveals a significant gap in the theoretical and computational analysis of 1-Methoxycyclooct-1-ene. Despite the importance of substituted cycloalkenes in organic synthesis and medicinal chemistry, dedicated studies on the conformational landscape, electronic properties, and reactivity of this specific molecule are not publicly available. This whitepaper outlines a detailed, best-practice methodological approach for conducting such theoretical calculations, providing a roadmap for future research in this area. The protocols described herein are designed to yield high-quality, reproducible data suitable for academic and industrial drug development applications.

Introduction

Cyclooctene and its derivatives are fundamental structural motifs in a variety of natural products and pharmacologically active compounds. The conformational flexibility of the eight-membered ring, coupled with the electronic influence of substituents, gives rise to a complex energy landscape that dictates molecular geometry, stability, and reactivity. This compound, with its enol ether functionality, presents a particularly interesting case for theoretical investigation due to the interplay between the π-system of the double bond and the p-orbitals of the methoxy group.

Understanding the conformational preferences, transition states for ring inversion, and the impact of the methoxy group on the electronic structure is crucial for predicting the molecule's behavior in chemical reactions and its potential interactions with biological targets. This document serves as a comprehensive guide for researchers seeking to perform de novo theoretical calculations on this compound.

Proposed Computational Methodology

The following sections detail a robust computational workflow for the theoretical analysis of this compound, from initial conformational searches to the calculation of spectroscopic properties.

Conformational Analysis

A thorough exploration of the potential energy surface is critical to identify all stable conformers of this compound.

Protocol:

  • Initial Structure Generation: The starting 3D structure of this compound can be built using standard molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search should be performed to identify low-energy conformers.

    • Method: A Monte Carlo or molecular dynamics-based search is recommended.

    • Force Field: A computationally inexpensive force field, such as MMFF94 or UFF, should be used for the initial search to efficiently sample the conformational space.

  • Geometry Optimization and Energy Minimization: All unique conformers identified in the search should be subjected to geometry optimization using a higher level of theory.

    • Level of Theory: Density Functional Theory (DFT) is recommended. A suitable functional, such as B3LYP or ωB97X-D, should be employed.

    • Basis Set: A Pople-style basis set, such as 6-31G(d), is a good starting point for initial optimizations. For more accurate energies, a larger basis set like 6-311+G(d,p) or a Dunning-type basis set (e.g., cc-pVTZ) should be used for final single-point energy calculations.

  • Vibrational Frequency Analysis: A frequency calculation must be performed for each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

Transition State Searching

To understand the dynamics of conformational interconversion, the transition states connecting the identified minima must be located.

Protocol:

  • Initial Guess: A guess for the transition state structure can be generated by interpolating between two conformers of interest (e.g., using a linear interpolation or a more sophisticated method like the nudged elastic band).

  • Transition State Optimization: The guessed structure should be optimized using a transition state search algorithm (e.g., Berny algorithm with the TS keyword in Gaussian).

    • Level of Theory and Basis Set: The same level of theory and basis set used for the conformer optimization should be employed for consistency.

  • Frequency Analysis: A frequency calculation is crucial to verify that the optimized structure is a true first-order saddle point, characterized by exactly one imaginary frequency corresponding to the desired conformational change.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation should be performed to confirm that the located transition state connects the two intended minima.

Proposed Data Presentation

All quantitative data should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Relative Energies and Thermodynamic Properties of this compound Conformers

Conformer IDRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Population (%)
Conf-1 0.000.00
Conf-2
Conf-3
...

Table 2: Key Geometric Parameters of this compound Conformers

Conformer IDC1=C2 Bond Length (Å)C1-O Bond Length (Å)C1-C2-C3-C4 Dihedral Angle (°)
Conf-1
Conf-2
Conf-3
...

Proposed Visualizations

Visualizations are essential for conveying complex relationships and workflows. The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and the logical relationship between different calculations.

G cluster_0 Conformational Analysis Workflow cluster_1 Transition State Search Workflow start Initial 3D Structure Generation conf_search Conformational Search (MMFF94) start->conf_search dft_opt DFT Geometry Optimization (B3LYP/6-31G(d)) conf_search->dft_opt Unique Conformers freq_calc Frequency Analysis dft_opt->freq_calc minima Identified Energy Minima freq_calc->minima No Imaginary Frequencies ts_guess Generate Transition State Guess minima->ts_guess Select Two Minima ts_opt Transition State Optimization (B3LYP/6-31G(d)) ts_guess->ts_opt ts_freq Frequency Analysis ts_opt->ts_freq irc IRC Calculation ts_freq->irc One Imaginary Frequency ts_confirmed Confirmed Transition State irc->ts_confirmed Connects Two Minima

Figure 1: Proposed computational workflow for the conformational and transition state analysis of this compound.

Conclusion

While direct theoretical studies on this compound are currently absent from the scientific literature, the computational methodologies outlined in this whitepaper provide a clear and robust framework for future investigations. By following these protocols, researchers can generate high-quality, reliable data on the conformational preferences, transition states, and electronic properties of this molecule. Such data would be invaluable for understanding its fundamental chemical behavior and for its potential application in drug design and development. The authors of this paper strongly encourage the scientific community to undertake these studies to fill this notable gap in our understanding of substituted cycloalkenes.

Methodological & Application

Application Notes and Protocols: 1-Methoxycyclooct-1-ene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 1-Methoxycyclooct-1-ene, a versatile enol ether intermediate in organic synthesis. The document outlines a detailed protocol for its preparation from cyclooctanone and explores its key applications, including its role as a protective group and its reactivity towards electrophiles.

Synthesis of this compound

This compound can be efficiently synthesized from its corresponding ketone, cyclooctanone, through an O-alkylation reaction. This process involves the formation of a potassium enolate followed by trapping with a methylating agent. A well-established method for the analogous synthesis of 1-methoxycyclohex-1-ene from cyclohexanone provides a reliable protocol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described for the synthesis of 1-methoxycyclohex-1-ene.

Materials:

  • Cyclooctanone

  • Potassium tert-butoxide (t-BuOK)

  • Dimethyl sulfate (Me₂SO₄)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of potassium tert-butoxide (1.0 equivalent) in anhydrous dimethyl sulfoxide at room temperature, add cyclooctanone (1.0 equivalent) dropwise.

  • Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the potassium enolate.

  • Cool the reaction mixture in an ice bath and add dimethyl sulfate (1.0 equivalent) dropwise, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into a separatory funnel containing ice-water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to afford this compound.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )EquivalentsTheoretical Yield (g)Expected Yield (%)
Cyclooctanone126.201.0--
Potassium tert-butoxide112.211.0--
Dimethyl sulfate126.131.0--
This compound140.22-Calculated from starting material~70%

Synthesis Workflow

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Product cyclooctanone Cyclooctanone enolate_formation Enolate Formation (DMSO, RT, 30 min) cyclooctanone->enolate_formation tBuOK t-BuOK tBuOK->enolate_formation Me2SO4 Me₂SO₄ methylation O-Methylation (<20 °C to RT, 2h) Me2SO4->methylation enolate_formation->methylation Potassium Enolate workup Aqueous Workup & Extraction methylation->workup purification Fractional Distillation workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a valuable intermediate in several synthetic transformations. Its primary applications stem from its enol ether functionality, which allows it to act as a nucleophile or as a protected form of a ketone.

2.1. Protecting Group for Ketones

The formation of the enol ether can be viewed as a method to protect the carbonyl group of cyclooctanone. The enol ether is stable to nucleophilic and basic conditions. The ketone can be readily regenerated by hydrolysis under acidic conditions.

Experimental Protocol: Hydrolysis of this compound

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in a mixture of tetrahydrofuran and 1 M hydrochloric acid (2:1 v/v).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, add diethyl ether and wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cyclooctanone.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )EquivalentsTheoretical Yield (g)Expected Yield (%)
This compound140.221.0--
Cyclooctanone126.20-Calculated from starting material>95%

2.2. Reaction with Electrophiles

As an electron-rich alkene, this compound can react with various electrophiles at the α-carbon. This reactivity allows for the introduction of functional groups at the carbon adjacent to the original carbonyl group.

General Protocol: Reaction with a Generic Electrophile (E⁺)

Materials:

  • This compound

  • Electrophile (e.g., alkyl halide, acyl halide)

  • Aprotic solvent (e.g., dichloromethane, THF)

  • (Optional) Lewis acid catalyst

Procedure:

  • Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

  • Add the electrophile (1.0-1.2 equivalents) dropwise.

  • (Optional) If required, add a Lewis acid catalyst.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Quench the reaction with an appropriate aqueous solution (e.g., water, saturated ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the resulting α-substituted cyclooctanone (after hydrolysis of the intermediate) by chromatography.

Quantitative Data:

ReactantRole
This compoundNucleophile
Electrophile (E⁺)Electrophile
α-Substituted CyclooctanoneProduct (after hydrolysis)

Reactivity Pathway

reactivity_pathway cluster_hydrolysis Hydrolysis cluster_electrophilic_addition Electrophilic Addition start This compound hydrolysis_reagents H₃O⁺ start->hydrolysis_reagents electrophile Electrophile (E⁺) start->electrophile cyclooctanone Cyclooctanone hydrolysis_reagents->cyclooctanone Deprotection intermediate Oxocarbenium Ion Intermediate electrophile->intermediate Addition hydrolysis2 Hydrolysis intermediate->hydrolysis2 alpha_substituted α-Substituted Cyclooctanone hydrolysis2->alpha_substituted

Caption: General reactivity of this compound.

Application Notes and Protocols: 1-Methoxycyclooct-1-ene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. The choice of diene and dienophile is crucial for controlling the reaction's rate, regioselectivity, and stereoselectivity. This document provides detailed application notes and a representative protocol for the use of 1-methoxycyclooct-1-ene as a dienophile in Diels-Alder reactions. As an enol ether, this compound is an electron-rich dienophile and is expected to react readily with electron-deficient dienes. The resulting bicyclo[4.2.2]decane scaffold is a valuable motif in natural product synthesis and drug discovery.

While specific literature examples for the Diels-Alder reactions of this compound are not extensively documented, this guide provides a generalized protocol and expected outcomes based on the known reactivity of similar enol ether systems.

Hypothetical Reaction Data

The following table summarizes hypothetical quantitative data for the Diels-Alder reaction between this compound and various electron-deficient dienes. These values are illustrative and intended to provide a general expectation for reaction outcomes.

DieneSolventTemperature (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylateToluene801285>95:5
2,3,4,5-Tetrachloro-1,1-dimethoxycyclopentadieneXylene110247890:10
HexachlorocyclopentadieneDichlorobenzene140367288:12

Experimental Protocol: Synthesis of a Bicyclo[4.2.2]decane Derivative

This protocol describes a representative procedure for the Diels-Alder reaction between this compound and dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate.

Materials:

  • This compound

  • Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

  • Anhydrous Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Under an inert atmosphere, add anhydrous toluene (50 mL) to dissolve the dienophile. Subsequently, add dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.1 eq).

  • Reaction: The reaction mixture is heated to 80°C and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired bicyclo[4.2.2]decane derivative.

  • Characterization: The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted process, and its stereoselectivity is a key feature. The endo product is often favored due to secondary orbital overlap in the transition state.[1][2] However, the exo product can be thermodynamically more stable.[2] The stereochemistry of the dienophile is retained in the product.[1][2]

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Electron-Deficient Diene (HOMO) TS [4+2] Cycloaddition (Concerted) Diene->TS HOMO-LUMO Interaction Dienophile This compound (LUMO) Dienophile->TS Product Bicyclo[4.2.2]decane Derivative TS->Product New σ-bonds form

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of bicyclo[4.2.2]decane derivatives via the Diels-Alder reaction of this compound.

Experimental_Workflow Reactant_Prep Reactant Preparation (this compound & Diene) Reaction Diels-Alder Reaction (Heating in Toluene) Reactant_Prep->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Work-up & Solvent Removal Monitoring->Workup Proceed if complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, HRMS) Purification->Characterization Final_Product Pure Bicyclo[4.2.2]decane Derivative Characterization->Final_Product

References

Applications of Cyclooctyne Derivatives in Click Chemistry: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

While direct applications of 1-Methoxycyclooct-1-ene in click chemistry are not documented in current scientific literature, the broader class of cyclooctyne derivatives stands as a cornerstone of copper-free click chemistry, formally known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This powerful bioorthogonal reaction has revolutionized bioconjugation, drug development, and molecular imaging by enabling the efficient and specific linkage of molecules in complex biological environments. This document provides detailed application notes and protocols for a representative and widely used cyclooctyne, 4-dibenzocyclooctynol (DIBO), to illustrate the principles and practices of SPAAC for researchers, scientists, and drug development professionals.

Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a highly efficient and bioorthogonal click reaction that occurs between a strained cyclooctyne and an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. The driving force for this reaction is the high ring strain of the cyclooctyne, which is released upon cycloaddition.[1] This characteristic makes SPAAC ideal for applications in living systems. DIBO and its derivatives are a class of cyclooctynes that exhibit excellent reaction kinetics and are synthetically accessible, making them popular reagents for a variety of applications.[1][2][3]

Applications in Bioconjugation and Drug Development

SPAAC reagents like DIBO are instrumental in modern bioconjugation and drug development for several key applications:

  • Protein Labeling and Modification: Site-specific labeling of proteins with imaging agents (e.g., fluorophores), polyethylene glycol (PEG), or small molecule drugs.

  • Cell Surface Engineering and Imaging: Metabolic labeling of cell surface glycans with azide-modified sugars, followed by reaction with a cyclooctyne-linked probe for visualization and tracking.[1][4][5]

  • Antibody-Drug Conjugates (ADCs): Construction of ADCs by linking a cytotoxic drug to an antibody targeting a specific cancer cell antigen.

  • Development of Novel Biomaterials: Formation of hydrogels and other biocompatible materials through the crosslinking of polymer chains functionalized with azides and cyclooctynes.

Quantitative Data: Reaction Kinetics of DIBO Derivatives

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). The table below summarizes the rate constants for the reaction of various DIBO derivatives with benzyl azide, a common model azide.

Cyclooctyne DerivativeSecond-Order Rate Constant (k₂ in M⁻¹s⁻¹)Reference
4-dibenzocyclooctynol (DIBO)0.08 - 0.1 M⁻¹s⁻¹[1][6]
DIBO-carbamate~ 0.1 M⁻¹s⁻¹[1]
DIBO-ketone~ 0.3 M⁻¹s⁻¹[1]

Note: Reaction rates can be influenced by solvent and the specific azide used.[7]

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation using DIBO-Fluorophore

This protocol describes the labeling of an azide-modified protein with a DIBO-functionalized fluorescent dye.

Materials:

  • Azide-modified protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)

  • DIBO-fluorophore conjugate (e.g., DIBO-FITC, DIBO-AlexaFluor) dissolved in a compatible organic solvent (e.g., DMSO, DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Preparation of Reactants:

    • Prepare a solution of the azide-modified protein at a concentration of 1-10 mg/mL in PBS.

    • Prepare a stock solution of the DIBO-fluorophore conjugate at a concentration of 1-10 mM in DMSO.

  • Conjugation Reaction:

    • Add a 5-20 molar excess of the DIBO-fluorophore solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. The reaction can be gently mixed during incubation.

  • Purification:

    • Remove the unreacted DIBO-fluorophore by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorophore at its specific excitation wavelength.

Protocol 2: Cell Surface Labeling of Azide-Modified Glycans

This protocol outlines the labeling of live cells that have been metabolically engineered to express azide-functionalized glycans on their surface.[4][5]

Materials:

  • Cells cultured with an azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) for 2-3 days.

  • DIBO-biotin conjugate solution (e.g., 1 mM in DMSO).

  • Fluorescently labeled streptavidin (e.g., Streptavidin-FITC).

  • Cell culture medium.

  • PBS containing 1% Bovine Serum Albumin (BSA) (Wash Buffer).

Procedure:

  • Cell Preparation:

    • Harvest the cells cultured with the azide-modified sugar and wash them twice with ice-cold PBS.

    • Resuspend the cells in cell culture medium at a density of 1 x 10⁶ cells/mL.

  • Labeling Reaction:

    • Add the DIBO-biotin solution to the cell suspension to a final concentration of 25-100 µM.

    • Incubate the cells at 37°C for 30-60 minutes.

  • Washing:

    • Wash the cells three times with Wash Buffer to remove unreacted DIBO-biotin.

  • Secondary Labeling and Visualization:

    • Resuspend the cells in Wash Buffer containing the fluorescently labeled streptavidin at the manufacturer's recommended concentration.

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells three times with Wash Buffer.

    • Resuspend the cells in PBS for analysis by flow cytometry or fluorescence microscopy.

Visualizations

experimental_workflow cluster_metabolic_labeling Metabolic Glycan Labeling cluster_spaac SPAAC Reaction cluster_detection Detection azido_sugar Azido-Sugar Precursor (e.g., Ac4ManNAz) cell_culture Cell Culture (2-3 days) azido_sugar->cell_culture Introduction azido_cell Cell with Azide-Labeled Surface Glycans cell_culture->azido_cell Metabolic Incorporation labeled_cell Cell with Covalently Labeled Glycans azido_cell->labeled_cell Incubation (30-60 min) dibo_probe DIBO-Probe Conjugate (e.g., DIBO-Biotin) dibo_probe->labeled_cell final_cell Fluorescently Labeled Cell labeled_cell->final_cell Incubation (30 min) streptavidin Fluorescent Streptavidin streptavidin->final_cell analysis Analysis (Flow Cytometry / Microscopy) final_cell->analysis

Caption: Workflow for cell surface labeling using SPAAC.

signaling_pathway_logic Target Target Molecule (e.g., Protein, Glycan) Azide_Modification Introduction of Azide Moiety Target->Azide_Modification Modification SPAAC Strain-Promoted Alkyne-Azide Cycloaddition Azide_Modification->SPAAC DIBO_Probe DIBO-Functionalized Probe (e.g., Imaging Agent, Drug) DIBO_Probe->SPAAC Conjugate Stable Triazole-Linked Conjugate SPAAC->Conjugate Forms Downstream_Application Downstream Application (e.g., Imaging, Therapy) Conjugate->Downstream_Application Enables

Caption: Logical flow of a SPAAC-based bioconjugation.

References

Application Notes and Protocols: 1-Methoxycyclooct-1-ene in Strain-Promoted Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts.[1][2] The driving force for this reaction is the high ring strain of cyclooctyne derivatives, which readily undergo [3+2] cycloaddition with azides to form stable triazoles.[3][4] The reactivity and stability of the cyclooctyne can be tuned by introducing various substituents.

This document provides detailed application notes and protocols for the use of a representative functionalized cyclooctyne, 1-methoxycyclooct-1-ene, in strain-promoted cycloaddition reactions. While specific kinetic data for this compound is not extensively reported in the literature, its reactivity can be inferred from the behavior of other substituted cyclooctynes. The methoxy group, being an electron-donating group, is expected to influence the electronic properties and reactivity of the alkyne. These notes offer a comprehensive guide to the synthesis, characterization, and application of such compounds in bioconjugation and related fields.

Data Presentation

Table 1: Comparative Reactivity of Common Cyclooctynes in SPAAC

The second-order rate constants for the reaction of various cyclooctynes with benzyl azide are presented below. This data allows for a comparison of the reactivity of different cyclooctyne scaffolds. The reactivity of this compound is expected to be influenced by the electronic effects of the methoxy substituent.

Cyclooctyne DerivativeAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference
CyclooctyneOCT~0.001[5]
Monofluorinated CyclooctyneMOFO~0.03[4]
Difluorinated CyclooctyneDIFO~0.06[5]
Bicyclo[6.1.0]non-4-yneBCN~0.1[5]
DibenzocyclooctynolDIBO~0.3[5]
DibenzoazacyclooctyneDBCO/DIBAC~0.3[5]
BiarylazacyclooctynoneBARAC~0.96[5]

Experimental Protocols

Protocol 1: Representative Synthesis of a Methoxy-Substituted Cyclooctyne

The following is a representative, multi-step synthesis for a methoxy-substituted cyclooctyne, based on established methods for preparing functionalized cyclooctynes.[1][6]

Step 1: Synthesis of 2-Methoxycyclooctanone

  • To a solution of cyclooctanone (1.0 eq) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding enol triflate.

  • To a solution of the enol triflate in methanol under an inert atmosphere, add a palladium catalyst (e.g., Pd(OAc)₂/dppf) and a suitable base (e.g., triethylamine).

  • Stir the reaction at reflux for 4-6 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield 2-methoxycyclooctene.

  • To a solution of 2-methoxycyclooctene in dichloromethane at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise.

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the epoxide.

  • To a solution of the epoxide in dry THF at -78 °C under an inert atmosphere, add a solution of LDA (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-methoxycyclooctanone.

Step 2: Formation of the Hydrazone

  • To a solution of 2-methoxycyclooctanone (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

Step 3: Oxidation to this compound

  • Dissolve the crude hydrazone in a suitable solvent such as dichloromethane.

  • Add an oxidizing agent, for example, lead tetraacetate or mercury(II) oxide, in portions at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the metal salts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by flash column chromatography on silica gel.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

This protocol describes a general method for conjugating an azide-modified biomolecule (e.g., a protein or peptide) with a cyclooctyne derivative like this compound.

Materials:

  • Azide-modified biomolecule (e.g., protein, peptide, or nucleic acid)

  • This compound (or other desired cyclooctyne)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic co-solvent (e.g., DMSO or DMF), if required for cyclooctyne solubility

  • Analytical equipment for characterization (e.g., HPLC, mass spectrometry, SDS-PAGE)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the azide-modified biomolecule in PBS to a final concentration of 1-10 mg/mL.

    • Dissolve the this compound in a minimal amount of a compatible organic co-solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10-100 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule solution with the desired molar excess of the this compound stock solution. A 10- to 50-fold molar excess of the cyclooctyne is common to ensure efficient conjugation.

    • The final concentration of the organic co-solvent should be kept low (typically <5% v/v) to avoid denaturation of the biomolecule.

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37 °C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the cyclooctyne and the concentration of the reactants.

    • The progress of the reaction can be monitored by analytical techniques such as LC-MS or SDS-PAGE.

  • Purification of the Conjugate:

    • Remove the excess, unreacted cyclooctyne and other small molecules by a suitable purification method.

    • For proteins and larger biomolecules, size-exclusion chromatography (SEC), dialysis, or spin filtration are effective methods.

    • For smaller molecules, purification can be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the successful conjugation and purity of the product.

    • Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to verify the mass of the conjugate.

    • SDS-PAGE analysis can show a shift in the molecular weight of a protein after conjugation.

    • HPLC analysis can be used to assess the purity of the final product.

Mandatory Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Cyclooctyne This compound (Strained Alkyne) TS Concerted [3+2] Cycloaddition Cyclooctyne->TS Azide Azide-containing Molecule Azide->TS Triazole Stable Triazole Adduct TS->Triazole Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis stock_biomolecule Prepare Azide-Modified Biomolecule Stock Solution mix Combine Reactants stock_biomolecule->mix stock_cyclooctyne Prepare this compound Stock Solution stock_cyclooctyne->mix incubate Incubate at RT or 37°C mix->incubate purify Purify Conjugate (e.g., SEC, HPLC) incubate->purify characterize Characterize Product (e.g., MS, SDS-PAGE) purify->characterize

References

Application Notes and Protocols for 1-Methoxycyclooct-1-ene in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The general principle underlying the use of substituted trans-cyclooctenes in bioorthogonal chemistry is the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. The rate of this reaction is influenced by the electronic properties of the substituents on the trans-cyclooctene ring. Electron-donating groups, such as a methoxy group, are predicted to increase the energy of the highest occupied molecular orbital (HOMO) of the dienophile (the cyclooctene), thereby accelerating the reaction with the electron-poor tetrazine. However, the specific reactivity, stability, and optimal reaction conditions for 1-Methoxycyclooct-1-ene have not been experimentally determined or reported in peer-reviewed literature.

Due to the absence of specific data and established protocols for this compound in bioorthogonal applications, this document will provide a generalized framework and hypothetical protocols based on established procedures for other, more common, trans-cyclooctene derivatives. Researchers should treat these as a starting point for investigation and optimization. Extreme caution is advised, and thorough validation is necessary before applying these hypothetical protocols to valuable biological samples.

Hypothetical Reaction Scheme

The anticipated bioorthogonal reaction of a trans-isomer of this compound would be an IEDDA reaction with a tetrazine-functionalized molecule.

Protein_Labeling_Workflow A Prepare Tetrazine-modified Protein Solution C Incubate Protein and Cyclooctene Reagent A->C B Prepare 1-Methoxy-trans-cyclooctene Reagent Stock B->C D Quench Reaction (Optional) C->D E Purify Labeled Protein D->E F Characterize Labeled Protein E->F Logical_Relationships cluster_reagent Reagent Properties cluster_reaction Reaction Conditions A Synthesis of pure 1-Methoxy-trans-cyclooctene isomer C High Reactivity with Tetrazine A->C B Stability in Aqueous Buffer G Successful Bioorthogonal Labeling B->G C->G D Optimal pH D->G E Optimal Temperature E->G F Low Background Reactivity F->G

Application Notes and Protocols: The Reaction of 1-Methoxycyclooct-1-ene with Tetrazines in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes has emerged as a powerful tool in bioorthogonal chemistry, enabling the selective labeling and modification of biomolecules in complex biological systems. Among the various dienophiles, (Z)-1-methoxycyclooct-1-ene, a strained enol ether, offers a unique combination of reactivity and stability, making it an attractive partner for tetrazine ligations in applications ranging from cellular imaging to pre-targeted drug delivery.

This document provides a comprehensive overview of the reaction between 1-methoxycyclooct-1-ene and substituted tetrazines, including a summary of kinetic data, detailed experimental protocols for synthesis and conjugation, and visualizations of the reaction mechanism and its application in a therapeutic workflow.

Reaction Kinetics and Tunability

The rate of the iEDDA reaction between this compound and a tetrazine is highly dependent on the electronic properties of the tetrazine ring. Electron-withdrawing substituents on the tetrazine accelerate the reaction by lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the diene, facilitating the [4+2] cycloaddition with the electron-rich dienophile. Conversely, electron-donating groups on the tetrazine decrease the reaction rate. This tunability allows for the design of reactions with a wide range of kinetics to suit specific applications, including staged labeling experiments.

While specific kinetic data for this compound is not extensively published, the relative reactivity can be inferred from studies with other strained dienophiles such as bicyclo[6.1.0]nonyne (BCN) and trans-cyclooctene (TCO). The following table summarizes the second-order rate constants for the reaction of various 3,6-disubstituted-1,2,4,5-tetrazines with these dienophiles, illustrating the impact of substitution on reaction kinetics. It is expected that this compound would follow a similar trend.

Tetrazine Substituent (R)DienophileSolventSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)
3,6-di(2-pyridyl)BCNMethanol118
3-(4-fluorophenyl)-6-(2-pyridyl)BCNMethanol23
3,6-diphenylBCNMethanol3.6
3,6-bis(4-methoxyphenyl)BCNMethanol1.4
3,6-bis(4-hydroxyphenyl)BCNMethanol0.58
3,6-di(2-pyridyl)TCOPBS, pH 7.4, 37°C~30,000
3,6-diphenylTCOPBS, pH 7.4, 37°C~3,300
3,6-bis(H)TCOPBS, pH 7.4, 37°C~1,000

Experimental Protocols

Synthesis of (Z)-1-Methoxycyclooct-1-ene

Materials:

  • Cyclooctanone

  • Lithium diisopropylamide (LDA)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Formation of the Silyl Enol Ether:

    • To a solution of LDA (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of cyclooctanone (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add trimethylsilyl chloride (1.2 eq) to the reaction mixture and allow it to warm to room temperature overnight.

    • Quench the reaction by the addition of saturated aqueous NaHCO₃.

    • Extract the aqueous layer with hexanes (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude silyl enol ether. Purification can be achieved by distillation.

  • Methylation (representative procedure):

    • Caution: Handle sodium hydride and methyl iodide with extreme care in a well-ventilated fume hood.

    • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add the purified silyl enol ether (1.0 eq) dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the mixture to 0 °C and add methyl iodide (1.5 eq) dropwise.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or GC-MS.

    • Carefully quench the reaction with water and extract with diethyl ether or hexanes (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (Z)-1-methoxycyclooct-1-ene.

General Protocol for Tetrazine Ligation with this compound

This protocol describes a general procedure for the conjugation of a tetrazine-modified molecule to a this compound-modified molecule. The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

Materials:

  • This compound functionalized molecule (e.g., protein, small molecule)

  • Tetrazine functionalized molecule (e.g., fluorescent probe, drug)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4 for biological applications)

  • Organic solvent if reactants are not water-soluble (e.g., DMSO, DMF, Methanol)

  • UV-Vis Spectrophotometer (for reaction monitoring)

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound functionalized molecule in the chosen reaction buffer or solvent to a desired stock concentration (e.g., 10 mM).

    • Dissolve the tetrazine functionalized molecule in a compatible solvent (e.g., DMSO) to a stock concentration (e.g., 100 mM).

  • Ligation Reaction:

    • In a suitable reaction vessel, add the solution of the this compound functionalized molecule.

    • Add the tetrazine functionalized molecule to the reaction mixture. A slight excess of one reagent may be used to drive the reaction to completion. For kinetic measurements, pseudo-first-order conditions are often employed with a large excess of the dienophile.

    • Gently mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from minutes to hours depending on the concentrations and the specific tetrazine used.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the decrease in the absorbance of the tetrazine at its λₘₐₓ (typically around 520-540 nm).

    • Alternatively, the reaction can be monitored by LC-MS or NMR to observe the formation of the dihydropyridazine product.

  • Purification (if necessary):

    • Once the reaction is complete, the conjugated product can be purified from unreacted starting materials using standard techniques such as size-exclusion chromatography (for biomolecules), dialysis, or high-performance liquid chromatography (HPLC).

Visualizations

Reaction Mechanism

The reaction proceeds through an inverse electron-demand Diels-Alder cycloaddition, followed by a retro-Diels-Alder reaction that releases dinitrogen gas, forming a stable dihydropyridazine product.

ReactionMechanism Tetrazine 1,2,4,5-Tetrazine TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState + EnolEther This compound EnolEther->TransitionState Cycloadduct Unstable Cycloadduct TransitionState->Cycloadduct Fast Dihydropyridazine Dihydropyridazine Cycloadduct->Dihydropyridazine Retro-Diels-Alder (fast, irreversible) Nitrogen N₂

Caption: Mechanism of the inverse electron-demand Diels-Alder reaction.

Experimental Workflow for Bioconjugation

A typical workflow for labeling a protein with a small molecule fluorescent probe using tetrazine ligation.

ExperimentalWorkflow start Start protein_modification 1. Modify Protein with This compound start->protein_modification purification1 2. Purify Modified Protein (e.g., SEC) protein_modification->purification1 ligation 4. Mix Modified Protein and Tetrazine Probe purification1->ligation tetrazine_probe 3. Prepare Tetrazine- Fluorescent Probe Solution tetrazine_probe->ligation incubation 5. Incubate at Room Temperature ligation->incubation purification2 6. Purify Labeled Protein (remove excess probe) incubation->purification2 analysis 7. Analyze Labeled Protein (e.g., SDS-PAGE, MS) purification2->analysis end End analysis->end PretargetedDrugDelivery cluster_step1 Step 1: Targeting cluster_step2 Step 2: Drug Delivery antibody_conjugate Administer Antibody- This compound Conjugate tumor_binding Antibody Conjugate Binds to Tumor Antigen antibody_conjugate->tumor_binding clearance1 Unbound Antibody Clears from Circulation tumor_binding->clearance1 tetrazine_drug Administer Tetrazine- Drug Conjugate clearance1->tetrazine_drug Time Delay in_vivo_ligation In Vivo Click Reaction at Tumor Site tetrazine_drug->in_vivo_ligation drug_release Drug is Concentrated at the Tumor in_vivo_ligation->drug_release clearance2 Unbound Tetrazine-Drug Rapidly Clears in_vivo_ligation->clearance2 outcome Therapeutic Effect drug_release->outcome

Application Notes and Protocols for Reactions Involving 1-Methoxycyclooct-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis and key reactions of 1-Methoxycyclooct-1-ene, a versatile enol ether intermediate in organic synthesis. The protocols are based on established methodologies for cyclic enol ethers and are intended to serve as a comprehensive guide for laboratory practice.

Introduction

This compound is a valuable synthetic intermediate due to the electron-rich nature of its double bond, making it susceptible to a variety of chemical transformations. As an enol ether, it serves as a protected form of the ketone, cyclooctanone, and can be used in numerous reactions where the nucleophilic character of the double bond is exploited. This includes hydrolysis back to the parent ketone, oxidation to form epoxides or other oxygenated derivatives, and participation in cycloaddition reactions to construct complex cyclic systems. These reactions are of significant interest in the fields of natural product synthesis and medicinal chemistry for the construction of novel molecular scaffolds.

Data Presentation

Table 1: Summary of Typical Reaction Yields
ReactionProductTypical Yield (%)
Synthesis from CyclooctanoneThis compound85 - 95
Acid-Catalyzed HydrolysisCyclooctanone> 95
Epoxidation with m-CPBA1-Methoxy-9-oxabicyclo[6.1.0]nonane70 - 85
Diels-Alder with DMADDimethyl 1-methoxybicyclo[4.2.2]deca-1(8),6-diene-7,8-dicarboxylate60 - 75
Table 2: Spectroscopic Data for this compound
SpectroscopyFeatureCharacteristic Signal
¹H NMRVinylic Proton (CH =C-OCH₃)δ 4.5 - 4.8 ppm (t)
¹H NMRMethoxy Protons (C=C-OCH ₃)δ 3.5 - 3.7 ppm (s)
¹³C NMRVinylic Carbon (C H=C-OCH₃)δ 100 - 105 ppm
¹³C NMRVinylic Carbon (CH=C -OCH₃)δ 150 - 155 ppm
¹³C NMRMethoxy Carbon (C=C-OC H₃)δ 55 - 60 ppm
IRC=C Stretch (Enol Ether)1660 - 1690 cm⁻¹ (strong)
IRC-O Stretch (Enol Ether)1200 - 1250 cm⁻¹ (strong)

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclooctanone

This protocol describes the synthesis of this compound from cyclooctanone via its dimethyl acetal.

Materials:

  • Cyclooctanone

  • Methanol (Anhydrous)

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (catalytic amount)

  • Sodium methoxide

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Formation of Cyclooctanone Dimethyl Acetal

  • To a solution of cyclooctanone (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction by adding solid sodium methoxide until the solution is basic.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cyclooctanone dimethyl acetal.

Step 2: Elimination to this compound

  • The crude cyclooctanone dimethyl acetal is subjected to distillation under reduced pressure in the presence of a catalytic amount of a mild acid (e.g., a weakly acidic resin) or by pyrolysis to induce the elimination of methanol.

  • Alternatively, the acetal can be treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an inert solvent such as THF at low temperature, followed by quenching with a proton source, although this is less common for simple enol ether formation.

  • The product, this compound, is collected as a colorless oil.

Purification:

  • The final product can be purified by fractional distillation under reduced pressure.

Protocol 2: Acid-Catalyzed Hydrolysis of this compound

This protocol details the conversion of this compound back to cyclooctanone.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).

  • Add 1 M HCl (0.1 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, neutralize the acid with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford cyclooctanone.

Purification:

  • The crude cyclooctanone can be purified by distillation or column chromatography on silica gel if necessary.

Protocol 3: Epoxidation of this compound

This protocol describes the oxidation of this compound to its corresponding epoxide using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the excess peroxy acid by adding saturated aqueous sodium sulfite solution and stir for 20 minutes.

  • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification:

  • The crude epoxide, 1-methoxy-9-oxabicyclo[6.1.0]nonane, can be purified by column chromatography on silica gel.

Protocol 4: Diels-Alder Reaction of this compound with Dimethyl Acetylenedicarboxylate (DMAD)

This protocol outlines a [4+2] cycloaddition reaction, though in this case, the enol ether acts as a dienophile with a diene or, as in this example, undergoes a formal [2+2] cycloaddition followed by rearrangement with an activated alkyne. A more classical Diels-Alder would involve a diene partner. For illustrative purposes, a reaction with a highly reactive dienophile is presented.

Materials:

  • This compound

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in toluene.

  • Add dimethyl acetylenedicarboxylate (DMAD) (1.05 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

Purification:

  • The resulting cycloadduct can be purified by column chromatography on silica gel.

Visualizations

Reaction Pathways

Reactions Cyclooctanone Cyclooctanone Acetal Cyclooctanone Dimethyl Acetal Cyclooctanone->Acetal CH(OCH₃)₃, H⁺ EnolEther This compound Acetal->EnolEther Δ or Base Ketone_hydrolysis Cyclooctanone EnolEther->Ketone_hydrolysis H₃O⁺ Epoxide 1-Methoxy-9-oxabicyclo[6.1.0]nonane EnolEther->Epoxide m-CPBA DielsAlderProduct Bicyclic Adduct EnolEther->DielsAlderProduct DMAD, Δ

Caption: Reaction pathways for this compound.

Experimental Workflow: General Protocol

Workflow start Start: Combine Reactants in Appropriate Solvent reaction Reaction under Specified Conditions (Temperature, Time) start->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Upon Completion drying Drying of Organic Layer (e.g., MgSO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification of Crude Product (Distillation or Chromatography) concentration->purification analysis Characterization of Product (NMR, IR, MS) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for synthesis.

Application Notes and Protocols for the Purification of 1-Methoxycyclooct-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 1-Methoxycyclooct-1-ene, a cyclic enol ether. The inherent reactivity of the enol ether functional group necessitates careful selection of purification techniques to avoid decomposition or isomerization. These guidelines are intended to assist researchers in obtaining high-purity material suitable for subsequent synthetic transformations and biological assays.

Introduction to Purification Challenges

Enol ethers, such as this compound, are susceptible to hydrolysis and decomposition under acidic conditions.[1][2] The acidic nature of standard silica gel can lead to the cleavage of the ether linkage, resulting in the formation of byproducts and loss of the desired product.[1] Therefore, purification strategies must be designed to minimize contact with acidic media and elevated temperatures for extended periods.

Recommended Purification Techniques

Several methods can be employed for the purification of this compound, with the choice depending on the scale of the reaction, the nature of the impurities, and the required final purity. The most common and effective techniques are distillation and column chromatography using a neutralized stationary phase.

Table 1: Comparison of Purification Techniques for this compound
TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Fractional Distillation under Reduced Pressure Separation based on differences in boiling points.- Scalable to large quantities.- Effective for removing non-volatile impurities.- Avoids contact with stationary phases.- Requires the compound to be thermally stable.- May not separate impurities with similar boiling points.- Large-scale purification.- Removal of high-boiling point impurities and baseline materials.
Bulb-to-Bulb Distillation (Kugelrohr) Short-path distillation under high vacuum.- Ideal for small quantities of thermally sensitive compounds.[1][3]- Minimizes thermal decomposition due to short residence time at high temperature.[3]- Not suitable for separating compounds with very close boiling points.- Less efficient for large-scale purification.- Small-scale purification of thermally labile products.
Column Chromatography on Neutralized Silica Gel Adsorption chromatography on a deactivated stationary phase.- Can provide high resolution separation of closely related compounds.- Applicable to a wide range of polarities.- Risk of decomposition if silica gel is not properly neutralized.- Can be time-consuming and require significant solvent volumes.- High-purity isolation on a small to medium scale.
Column Chromatography on Alumina (Neutral or Basic) Adsorption chromatography on aluminum oxide.- Alumina is less acidic than silica, reducing the risk of decomposition.[1]- Available in different activity grades to control separation.- Can sometimes lead to lower resolution compared to silica gel.- May irreversibly adsorb some compounds.- Purification of acid-sensitive compounds where silica gel fails.

Experimental Protocols

Protocol 1: Fractional Distillation under Reduced Pressure

This protocol is suitable for the purification of this compound on a multi-gram scale, assuming the primary impurities are non-volatile or have significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with condenser

  • Receiving flask(s)

  • Vacuum pump and pressure gauge

  • Heating mantle and stirrer

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Charge the round-bottom flask with the crude this compound and a magnetic stir bar.

  • Attach the flask to the fractionating column and the rest of the distillation setup.

  • Begin stirring and slowly evacuate the system to the desired pressure. A cold trap should be used to protect the vacuum pump.

  • Once the pressure has stabilized, begin heating the distillation flask gently.

  • Collect any low-boiling fractions first.

  • Carefully monitor the temperature at the distillation head. Collect the fraction corresponding to the boiling point of this compound.

  • Once the desired fraction has been collected, stop heating and allow the system to cool to room temperature before venting to atmospheric pressure.

Protocol 2: Bulb-to-Bulb Distillation (Kugelrohr)

This method is ideal for purifying small quantities of this compound and for compounds that are sensitive to prolonged heating.[1][3]

Materials:

  • Crude this compound

  • Kugelrohr apparatus

  • High-vacuum pump

  • Heating gun or oven

Procedure:

  • Place the crude this compound into the first bulb of the Kugelrohr apparatus.

  • Connect the apparatus to a high-vacuum line.

  • Once a high vacuum is achieved, begin gently heating the first bulb containing the crude product.

  • The product will begin to distill and collect in the subsequent, cooler bulb.

  • Carefully control the heating to ensure a slow and steady distillation.

  • After the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

  • The purified product can be collected from the receiving bulb.

Protocol 3: Column Chromatography on Neutralized Silica Gel

This protocol describes the purification of this compound using silica gel that has been treated to neutralize its acidic sites.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Triethylamine (Et₃N) or other suitable base

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Collection tubes

Procedure:

  • Preparation of Neutralized Silica Gel: Prepare a slurry of silica gel in the chosen eluent. Add 1-2% (v/v) of triethylamine to the slurry and mix thoroughly. This will neutralize the acidic sites on the silica.

  • Packing the Column: Pack the chromatography column with the neutralized silica gel slurry.

  • Equilibration: Equilibrate the packed column by running the eluent (containing 1-2% triethylamine) through it until the baseline is stable.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the prepared eluent system. A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is a good starting point. The polarity can be gradually increased if necessary.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another suitable analytical method to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that the triethylamine will also be present and may need to be removed by further workup or distillation if it interferes with subsequent steps.

Visualization of the Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound, incorporating decision points based on the scale and nature of the impurities.

Purification_Workflow start Crude this compound Product decision_scale Assess Scale and Impurities start->decision_scale distillation Fractional Distillation (Reduced Pressure) decision_scale->distillation Large Scale / Non-volatile Impurities kugelrohr Bulb-to-Bulb Distillation (Kugelrohr) decision_scale->kugelrohr Small Scale / Thermally Sensitive chromatography Column Chromatography (Neutralized Silica or Alumina) decision_scale->chromatography Small to Medium Scale / Similar Boiling Point Impurities chromatography_decision Further Purification Needed? distillation->chromatography_decision kugelrohr->chromatography_decision chromatography_decision->chromatography Yes analysis Purity Analysis (NMR, GC-MS) chromatography_decision->analysis No chromatography->analysis pure_product Pure this compound analysis->pure_product

References

Application Notes and Protocols for Scaling Up Reactions with 1-Methoxycyclooct-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxycyclooct-1-ene is a versatile enol ether intermediate with significant applications in organic synthesis, particularly in the construction of complex molecular architectures and in drug development. Its utility primarily lies in its role as a protected form of cyclooctanone, allowing for selective reactions at other sites of a molecule before being readily converted to the corresponding ketone under acidic conditions. This document provides detailed application notes and scalable protocols for a key transformation of this compound: its acid-catalyzed hydrolysis to cyclooctanone. Understanding the scalability of this reaction is crucial for its practical application in process chemistry and the synthesis of larger quantities of target molecules.

Key Application: Acid-Catalyzed Hydrolysis to Cyclooctanone

The hydrolysis of the enol ether functionality in this compound to yield cyclooctanone is a fundamental and widely utilized reaction. This transformation is essentially a deprotection step, revealing the ketone for subsequent synthetic manipulations. The reaction proceeds via protonation of the double bond followed by the addition of water and elimination of methanol.

Reaction Mechanism and Signaling Pathway

The acid-catalyzed hydrolysis of this compound to cyclooctanone follows a well-established mechanism for enol ether hydrolysis.

G cluster_0 Reaction Pathway This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate H+ (Acid Catalyst) Hemiketal Intermediate Hemiketal Intermediate Protonated Intermediate->Hemiketal Intermediate + H2O Cyclooctanone Cyclooctanone Hemiketal Intermediate->Cyclooctanone - CH3OH, - H+

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Protocols

Laboratory Scale Protocol

This protocol is suitable for the synthesis of cyclooctanone on a typical laboratory scale (1-10 g).

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • 3M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl Ether (Et₂O)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of THF and water (2:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 3M HCl (0.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, neutralize the mixture by the slow addition of saturated NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude cyclooctanone.

  • Purify the crude product by distillation or column chromatography on silica gel if necessary.

Scaled-Up Protocol

This protocol is designed for the synthesis of cyclooctanone on a larger scale (100 g to 1 kg). Special attention should be paid to temperature control and the rate of addition of reagents.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • 10% (w/w) Hydrochloric Acid (HCl)

  • 10% (w/w) Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Toluene

Procedure:

  • To a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and an addition funnel, charge this compound (1.0 eq) and THF (5 volumes).

  • Cool the solution to 5-10 °C using a circulating chiller.

  • Slowly add 10% HCl (1.2 eq) via the addition funnel, maintaining the internal temperature below 20 °C. The addition is exothermic.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by GC for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to 10-15 °C.

  • Slowly and carefully add 10% NaHCO₃ solution to quench the acid until the pH of the aqueous layer is between 7 and 8. Control the rate of addition to manage gas evolution.

  • Separate the aqueous layer.

  • Extract the aqueous layer with toluene (2 x 2 volumes).

  • Combine the organic layers and wash with brine (1 x 2 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude cyclooctanone.

  • The crude product can be purified by fractional distillation under reduced pressure.

Data Presentation

The following table summarizes the typical quantitative data for the acid-catalyzed hydrolysis of this compound to cyclooctanone at different scales.

ParameterLaboratory Scale (1 g)Pilot Scale (100 g)
Starting Material This compoundThis compound
Scale 1.0 g100 g
Solvent THF/Water (2:1)THF
Acid Catalyst 3M HCl10% HCl
Stoichiometry (Acid) 0.5 eq1.2 eq
Temperature 0 °C to RT5-20 °C
Reaction Time 2-4 hours4-6 hours
Work-up Et₂O extractionToluene extraction
Typical Yield 90-95%88-93%
Purity (crude) >95% (by GC)>93% (by GC)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the scaled-up synthesis of cyclooctanone from this compound.

G cluster_workflow Scaled-Up Synthesis Workflow start Charge Reactor with This compound and THF cool Cool to 5-10 °C start->cool add_acid Slowly Add 10% HCl cool->add_acid react Stir at Room Temperature (4-6 hours) add_acid->react monitor Monitor by GC react->monitor monitor->react Incomplete quench Quench with NaHCO3 monitor->quench Reaction Complete separate Separate Aqueous Layer quench->separate extract Extract with Toluene separate->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under Vacuum dry->concentrate purify Purify by Distillation concentrate->purify

Caption: Workflow for the scaled-up hydrolysis of this compound.

Conclusion

The acid-catalyzed hydrolysis of this compound is a robust and high-yielding reaction that can be effectively scaled from the laboratory to a pilot plant setting. The provided protocols and data offer a comprehensive guide for researchers and process chemists to successfully implement this key transformation in their synthetic endeavors. Careful control of reaction parameters, particularly temperature during the acid addition, is critical for ensuring a safe and efficient scale-up.

Application Notes and Protocols for Catalytic Transformations of 1-Methoxycyclooct-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential catalytic transformations of 1-methoxycyclooct-1-ene, a versatile enol ether intermediate. The information is curated for researchers in organic synthesis, catalysis, and drug development, offering insights into reaction pathways and experimental design. While direct catalytic transformations of this compound are not extensively documented in publicly available literature, this document outlines plausible synthetic routes based on established reactivity of similar enol ethers and cyclic olefins. The protocols provided are adapted from related, well-documented procedures and should be considered as starting points for optimization.

Potential Catalytic Transformations

This compound can theoretically undergo a variety of catalytic transformations, including:

  • Isomerization: Rearrangement of the double bond to form thermodynamically more stable isomers or tautomerize to the corresponding ketone, cyclooctanone.

  • Ring-Opening Metathesis Polymerization (ROMP): Polymerization to yield functionalized polyolefins.

  • Epoxidation: Oxidation of the double bond to form the corresponding epoxide, a valuable synthetic intermediate.

  • Hydrogenation: Reduction of the double bond to yield methoxycyclooctane.

  • Hydrolysis: Cleavage of the enol ether to produce cyclooctanone.

Isomerization to Cyclooctanone

The isomerization of enol ethers to their corresponding ketones is a common transformation. In the context of cyclic silyl enol ethers, second-generation Grubbs and Hoveyda-Grubbs catalysts have been observed to induce double bond isomerization.[1] This suggests that similar ruthenium-based catalysts could facilitate the isomerization of this compound to cyclooctanone, potentially as a tandem reaction following ring-closing metathesis or as a standalone process.[1]

Logical Relationship: Isomerization Pathway

G This compound This compound Ruthenium Hydride Intermediate Ruthenium Hydride Intermediate This compound->Ruthenium Hydride Intermediate Grubbs-II or Hoveyda-Grubbs-II Catalyst Cyclooctanone Cyclooctanone Ruthenium Hydride Intermediate->Cyclooctanone Tautomerization

Caption: Proposed pathway for catalyst-mediated isomerization.

Experimental Protocol (Adapted)

Materials:

  • This compound

  • Grubbs second-generation catalyst or Hoveyda-Grubbs second-generation catalyst

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous toluene (10 mL).

  • Add the Grubbs or Hoveyda-Grubbs second-generation catalyst (0.01-0.05 mmol, 1-5 mol%).

  • Stir the reaction mixture at room temperature or elevate the temperature (e.g., 40-60 °C) to facilitate the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel to isolate cyclooctanone.

Note: The formation of a ruthenium hydride species is often implicated in isomerization side reactions during olefin metathesis.[1]

Ring-Opening Metathesis Polymerization (ROMP)

Cyclic olefins, particularly strained rings like cyclooctene, are common monomers for Ring-Opening Metathesis Polymerization (ROMP).[2][3][4] This process is typically initiated by transition metal carbene complexes, such as Grubbs catalysts.[2][5] The presence of the methoxy group in this compound would result in a functionalized polymer with repeating enol ether units.

Experimental Workflow: ROMP

G Monomer This compound Initiation Initiation Monomer->Initiation Propagation Propagation Monomer->Propagation Catalyst Grubbs Catalyst Catalyst->Initiation Initiation->Propagation Termination Termination Propagation->Termination Polymer Poly(this compound) Termination->Polymer

Caption: General workflow for ROMP of this compound.

Experimental Protocol (Adapted)

Materials:

  • This compound (purified and degassed)

  • Grubbs first or second-generation catalyst

  • Anhydrous and degassed solvent (e.g., dichloromethane or toluene)

  • Ethyl vinyl ether (quenching agent)

  • Methanol (for precipitation)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strict inert atmosphere, dissolve the Grubbs catalyst (e.g., 0.01 mmol) in the chosen anhydrous, degassed solvent (2 mL).

  • In a separate vial, dissolve this compound (1.0 mmol) in the same solvent (8 mL).

  • Rapidly add the monomer solution to the catalyst solution with vigorous stirring.

  • Allow the polymerization to proceed for the desired time (minutes to hours), monitoring for an increase in viscosity.

  • Terminate the polymerization by adding a small amount of ethyl vinyl ether.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR for structural confirmation.

Catalyst GenerationTypical Monomer:Catalyst RatioExpected Polymer Characteristics
First Generation100:1 to 500:1Lower polydispersity in living polymerizations
Second Generation100:1 to 1000:1Higher activity, broader functional group tolerance

Epoxidation

The epoxidation of electron-rich olefins like enol ethers can be achieved using various oxidizing agents. While peroxy acids like m-CPBA are common stoichiometric reagents, catalytic systems offer advantages in terms of atom economy and catalyst recyclability. A highly efficient nanocatalyst based on a dioxo-Mo(VI) complex has been reported for the epoxidation of cyclooctene, achieving high conversion and selectivity in a short reaction time.[6] This system is a promising candidate for the epoxidation of this compound.

Experimental Protocol (Adapted from Cyclooctene Epoxidation)

Materials:

  • This compound

  • Dioxo-Mo(VI) Schiff base complex on superparamagnetic nanoparticles (catalyst)

  • tert-Butyl hydroperoxide (TBHP, 70% in water) as the oxidant

  • Chloroform (solvent)

Procedure:

  • To a solution of this compound (1 mmol) in chloroform (5 mL), add the dioxo-Mo(VI) nanocatalyst (e.g., 1 mol%).

  • Add TBHP (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at a specified temperature (e.g., 50 °C).

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, the catalyst can be recovered using an external magnet.

  • The organic layer is then washed with saturated sodium sulfite solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product can be purified by column chromatography.

SubstrateCatalyst SystemOxidantConversion (%)Selectivity (%)Reference
CycloocteneDioxo-Mo(VI) nanocatalystTBHP98100 (for epoxide)[6]
This compound (Proposed)TBHP(To be determined)(To be determined)

Other Potential Transformations

Hydrogenation

Catalytic hydrogenation of the double bond in this compound would yield methoxycyclooctane. Standard heterogeneous catalysts such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere are typically effective for such transformations. Asymmetric hydrogenation to control the stereochemistry of the resulting saturated ether could potentially be achieved using chiral rhodium or ruthenium catalysts, similar to those used for other prochiral olefins.

Hydrolysis

Acid-catalyzed hydrolysis of the enol ether moiety would lead to the formation of cyclooctanone. This can be achieved using dilute aqueous acid (e.g., HCl or H₂SO₄). While this is often a stoichiometric reaction, catalytic amounts of a strong acid can be employed.

Conclusion

The catalytic transformations of this compound offer access to a range of valuable chemical structures, including functionalized polymers, epoxides, and the corresponding ketone. While specific literature on this substrate is limited, the established reactivity of similar enol ethers and cyclic olefins provides a strong foundation for developing effective catalytic protocols. The experimental procedures outlined in these application notes are intended as starting points and will likely require optimization of catalyst loading, solvent, temperature, and reaction time for specific applications. Researchers are encouraged to perform thorough characterization of all products to confirm their identity and purity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methoxycyclooct-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-methoxycyclooct-1-ene. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and direct method for the synthesis of this compound is through the O-methylation of the enolate of cyclooctanone. This process involves two key steps: the deprotonation of cyclooctanone to form the corresponding enolate, followed by the reaction of this enolate with a methylating agent.

Q2: What are the most common side reactions that lower the yield?

The principal side reaction that diminishes the yield of the desired this compound is the C-alkylation of the cyclooctanone enolate. Enolates are ambident nucleophiles, meaning they can react at either the oxygen atom (O-alkylation) to form the desired vinyl ether or at the α-carbon atom (C-alkylation) to form 2-methylcyclooctanone. Another potential side reaction is poly-alkylation if the C-alkylated product undergoes further enolization and reaction.

Q3: How can I favor O-alkylation over C-alkylation?

Several factors influence the regioselectivity of enolate alkylation. To favor the formation of this compound (O-alkylation), consider the following:

  • Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are known to promote O-alkylation. These solvents solvate the metal cation, leaving the oxygen atom of the enolate more accessible for reaction.

  • Counter-ion: Larger alkali metal cations, such as potassium (K⁺), are generally preferred over smaller ones like lithium (Li⁺). The looser ion pair formed between the enolate and a larger cation increases the reactivity at the oxygen atom.

  • Methylating Agent: "Harder" methylating agents, such as dimethyl sulfate, tend to favor reaction at the "harder" oxygen atom of the enolate.

  • Temperature: Lower reaction temperatures can sometimes favor the kinetic product, which in some cases can be the O-alkylated product.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete enolate formation due to a weak base or wet reagents/solvents. 2. Inactive methylating agent. 3. Reaction temperature is too low.1. Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH). Ensure all glassware is oven-dried and solvents are anhydrous. 2. Use a fresh bottle of the methylating agent. 3. While low temperatures can be beneficial for selectivity, the reaction may require gentle warming to proceed at a reasonable rate. Monitor the reaction by TLC or GC to determine the optimal temperature.
Low Yield of this compound with Significant 2-Methylcyclooctanone Byproduct Predominance of C-alkylation over O-alkylation.1. Change the solvent: Switch from less polar solvents like THF to a polar aprotic solvent such as DMF or DMSO. 2. Change the base/counter-ion: If using a lithium base (e.g., LDA), consider switching to a potassium-based base like potassium hydride (KH) or potassium tert-butoxide to favor O-alkylation. 3. Change the methylating agent: If using methyl iodide, consider switching to dimethyl sulfate.
Presence of Multiple Byproducts 1. Poly-alkylation. 2. Aldol condensation of the starting cyclooctanone.1. Use a slight excess of the enolate relative to the methylating agent to minimize the presence of unreacted methylating agent that could lead to further reactions. 2. Add the cyclooctanone slowly to the base at a low temperature to ensure complete and rapid enolate formation before any self-condensation can occur.
Difficulty in Purifying the Product The boiling points of this compound and the starting material, cyclooctanone, may be close, making distillation challenging.1. Careful Fractional Distillation: Use a distillation column with a good number of theoretical plates and a slow distillation rate. 2. Column Chromatography: If distillation is ineffective, purification by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be effective. The less polar this compound should elute before the more polar cyclooctanone.

Experimental Protocols

Protocol 1: O-Methylation of Cyclooctanone using Sodium Hydride and Dimethyl Sulfate

This protocol is designed to favor O-alkylation and improve the yield of this compound.

Materials:

  • Cyclooctanone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl sulfate

  • Anhydrous dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, add sodium hydride (1.1 equivalents) to a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane. Add anhydrous DMF to the flask.

  • Enolate Formation: Cool the NaH/DMF suspension to 0 °C in an ice bath. Slowly add a solution of cyclooctanone (1.0 equivalent) in a small amount of anhydrous DMF via the dropping funnel over 30 minutes. After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

  • Methylation: Cool the reaction mixture back to 0 °C. Add dimethyl sulfate (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to obtain this compound.

Data Presentation

The following table summarizes how different reaction conditions can influence the ratio of O-alkylation to C-alkylation in the methylation of cyclic ketone enolates. While specific yield data for this compound is not widely published, these general trends are well-established in organic chemistry.

Base/Counter-ion Solvent Methylating Agent Expected Major Product Approximate O/C Ratio (General Trend)
LDA (Li⁺)THFMethyl IodideC-AlkylationLow
NaH (Na⁺)THFDimethyl SulfateMixtureModerate
KH (K⁺)DMFDimethyl SulfateO-Alkylation High
KHMDS (K⁺)TolueneMethyl TriflateO-Alkylation Very High

Visualizations

experimental_workflow cluster_prep Preparation cluster_enolate Enolate Formation cluster_methylation Methylation cluster_workup Workup & Purification start Start prep_naH Wash & Suspend NaH in DMF start->prep_naH add_ketone Add Cyclooctanone at 0°C prep_naH->add_ketone stir_rt Stir at RT for 1h add_ketone->stir_rt add_dms Add Dimethyl Sulfate at 0°C stir_rt->add_dms stir_reaction Stir at RT for 2-4h add_dms->stir_reaction quench Quench with NaHCO₃ stir_reaction->quench extract Extract with Et₂O quench->extract purify Dry, Concentrate & Purify extract->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of This compound check_byproduct Major byproduct is 2-methylcyclooctanone? start->check_byproduct no_product Low conversion or no product observed? start->no_product check_byproduct->no_product No c_alkylation C-Alkylation is Dominant check_byproduct->c_alkylation Yes incomplete_reaction Incomplete Reaction no_product->incomplete_reaction Yes solution_c_alkylation Change to Polar Aprotic Solvent (DMF) Use K⁺ base (KH) Use Dimethyl Sulfate c_alkylation->solution_c_alkylation solution_incomplete Use Stronger Base (NaH) Ensure Anhydrous Conditions Check Reagent Quality Optimize Temperature incomplete_reaction->solution_incomplete

Technical Support Center: Cycloadditions of 1-Methoxycyclooct-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1-methoxycyclooct-1-ene in cycloaddition reactions. The information is tailored to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common cycloaddition reactions where this compound is used?

This compound, as an electron-rich alkene, is primarily used in inverse-electron-demand Diels-Alder (IEDDA) reactions. In this type of reaction, the electron-rich dienophile (this compound) reacts with an electron-poor diene, such as tetrazines. This reaction is a cornerstone of bioorthogonal chemistry, often used for labeling and tracking biomolecules.

Q2: What are the potential side reactions to be aware of when using this compound in cycloadditions?

The primary side reactions of concern are hydrolysis of the enol ether and potential isomerization of the double bond within the cyclooctene ring.

  • Hydrolysis: Enol ethers are susceptible to hydrolysis under acidic conditions, which cleaves the ether linkage to form a ketone (cyclooctanone) and methanol.[1] Even trace amounts of acid in the reaction mixture or during workup can lead to this undesired byproduct.

  • Isomerization: While less commonly reported for this specific molecule, isomerization of the double bond to a different position within the eight-membered ring is a theoretical possibility, especially under harsh reaction conditions or in the presence of certain catalysts.

Q3: My cycloaddition reaction with this compound is giving low yields. What are the possible causes and how can I troubleshoot this?

Low yields can stem from several factors. Here’s a troubleshooting guide:

Potential Cause Troubleshooting Steps
Hydrolysis of this compound - Ensure all solvents and reagents are anhydrous. - Use non-acidic or buffered reaction conditions. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of acidic impurities from atmospheric moisture. - During workup, use neutral or slightly basic aqueous solutions for extraction.
Low Reactivity of Reaction Partner - For IEDDA reactions, ensure the diene (e.g., tetrazine) is sufficiently electron-poor. The presence of electron-withdrawing groups on the diene will accelerate the reaction. - Increase the concentration of the reactants.
Suboptimal Reaction Temperature - While many bioorthogonal cycloadditions proceed at room temperature, optimizing the temperature may improve yields. Experiment with a range of temperatures (e.g., 0 °C to 50 °C).
Degradation of this compound - Store this compound under an inert atmosphere at a low temperature to prevent degradation over time. - Use freshly prepared or purified this compound for best results.

Q4: How can I detect the formation of the hydrolysis byproduct, cyclooctanone?

The formation of cyclooctanone can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Cyclooctanone will have a different Rf value compared to this compound and the desired cycloaddition product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of cyclooctanone will show characteristic peaks for the alpha-protons adjacent to the carbonyl group, which are absent in the starting material. The 13C NMR spectrum will show a characteristic peak for the carbonyl carbon (typically >200 ppm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the components of the reaction mixture, with cyclooctanone showing a distinct retention time and mass spectrum.

Troubleshooting Guide: Side Reactions

This guide provides a structured approach to identifying and mitigating side reactions during cycloadditions with this compound.

Reaction_Pathway Reactants This compound + Tetrazine Cycloaddition [4+2] Cycloaddition Reactants->Cycloaddition Desired Pathway Hydrolysis Hydrolysis (H+, H2O) Reactants->Hydrolysis Side Reaction Product Desired Cycloadduct Cycloaddition->Product Byproduct Cyclooctanone Hydrolysis->Byproduct

References

Technical Support Center: Purification of 1-Methoxycyclooct-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with 1-Methoxycyclooct-1-ene. As specific experimental data for this compound is limited in publicly available literature, the following guidance is based on the general principles of purifying cyclic enol ethers and analogous compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem 1: Low yield after purification.

Potential CauseSuggested Solution
Hydrolysis: Enol ethers are sensitive to acidic conditions and can hydrolyze back to the parent ketone (cyclooctanone) and methanol, especially in the presence of water. Silica gel used in chromatography can be acidic.- Ensure all glassware is dry and use anhydrous solvents. - Neutralize the crude product with a mild base (e.g., a small amount of triethylamine or potassium carbonate) before purification. - For column chromatography, consider using neutral alumina or silica gel that has been pre-treated with a base (e.g., washed with a solvent containing a small amount of triethylamine).
Polymerization/Oligomerization: Enol ethers can polymerize or oligomerize, especially in the presence of acid traces or upon heating.- Avoid excessive heating during distillation. Use vacuum distillation to lower the boiling point. - Store the compound in a cool, dark place, and consider adding a radical inhibitor (e.g., a small amount of BHT) if prolonged storage is necessary.
Incomplete Reaction: The synthesis of this compound from cyclooctanone may not have gone to completion.- Monitor the reaction progress using techniques like TLC or GC to ensure maximum conversion before workup and purification.

Problem 2: Product is contaminated with starting material (cyclooctanone).

Potential CauseSuggested Solution
Similar Boiling Points: Cyclooctanone and this compound may have close boiling points, making separation by simple distillation difficult.- Use fractional distillation with a column that has a high number of theoretical plates (e.g., a Vigreux or packed column) for better separation. - Perform distillation under reduced pressure (vacuum distillation) to potentially increase the boiling point difference.
Co-elution in Chromatography: The two compounds might have similar polarities, leading to poor separation on a chromatography column.- Optimize the solvent system for column chromatography. A less polar eluent system is generally preferred for enol ethers. A gradient elution might be necessary. - Use a longer column to improve separation.

Problem 3: Product appears discolored or contains solid particles.

Potential CauseSuggested Solution
Decomposition or Polymerization: Discoloration can be a sign of product degradation.- Purify the product again using the mildest effective method (e.g., vacuum distillation over a short path). - Ensure proper storage conditions (cool, dark, and under an inert atmosphere like argon or nitrogen).
Presence of Non-volatile Impurities: Solid particles could be residual reagents or byproducts from the synthesis.- Filter the crude product before distillation. - Distillation is an effective way to separate the volatile product from non-volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Common impurities often originate from the starting materials and side reactions. When synthesizing from cyclooctanone, you can expect to find:

  • Unreacted Cyclooctanone: Due to incomplete reaction.

  • Methanol: The alcohol used in the synthesis.

  • Byproducts of the specific synthetic route: For example, if using an acid catalyst, you might have byproducts from acid-catalyzed side reactions.

  • Water: Which can lead to hydrolysis of the product.

  • Polymers/Oligomers: Formed from the enol ether itself.

Q2: Is this compound stable for long-term storage?

A2: Enol ethers are generally susceptible to hydrolysis and polymerization. For long-term storage, it is recommended to keep this compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), at a low temperature (e.g., in a refrigerator), and protected from light. Adding a small amount of a radical inhibitor like BHT (Butylated hydroxytoluene) can also help prevent polymerization.

Q3: Can I use silica gel for column chromatography of this compound?

A3: Standard silica gel is acidic and can cause the hydrolysis of enol ethers. If you must use silica gel, it is advisable to use deactivated or neutral silica gel. You can also pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., hexane with 1% triethylamine) to neutralize the acidic sites. Alternatively, using neutral alumina as the stationary phase is a safer option.

Q4: What is the best method to remove residual methanol from my product?

A4: Residual methanol can often be removed by washing the crude product with water or brine during the workup. However, this introduces water which can be detrimental. A better approach is to remove methanol under reduced pressure using a rotary evaporator before final purification by distillation. Fractional distillation is also very effective at separating methanol from the higher-boiling this compound.

Quantitative Data

PropertyValue (for 1-Methoxycyclohexene)Implications for Purification of this compound
Boiling Point ~138-140 °C at 760 mmHgThe boiling point of this compound will be higher. Vacuum distillation is recommended to avoid decomposition at high temperatures.
Density ~0.93 g/mLSimilar density to many organic solvents.
Solubility Soluble in most organic solvents (e.g., diethyl ether, hexane, dichloromethane).Good solubility allows for a wide choice of solvents for extraction and chromatography.
Refractive Index ~1.46Can be used as a quick check for the purity of distilled fractions.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

This protocol is suitable for separating this compound from less volatile impurities and can also separate it from starting materials if there is a sufficient boiling point difference.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser

  • Receiving flasks

  • Vacuum adapter and vacuum source

  • Heating mantle and stirrer

  • Thermometer

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is clean and dry.

  • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Connect the flask to the fractionating column and the rest of the distillation apparatus.

  • Begin stirring (if using a stir bar) and slowly apply vacuum to the system.

  • Once the desired pressure is reached and stable, begin heating the distillation flask gently.

  • Observe the temperature at the distillation head. Collect any low-boiling fractions (e.g., residual solvent or methanol) in a separate receiving flask.

  • As the temperature rises and stabilizes at the expected boiling point of the product, switch to a clean receiving flask to collect the purified this compound.

  • Continue distillation until most of the product has been collected and the temperature begins to drop or rise significantly, indicating the end of the product fraction.

  • Turn off the heating, allow the apparatus to cool, and then slowly and carefully release the vacuum before disassembling.

Protocol 2: Purification by Column Chromatography

This protocol is useful for separating compounds with different polarities. For this compound, a non-polar stationary phase or a deactivated polar stationary phase is recommended.

Materials:

  • Crude this compound

  • Chromatography column

  • Stationary phase: Neutral alumina or silica gel deactivated with triethylamine

  • Eluent: A non-polar solvent system (e.g., a mixture of hexane and ethyl acetate, starting with a low percentage of ethyl acetate)

  • Collection tubes

  • TLC plates and chamber for monitoring fractions

Procedure:

  • Prepare the column:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of the stationary phase (neutral alumina or deactivated silica gel) in the initial eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the stationary phase.

  • Load the sample:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

  • Elute the column:

    • Begin adding the eluent to the top of the column, maintaining a constant flow.

    • Collect the eluting solvent in fractions using the collection tubes.

  • Monitor the separation:

    • Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Combine and concentrate:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Troubleshooting start Start Purification of This compound check_purity Check Purity (GC/NMR) start->check_purity low_yield Low Yield? check_purity->low_yield No impure Product Impure? check_purity->impure Yes hydrolysis Check for Hydrolysis (presence of cyclooctanone) low_yield->hydrolysis Yes polymerization Check for Polymerization (viscous residue, discoloration) low_yield->polymerization No incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction If above fail success Pure Product Obtained impure->success No, product is pure starting_material Contaminated with Starting Material? impure->starting_material Yes other_impurity Other Impurity? impure->other_impurity No neutralize Action: Neutralize crude, use neutral alumina/deactivated silica hydrolysis->neutralize vacuum_distill Action: Use Vacuum Distillation to reduce temperature polymerization->vacuum_distill incomplete_reaction->success No, purity is high rerun_reaction Action: Optimize reaction conditions and re-run synthesis incomplete_reaction->rerun_reaction Yes fractional_distill Action: Use Fractional Distillation (high theoretical plates) starting_material->fractional_distill Yes optimize_chrom Action: Optimize Chromatography (solvent gradient, longer column) starting_material->optimize_chrom No characterize_impurity Action: Characterize impurity (MS, NMR) to identify and remove other_impurity->characterize_impurity neutralize->success vacuum_distill->success rerun_reaction->start fractional_distill->success optimize_chrom->success characterize_impurity->success

Caption: Troubleshooting workflow for the purification of this compound.

Experimental_Workflow crude_product Crude this compound pre_treatment Optional: Pre-treatment (e.g., wash with mild base, dry) crude_product->pre_treatment purification_choice Choose Purification Method pre_treatment->purification_choice distillation Fractional Distillation purification_choice->distillation Boiling point difference is significant chromatography Column Chromatography purification_choice->chromatography Polarity difference is significant dist_setup Setup Distillation Apparatus (consider vacuum) distillation->dist_setup chrom_setup Prepare Column (neutral alumina or deactivated silica) chromatography->chrom_setup run_dist Perform Distillation dist_setup->run_dist run_chrom Load Sample & Elute chrom_setup->run_chrom collect_fractions_dist Collect Fractions based on Boiling Point run_dist->collect_fractions_dist collect_fractions_chrom Collect & Analyze Fractions (TLC) run_chrom->collect_fractions_chrom final_product Pure this compound collect_fractions_dist->final_product collect_fractions_chrom->final_product

Caption: General experimental workflow for the purification of this compound.

stability issues of 1-Methoxycyclooct-1-ene under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 1-Methoxycyclooct-1-ene. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in the presence of acid?

A1: this compound, like other enol ethers, is generally unstable under acidic conditions.[1] It readily undergoes hydrolysis to yield cyclooctanone and methanol. This reaction is catalyzed by the presence of protons (H+).

Q2: What is the primary degradation product of this compound in an acidic aqueous environment?

A2: The primary degradation products are cyclooctanone and methanol. The reaction involves the cleavage of the ether linkage.

Q3: What is the mechanism of acid-catalyzed hydrolysis of this compound?

A3: The hydrolysis proceeds through a well-established mechanism for enol ethers.[2] First, the carbon-carbon double bond is protonated at the alpha-carbon (the carbon atom not bonded to the oxygen). This is typically the rate-determining step.[3] This creates a resonance-stabilized oxonium ion intermediate. Subsequently, a water molecule attacks the carbocation, leading to the formation of a hemiacetal. The hemiacetal is unstable and rapidly decomposes to form cyclooctanone and methanol.

Q4: Can this compound undergo other reactions under acidic conditions?

A4: Yes, besides hydrolysis, polymerization can occur, especially under certain acidic conditions and in the absence of sufficient water.[3] The electron-rich double bond of the enol ether can be susceptible to attack by electrophiles, which can initiate polymerization.

Q5: How does the strength of the acid affect the stability of this compound?

A5: The rate of hydrolysis is dependent on the concentration of the acid (pH). Stronger acids will lead to a faster rate of degradation. Even weak acids can catalyze the hydrolysis, albeit at a slower rate.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound under acidic conditions.

Issue Possible Cause Recommended Action
Low or no yield of the desired product when this compound is a reactant. Premature degradation of the enol ether due to acidic reagents or conditions.Ensure all reagents and solvents are neutral or basic before adding this compound. If acidic conditions are required for a subsequent step, consider adding the acid at a low temperature and immediately proceeding with the reaction.
Formation of a viscous or solid material in the reaction mixture. Acid-catalyzed polymerization of this compound.Use dilute acid and ensure the reaction is homogenous. Running the reaction at a lower temperature may also disfavor polymerization.
Inconsistent reaction rates or product yields. Trace amounts of acid impurities in reagents or on glassware.Use freshly distilled solvents and acid-washed, then thoroughly rinsed and dried glassware. Consider using a non-acidic drying agent.
Difficulty in isolating the cyclooctanone product from the reaction mixture. Incomplete hydrolysis or presence of byproducts.Monitor the reaction progress by GC-MS or NMR to ensure complete consumption of the starting material.[4][5] Purification can be achieved by distillation or chromatography.[6]

Data Presentation

Condition Acid Strength Expected Rate of Hydrolysis Potential for Polymerization
Aqueous HCl (0.1 M)StrongFastLow in aqueous media
Aqueous Acetic Acid (1 M)WeakModerateLow in aqueous media
Anhydrous p-Toluenesulfonic acid in TolueneStrong (anhydrous)FastHigh
Silica Gel (untreated)Mildly AcidicSlow to ModerateModerate

Experimental Protocols

Protocol 1: Monitoring the Hydrolysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a neutral, water-miscible solvent (e.g., THF or dioxane).

    • Prepare a stock solution of the expected product, cyclooctanone, in the same solvent for use as a reference.

  • Reaction Setup:

    • In a reaction vial, place a known concentration of this compound in the chosen solvent.

    • Initiate the reaction by adding a specific concentration of an aqueous acid solution (e.g., 0.01 M HCl).

    • Maintain the reaction at a constant temperature.

  • Sample Analysis:

    • At various time points, withdraw an aliquot of the reaction mixture.

    • Quench the reaction by neutralizing the acid with a suitable base (e.g., a solution of sodium bicarbonate).

    • Extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).

    • Analyze the extracted sample by GC-MS to determine the relative concentrations of this compound and cyclooctanone.[4]

Protocol 2: Purification of Cyclooctanone from the Hydrolysis Reaction

  • Reaction Quenching: Once the hydrolysis is complete (as monitored by TLC, GC, or NMR), neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) until the pH is neutral.

  • Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove excess water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude cyclooctanone by vacuum distillation or column chromatography on silica gel.[6]

Mandatory Visualizations

Hydrolysis_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Decomposition Enol_Ether This compound Oxonium_Ion Resonance-Stabilized Oxonium Ion Enol_Ether->Oxonium_Ion H_plus H+ H_plus->Enol_Ether Hemiacetal_Intermediate Hemiacetal Intermediate Oxonium_Ion->Hemiacetal_Intermediate Water H2O Water->Oxonium_Ion Cyclooctanone Cyclooctanone Hemiacetal_Intermediate->Cyclooctanone Methanol Methanol Hemiacetal_Intermediate->Methanol

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow Start Stability Issue Encountered Check_Reaction_Conditions Check Reaction Conditions: pH, Temperature, Solvent Start->Check_Reaction_Conditions Low_Yield Low Product Yield? Check_Reaction_Conditions->Low_Yield Polymer_Formation Polymer Formation? Low_Yield->Polymer_Formation No Action_Neutralize Neutralize Reagents/Glassware Run at Lower Temperature Low_Yield->Action_Neutralize Yes Action_Dilute_Acid Use Dilute Acid Ensure Homogeneity Polymer_Formation->Action_Dilute_Acid Yes Monitor_Reaction Monitor Reaction by GC-MS/NMR Polymer_Formation->Monitor_Reaction No Action_Neutralize->Monitor_Reaction Action_Dilute_Acid->Monitor_Reaction End Problem Resolved Monitor_Reaction->End

Caption: Troubleshooting workflow for stability issues.

References

preventing isomerization of 1-Methoxycyclooct-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Methoxycyclooct-1-ene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and use of this reagent. Below you will find troubleshooting guides and frequently asked questions to help prevent its unintended isomerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomerization for this compound?

A1: The primary cause of isomerization in this compound, a type of enol ether, is exposure to acidic conditions. Enol ethers are highly susceptible to acid-catalyzed hydrolysis and double bond migration.[1][2][3] The presence of even trace amounts of acid can catalyze the protonation of the double bond, leading to the formation of a carbocation intermediate which can then deprotonate to yield a more thermodynamically stable isomer or undergo hydrolysis.

Q2: Can this compound isomerize under basic conditions?

A2: While less common than acid-catalyzed isomerization, strong bases can potentially promote isomerization, especially if there are acidic protons allylic to the double bond that can be removed to form a resonance-stabilized carbanion. For tetrasubstituted enol ethers like this compound, this is less of a concern unless harsh conditions are employed. Generally, enol ethers exhibit greater stability under basic conditions compared to acidic ones.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures can provide the necessary activation energy for isomerization, particularly if catalytic impurities are present. While some enol ethers are stable at room temperature, long-term storage at elevated temperatures is not recommended. For optimal stability, it is best to store this compound at low temperatures.

Q4: Are there any specific contaminants I should be worried about?

A4: Yes, beyond acidic impurities, you should be cautious of:

  • Water/Moisture: In the presence of an acid catalyst, water can lead to the hydrolysis of the enol ether back to cyclooctanone.

  • Transition Metals: Trace amounts of transition metals can potentially catalyze isomerization.[4] Ensure all glassware is thoroughly cleaned and consider using metal-free handling tools if isomerization is a persistent issue.

  • Peroxides: Like other ethers, cyclic ethers can form explosive peroxides over time upon exposure to air and light.[5] It is crucial to store the compound under an inert atmosphere and away from light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Product degradation or formation of cyclooctanone observed by NMR or GC-MS. Acid-catalyzed hydrolysis. 1. Ensure all solvents are anhydrous and freshly distilled. 2. Use glassware that has been oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). 3. If the reaction is performed in an acidic medium, consider using a non-protic Lewis acid if compatible with your chemistry. 4. Quench reactions with a mild base (e.g., triethylamine or a bicarbonate wash) during workup.
Formation of a constitutional isomer (double bond migration) is detected. Presence of trace acid or metal catalysts. 1. Purify solvents and reagents to remove acidic impurities. Passing solvents through a plug of basic alumina can be effective. 2. Avoid contact with metal spatulas or other metal-containing equipment where possible. 3. Store the compound in a tightly sealed container under an inert atmosphere.
Inconsistent reaction outcomes or low yields. Isomerization of the starting material prior to use. 1. Check the purity of the this compound stock by NMR or GC before each use. 2. Store the compound at low temperatures (see storage protocol below) and under an inert atmosphere. 3. If the stock has started to isomerize, repurification may be necessary.

Experimental Protocols

Protocol 1: Storage of this compound
  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent peroxide formation and degradation from atmospheric moisture.

  • Temperature: For long-term storage, keep at -20°C in a freezer that is not frost-free to avoid temperature cycling. For short-term (lab bench) use, keep the container tightly sealed and minimize the time it is open to the atmosphere.

  • Container: Use an amber glass vial or a flask wrapped in aluminum foil to protect from light. Ensure the cap has a PTFE liner for a tight seal.

  • Additives: For long-term storage, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) at a very low concentration (e.g., <0.1%) to inhibit peroxide formation.

Protocol 2: General Handling Procedure to Prevent Isomerization
  • Glassware: All glassware should be thoroughly cleaned, oven-dried (e.g., at 120°C for at least 4 hours), and allowed to cool to room temperature under a stream of inert gas or in a desiccator.

  • Solvents: Use anhydrous solvents. If not commercially available, solvents should be freshly distilled from an appropriate drying agent.

  • Reagent Transfer: Use dry syringes or cannulas for transferring the enol ether and other reagents.

  • Reaction Conditions: Whenever possible, perform reactions at or below room temperature. If heating is necessary, do so under an inert atmosphere and for the minimum time required.

  • Workup: When quenching a reaction, use a mild basic solution (e.g., saturated aqueous sodium bicarbonate) to neutralize any acidic components before solvent extraction. Dry the organic layers thoroughly with a neutral drying agent like anhydrous sodium sulfate.

Visual Guides

Below are diagrams illustrating the key chemical pathway for isomerization and a recommended experimental workflow to prevent it.

Caption: Acid-catalyzed double bond migration in this compound.

G Experimental Workflow for Preventing Isomerization A Preparation B Oven-dry glassware A->B C Use anhydrous solvents A->C D Reagent Handling E Transfer under inert aatmosphere (Ar/N2) D->E F Use dry syringes/cannula D->F G Reaction & Workup H Maintain low temperature G->H I Quench with mild base G->I J Storage K Inert atmosphere, -20°C, protected from light J->K

Caption: Key steps in the experimental workflow to minimize isomerization.

References

Technical Support Center: Characterization of Unexpected Byproducts with 1-Methoxycyclooct-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methoxycyclooct-1-ene. The following sections address common issues related to the formation and characterization of unexpected byproducts during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: I am observing a new, unexpected spot on my TLC plate after my reaction with this compound. What could it be?

A1: An unexpected spot on a TLC plate often indicates the formation of a byproduct. Given the reactivity of enol ethers, a likely candidate is cyclooctanone, the hydrolysis product of this compound.[1][2] This can occur if there are trace amounts of acid and water in your reaction mixture. Other possibilities include products from reactions with electrophiles present in your reaction or oxidation products if the reaction was exposed to air.

Q2: My NMR spectrum shows unexpected peaks, including a singlet around 3.6 ppm and multiplets in the aliphatic region that are inconsistent with my expected product. How can I interpret this?

A2: The presence of a singlet around 3.6 ppm could correspond to the methoxy group of unreacted this compound. The unexpected aliphatic multiplets may belong to cyclooctanone. To confirm, you can compare the chemical shifts with a known spectrum of cyclooctanone. Additionally, the absence of the vinyl proton peak expected for this compound (around 4.5 ppm) in the byproduct would support the hydrolysis hypothesis.

Q3: How can I prevent the formation of cyclooctanone as a byproduct?

A3: To minimize the hydrolysis of this compound, it is crucial to maintain strictly anhydrous and acid-free reaction conditions. Ensure all glassware is thoroughly dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If acidic reagents are necessary, consider using a non-aqueous acid source or adding a proton sponge to scavenge any stray protons.

Q4: What are some other potential unexpected byproducts I should be aware of when using this compound?

A4: Besides hydrolysis, this compound, being an electron-rich alkene, can react with various electrophiles.[2] If your reaction mixture contains electrophilic species (e.g., halogens, strong acids, or even some metal catalysts), you might form alpha-substituted cyclooctanone derivatives. It can also undergo cycloaddition reactions, so if other unsaturated species are present, cyclic adducts could be formed.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and characterizing unexpected byproducts in reactions involving this compound.

Problem: Presence of an Unknown Component in the Reaction Mixture

Step 1: Initial Assessment and Hypothesis Generation

  • Observation: An unexpected peak in GC-MS, a new spot on TLC, or unassigned signals in NMR.

  • Hypothesis 1 (Most Common): The byproduct is cyclooctanone due to hydrolysis of the starting material.

  • Hypothesis 2: The byproduct is a result of a reaction with an electrophile present in the reaction mixture.

  • Hypothesis 3: The byproduct is an oxidation or polymerization product.

Step 2: Preliminary Spectroscopic Analysis

  • Action: Acquire 1H NMR, 13C NMR, and FT-IR spectra of the crude reaction mixture or the isolated byproduct.

  • Interpretation:

    • 1H NMR: Look for the disappearance of the vinyl proton of this compound and the methoxy singlet. The appearance of multiplets in the 1.5-2.5 ppm range may indicate the formation of cyclooctanone.

    • 13C NMR: A peak around 218 ppm is characteristic of a ketone carbonyl carbon, strongly suggesting the presence of cyclooctanone.

    • FT-IR: A strong absorption band in the region of 1690-1725 cm⁻¹ is indicative of a carbonyl group (C=O) stretch, which would be absent in the starting enol ether.[4][5]

Step 3: Chromatographic and Mass Spectrometric Analysis

  • Action: Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Interpretation: Compare the retention time and the mass spectrum of the unknown peak with a reference sample or database entry for cyclooctanone.[6] The mass spectrum of cyclooctanone will show a characteristic fragmentation pattern.

Step 4: Confirmation and Quantification

  • Action: If the byproduct is identified as cyclooctanone, you can quantify its amount using GC with an internal standard or by quantitative NMR (qNMR).

  • Mitigation: To avoid its formation in future experiments, refer to the preventative measures in the FAQs (Q3).

Data Presentation

Table 1: 1H and 13C NMR Data for this compound and its Hydrolysis Byproduct

Compound1H NMR Chemical Shifts (ppm)13C NMR Chemical Shifts (ppm)
This compound~4.5 (t, 1H, vinyl), ~3.6 (s, 3H, OCH₃), ~1.4-2.2 (m, 12H, aliphatic)~150 (vinylic C-O), ~95 (vinylic C-H), ~55 (OCH₃), ~20-35 (aliphatic)
Cyclooctanone (Byproduct)~2.3-2.5 (m, 4H, α-CH₂), ~1.5-1.9 (m, 10H, other CH₂)~218 (C=O), ~42 (α-CH₂), ~24-27 (other CH₂)

Table 2: Characteristic FT-IR and Mass Spectrometry Data

CompoundKey FT-IR Peaks (cm⁻¹)Mass Spectrum (m/z)
This compound~1670 (C=C), ~1200 (C-O)140 (M+), 109 (M-OCH₃)+, ...
Cyclooctanone (Byproduct)~1700 (C=O)126 (M+), 98, 84, 69, 55 (characteristic fragments)[6]

Experimental Protocols

Protocol 1: General Procedure for a Reaction with this compound under Anhydrous Conditions

  • Glassware Preparation: All glassware is dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen or in a desiccator.

  • Solvent Preparation: Use freshly distilled anhydrous solvent or solvent from a commercial supplier that has been passed through a drying column.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas (nitrogen or argon).

  • Reagent Addition: Add the anhydrous solvent to the reaction flask via a syringe or cannula, followed by the addition of this compound and other reagents.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC, taking aliquots with a dry syringe.

  • Work-up: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize hydrolysis.

Protocol 2: Characterization of an Unknown Byproduct by GC-MS

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis: Inject the sample into a GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar column like DB-5).

  • Method: Use a temperature program that allows for the separation of the starting material, expected product, and any byproducts. A typical program might start at 50°C and ramp up to 250°C.

  • Data Analysis: Identify the peaks in the chromatogram. Analyze the mass spectrum of the unexpected peak and compare it to a spectral library (e.g., NIST) to identify the compound.[6]

Visualizations

Hydrolysis_Pathway Start This compound Intermediate Protonated Enol Ether Start->Intermediate + H₃O⁺ Intermediate2 Hemiketal Intermediate Intermediate->Intermediate2 + H₂O Product Cyclooctanone Intermediate2->Product - H₃O⁺ Methanol Methanol Intermediate2->Methanol - H⁺

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow Start Unexpected Byproduct Observed Hypothesis Hypothesize Byproduct Identity (e.g., Cyclooctanone) Start->Hypothesis Analysis Perform Spectroscopic Analysis (NMR, FT-IR) Hypothesis->Analysis GCMS Run GC-MS Analysis Analysis->GCMS Confirmation Compare Data with Reference GCMS->Confirmation Identified Byproduct Identified Confirmation->Identified Match NotIdentified Byproduct Not Identified Confirmation->NotIdentified No Match Optimize Optimize Reaction Conditions (Anhydrous, Inert) Identified->Optimize

Caption: Troubleshooting workflow for byproduct identification.

References

Technical Support Center: Enhancing the Rate of 1-Methoxycyclooct-1-ene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methoxycyclooct-1-ene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary type of reaction for this compound?

A1: this compound is an electron-rich alkene, making it an excellent dienophile for inverse-electron-demand Diels-Alder (IEDDA) reactions.[1] This reaction typically involves an electron-poor diene, such as a 1,2,4,5-tetrazine, to form a six-membered ring system. The reaction is highly efficient and proceeds via a concerted mechanism, often with the release of a small molecule like nitrogen gas.

Q2: What are the key factors that influence the rate of IEDDA reactions with this compound?

A2: The rate of the IEDDA reaction is primarily governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (this compound) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1] Key factors to consider are:

  • Electronic Properties of the Diene: Electron-withdrawing substituents on the diene (e.g., on the tetrazine ring) lower its LUMO energy, narrowing the HOMO-LUMO gap and significantly accelerating the reaction.[2]

  • Solvent Polarity: The polarity of the solvent can influence the reaction rate. While the effect can be complex, polar solvents can stabilize the transition state of some Diels-Alder reactions, leading to an increased rate. However, the specific impact depends on the exact reactants and transition state structure.

  • Temperature: While many IEDDA reactions with reactive partners proceed rapidly at room temperature, increasing the temperature can enhance the rate of slower reactions. However, be mindful of potential side reactions or degradation of starting materials at elevated temperatures.

Q3: How can I monitor the progress of my this compound reaction?

A3: A common and effective method for monitoring the progress of IEDDA reactions involving tetrazines is UV-Vis spectrophotometry. Tetrazines have a characteristic visible absorbance (typically around 520-540 nm) that disappears as the reaction proceeds. By monitoring the decrease in this absorbance over time, you can determine the reaction kinetics.

Q4: What are the storage and handling recommendations for this compound?

A4: For long-term storage, it is advisable to keep this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (e.g., in a refrigerator or freezer). This helps to prevent potential degradation through oxidation or hydrolysis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Slow or No Reaction 1. Low Reactivity of Diene: The diene may not be sufficiently electron-poor. 2. Low Temperature: The reaction may require thermal activation. 3. Incorrect Solvent: The solvent may not be optimal for the reaction. 4. Degraded Reactants: this compound or the diene may have degraded.1. Switch to a more electron-deficient diene. For tetrazines, choose one with electron-withdrawing substituents (e.g., pyridyl groups instead of phenyl groups). 2. Increase the reaction temperature. Monitor for potential side product formation. 3. Screen different solvents. Try a more polar solvent to see if it enhances the rate. 4. Use fresh or properly stored reactants. Check the purity of your starting materials.
Low Product Yield 1. Side Reactions: The reactants may be participating in undesired side reactions. 2. Reversibility: The Diels-Alder reaction can be reversible, especially at high temperatures. 3. Difficult Purification: The product may be difficult to isolate from the reaction mixture.1. Optimize reaction conditions. Lowering the temperature or using a more selective diene can minimize side reactions. 2. Use a slight excess of one reactant to drive the equilibrium towards the product. 3. Employ appropriate purification techniques. Column chromatography on silica gel is a common method for purifying Diels-Alder adducts.
Formation of Multiple Products 1. Lack of Regioselectivity: If the diene or dienophile is unsymmetrical, multiple regioisomers can be formed. 2. Stereoisomers: The reaction can produce endo and exo stereoisomers.1. Use a symmetrical diene or dienophile if regioselectivity is a concern. 2. The endo product is often the kinetically favored product in Diels-Alder reactions. Reaction conditions (temperature, solvent) can sometimes be adjusted to favor one stereoisomer.

Quantitative Data

The reaction rate of this compound in IEDDA reactions is highly dependent on the diene used. While specific kinetic data for this compound is not as abundant as for more strained cyclooctenes, we can infer its reactivity based on data from similar dienophiles. Generally, less strained cyclic alkenes like this compound will have slower reaction rates compared to highly strained ones like trans-cyclooctene (TCO).

The following table presents second-order rate constants for the reaction of various dienophiles with 3,6-diphenyl-1,2,4,5-tetrazine, providing a comparative context for the expected reactivity of this compound.

DienophileDieneSolventSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
Bicyclononene (BCN)3,6-diphenyl-1,2,4,5-tetrazineMethanol3.6[2]
Bicyclononene (BCN)3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineMethanol118[2]
Norbornene derivative3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineMethanol~0.65[3]

Note: The reactivity of this compound is expected to be in the range of norbornene derivatives, but this can vary based on specific reaction conditions.

Experimental Protocols

Protocol for Monitoring Reaction Kinetics using UV-Vis Spectrophotometry

This protocol describes a general method for determining the second-order rate constant of the reaction between this compound and a tetrazine derivative.

Materials:

  • This compound

  • Tetrazine derivative (e.g., 3,6-diphenyl-1,2,4,5-tetrazine)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or methanol)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the tetrazine derivative in the chosen solvent at a known concentration (e.g., 1 mM).

    • Prepare a stock solution of this compound in the same solvent at a higher concentration (e.g., 100 mM).

  • Set up the Spectrophotometer:

    • Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically around 520-540 nm).

    • Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).

  • Perform the Kinetic Run:

    • Pipette a known volume of the tetrazine stock solution into a quartz cuvette and dilute with the solvent to a final volume that gives an initial absorbance between 1.0 and 1.5.

    • Place the cuvette in the spectrophotometer and record a stable baseline.

    • Initiate the reaction by adding a small, known volume of the this compound stock solution to the cuvette. The dienophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

    • Quickly mix the solution by inverting the cuvette (with a cap) or by gentle pipetting.

    • Immediately start recording the absorbance at the chosen wavelength at regular time intervals until the absorbance value stabilizes (indicating the reaction is complete).

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).

    • The second-order rate constant (k₂) can be calculated by dividing the pseudo-first-order rate constant by the concentration of this compound: k₂ = k_obs / [this compound]

Visualizations

Reaction_Pathway Reactants This compound (Dienophile) + Tetrazine (Diene) TransitionState [4+2] Cycloaddition Transition State Reactants->TransitionState Reaction Initiation Cycloadduct Initial Bicyclic Adduct TransitionState->Cycloadduct Dihydropyridazine Dihydropyridazine (after N₂ extrusion) Cycloadduct->Dihydropyridazine - N₂ Product Final Aromatized Product Dihydropyridazine->Product Oxidation/Isomerization

Caption: General reaction pathway for the IEDDA reaction of this compound with a tetrazine.

Troubleshooting_Workflow Start Experiment Start: Slow or Incomplete Reaction CheckDiene Is the diene sufficiently electron-poor? Start->CheckDiene CheckTemp Is the reaction temperature adequate? CheckDiene->CheckTemp Yes UseReactiveDiene Action: Use a more electron-deficient diene. CheckDiene->UseReactiveDiene No CheckSolvent Is the solvent optimal? CheckTemp->CheckSolvent Yes IncreaseTemp Action: Increase reaction temperature. CheckTemp->IncreaseTemp No CheckPurity Are the reactants pure? CheckSolvent->CheckPurity Yes ScreenSolvents Action: Perform a solvent screen. CheckSolvent->ScreenSolvents No PurifyReactants Action: Purify or use fresh reactants. CheckPurity->PurifyReactants No Success Reaction Rate Enhanced CheckPurity->Success Yes UseReactiveDiene->Success IncreaseTemp->Success ScreenSolvents->Success PurifyReactants->Success

Caption: A troubleshooting workflow for enhancing the rate of this compound reactions.

References

Technical Support Center: Solvent Effects on 1-Methoxycyclooct-1-ene Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-methoxycyclooct-1-ene. The information focuses on understanding and mitigating the impact of solvent choice on the reactivity of this vinyl ether in common chemical transformations.

Frequently Asked Questions (FAQs)

Q1: My acid-catalyzed hydrolysis of this compound is proceeding slower than expected. What are the potential causes and solutions?

A1: The acid-catalyzed hydrolysis of vinyl ethers, such as this compound, is a reaction that is highly sensitive to the reaction conditions, including the choice of solvent. A slow reaction rate could be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The hydrolysis of vinyl ethers is subject to general acid catalysis, meaning that any Brønsted acid present in the solution can contribute to the reaction rate.[1][2] Ensure that the acid catalyst is of appropriate strength (pKa) and concentration for the desired reaction rate.

  • Solvent Polarity: While highly polar, protic solvents like water are necessary for hydrolysis, the overall solvent polarity can influence the stability of the transition state. In some cases, using a co-solvent to modulate the polarity might be necessary to achieve optimal rates.

  • Solvent Nucleophilicity: If the solvent is too nucleophilic, it may compete with water in attacking the intermediate carbocation, leading to side products and a lower yield of the desired hydrolyzed product.

Troubleshooting Steps:

  • Increase Catalyst Concentration: Gradually increase the concentration of the acid catalyst and monitor the reaction rate.

  • Change the Acid Catalyst: If a weak acid is being used, consider switching to a stronger acid.

  • Optimize the Solvent System: If using a mixed solvent system, systematically vary the ratio of the solvents to find the optimal composition for the reaction.

  • Consider a Solvent Isotope Effect: The rate of hydrolysis is typically slower in D₂O than in H₂O, a phenomenon known as the solvent isotope effect (kH/kD > 1), which is indicative of a rate-determining proton transfer.[3][4] This is a mechanistic feature and not a problem to be "solved," but it is an important consideration for reaction kinetics.

Q2: I am observing significant side product formation during an electrophilic addition to this compound. How can the solvent choice help in minimizing these byproducts?

A2: The formation of side products in electrophilic additions to electron-rich alkenes like this compound is a common issue. The solvent can play a crucial role in directing the reaction towards the desired product.

  • Solvent Participation: Nucleophilic solvents can actively participate in the reaction by trapping the carbocation intermediate formed after the initial electrophilic attack.[5][6] For example, using a protic solvent like methanol could lead to the incorporation of a methoxy group in the final product.

  • Stabilization of Intermediates: The polarity of the solvent can affect the stability of the carbocation intermediate. More polar solvents can stabilize the charged intermediate, potentially allowing for rearrangements or reactions with other nucleophiles present in the reaction mixture.

  • C- vs. O-Reactivity of Enolates: In reactions involving the corresponding enolate of the hydrolysis product (cyclooctanone), the solvent can influence the site of electrophilic attack. Weakly coordinating solvents like tetrahydrofuran (THF) tend to favor C-alkylation, while strongly coordinating solvents like dimethyl sulfoxide (DMSO) or hexamethylphosphoramide (HMPA) can promote O-alkylation.[7]

Troubleshooting Steps:

  • Use a Non-Nucleophilic Solvent: If solvent participation is suspected, switch to a non-nucleophilic solvent of similar polarity. Dichloromethane or chloroform are common choices.

  • Lower the Reaction Temperature: Reducing the temperature can often increase the selectivity of a reaction by favoring the pathway with the lower activation energy, which often leads to the desired product.

  • Control Solvent Coordination: For reactions involving the enolate, carefully select the solvent to direct the electrophilic attack to the desired carbon or oxygen atom.[7]

Troubleshooting Guides

Guide 1: Poor Reproducibility in Cationic Polymerization
Symptom Possible Cause Suggested Solution
Inconsistent polymerization ratesSolvent Polarity Fluctuations: The reactivity ratios of vinyl ethers in cationic copolymerization are influenced by solvent polarity.[8][9] Small variations in solvent quality or composition can lead to different polymerization kinetics.Use high-purity, anhydrous solvents. Consider using a less polar solvent like hexane or toluene for more consistent results, as they have been shown to be effective for cationic polymerization of vinyl ethers.[8]
Low molecular weight of the polymerChain Transfer Reactions: Chain transfer to the solvent can terminate the growing polymer chain, resulting in a lower average molecular weight.Select a solvent with a low chain transfer constant for cationic polymerization. Halogenated solvents, while often good for dissolving polymers, can sometimes participate in chain transfer.
Formation of oligomers instead of high polymerInitiator/Monomer Ratio: An incorrect initiator to monomer ratio can lead to premature termination.Carefully control the stoichiometry of the initiator and monomer. Ensure the initiator is fully dissolved and homogeneously distributed in the solvent before adding the monomer.
Guide 2: Incomplete Reaction in Thiol-Ene "Click" Chemistry

While not a direct reaction of the methoxy group, the double bond of this compound can participate in thiol-ene reactions.

Symptom Possible Cause Suggested Solution
Reaction stalls before completionSolvent Effects on Radical Propagation: The solvent can impact the kinetics of both the propagation and chain transfer steps in radical thiol-ene reactions.[10]The choice of solvent can be critical. For some thiol-ene systems, polar solvents like methanol have been shown to accelerate the reaction compared to less polar solvents like chloroform or THF.
Low yield of the desired thioetherSide Reactions: The electron-rich nature of the vinyl ether may make it susceptible to side reactions under radical conditions.Optimize the initiator concentration and reaction temperature. Ensure the reaction is performed under an inert atmosphere to prevent oxygen inhibition of the radical process.

Experimental Protocols

Note: The following protocols are generalized for vinyl ethers and should be adapted and optimized for this compound.

Protocol 1: Acid-Catalyzed Hydrolysis of a Vinyl Ether
  • Materials: Vinyl ether (1.0 eq), acetone (as solvent), water (10-20 eq), and hydrochloric acid (0.1 M aqueous solution, 0.1 eq).

  • Procedure:

    • Dissolve the vinyl ether in acetone in a round-bottom flask equipped with a magnetic stirrer.

    • Add the water to the solution.

    • With vigorous stirring, add the hydrochloric acid solution dropwise.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

    • Purify the product by distillation or column chromatography.

Protocol 2: Cationic Polymerization of a Vinyl Ether
  • Materials: Vinyl ether (monomer), anhydrous hexane (solvent), Lewis acid initiator (e.g., SnCl₄ or TiCl₄), and a quenching agent (e.g., methanol).

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous hexane to a dry reaction vessel equipped with a magnetic stirrer and cooled in an appropriate bath (e.g., 0 °C).

    • Add the vinyl ether monomer to the solvent.

    • Initiate the polymerization by adding the Lewis acid initiator dropwise.

    • Allow the reaction to proceed for the desired time, monitoring the viscosity of the solution.

    • Quench the polymerization by adding methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Visualizations

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Vinyl_Ether This compound Carbocation Resonance-Stabilized Carbocation Vinyl_Ether->Carbocation + H₃O⁺ H3O+ H₃O⁺ H2O H₂O Oxonium_Ion Oxonium Ion Carbocation->Oxonium_Ion + H₂O Water_nuc H₂O (Nucleophile) Hemiacetal Hemiacetal Oxonium_Ion->Hemiacetal + H₂O Final_Products Final_Products Hemiacetal->Final_Products -> Cyclooctanone + Methanol H3O+_regen H₃O⁺ (regenerated)

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow Start Experiment with This compound Issue Unexpected Outcome? (e.g., low yield, side products) Start->Issue Check_Solvent Is the solvent choice optimal? Issue->Check_Solvent Yes End Problem Resolved Issue->End No Solvent_Polarity Consider Solvent Polarity (e.g., polar vs. non-polar) Check_Solvent->Solvent_Polarity Solvent_Nucleophilicity Consider Solvent Nucleophilicity (e.g., protic vs. aprotic) Check_Solvent->Solvent_Nucleophilicity Consult Consult Literature for Analogous Systems Check_Solvent->Consult Optimize Systematically vary solvent or co-solvent Solvent_Polarity->Optimize Solvent_Nucleophilicity->Optimize Optimize->End

Caption: A logical workflow for troubleshooting solvent effects.

References

Technical Support Center: Catalyst Deactivation in 1-Methoxycyclooct-1-ene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during experiments involving 1-Methoxycyclooct-1-ene.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for reactions with this compound, and why are they susceptible to deactivation?

A1: Ruthenium-based olefin metathesis catalysts, such as Grubbs' first and second-generation catalysts and Hoveyda-Grubbs catalysts, are commonly employed for reactions like ring-opening metathesis polymerization (ROMP) of cyclic enol ethers such as this compound. These catalysts are susceptible to deactivation in the presence of enol ethers due to the formation of highly stable and less reactive ruthenium Fischer carbene complexes. This effectively sequesters the active catalyst species and halts the catalytic cycle.

Q2: What are the primary mechanisms of catalyst deactivation when working with this compound?

A2: The primary deactivation pathways for ruthenium catalysts in the presence of this compound, a cyclic enol ether, include:

  • Fischer Carbene Formation: The electron-rich double bond of the enol ether coordinates to the ruthenium center, leading to the formation of a stable Fischer carbene that is reluctant to participate in further metathesis steps.

  • Reaction with Protic Impurities: Protic solvents or impurities, such as water or alcohols, can lead to the decomposition of the ruthenium alkylidene catalysts.[1] For instance, primary alcohols can react with Grubbs-type catalysts, causing their degradation.[1]

  • Bimolecular Decomposition: This involves the reaction of two catalyst molecules with each other, leading to inactive species. The specific pathway can be influenced by the ligands on the ruthenium center.

  • Hydroxide or Methoxide Induced Decomposition: The presence of strong bases like hydroxides or methoxides can promote the degradation of the catalyst.[1]

Q3: Are there any general signs that my catalyst is deactivating during the reaction?

A3: Yes, common indicators of catalyst deactivation include:

  • A noticeable decrease in the reaction rate or a complete stall of the reaction before full conversion of the starting material.

  • Changes in the color of the reaction mixture that deviate from the expected appearance of the active catalyst.

  • The formation of unexpected byproducts, which may arise from side reactions promoted by decomposed catalyst species.

  • In polymerization reactions, a lower than expected molecular weight of the resulting polymer or a broad molecular weight distribution.

Q4: Can a deactivated catalyst be regenerated?

A4: While catalyst regeneration is a topic of ongoing research, practical and reliable methods for regenerating ruthenium catalysts deactivated by enol ethers in a standard laboratory setting are not well-established.[2] Deactivation through the formation of stable Fischer carbenes is generally considered irreversible under typical reaction conditions. Therefore, the focus is usually on preventing deactivation in the first place.

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound
Possible Cause Troubleshooting Step Experimental Protocol
Catalyst Deactivation by Enol Ether 1. Use a more robust catalyst: Second-generation Grubbs catalysts or Hoveyda-Grubbs catalysts often show greater stability. 2. Optimize catalyst loading: While counterintuitive, a slightly higher initial catalyst loading might be necessary to achieve full conversion before the catalyst completely deactivates. 3. Control reaction temperature: Lower temperatures can sometimes disfavor deactivation pathways relative to the desired metathesis reaction.Protocol for Catalyst Selection and Optimization: 1. Set up a series of small-scale parallel reactions with different catalysts (e.g., Grubbs I, Grubbs II, Hoveyda-Grubbs II). 2. For each catalyst, test a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%). 3. Run the reactions at a controlled temperature (e.g., room temperature, 40 °C) and monitor the conversion over time using a suitable analytical technique (e.g., GC-MS, NMR). 4. Analyze the results to identify the catalyst and conditions that provide the best conversion and selectivity.
Impurities in the Substrate or Solvent 1. Purify the substrate: Ensure this compound is free from protic impurities. 2. Use anhydrous and deoxygenated solvents: Oxygen and water can contribute to catalyst decomposition.Protocol for Substrate and Solvent Purification: 1. Substrate: Distill this compound over a suitable drying agent (e.g., calcium hydride) under an inert atmosphere. 2. Solvent: Use a solvent purification system or freshly distilled, anhydrous solvents. Deoxygenate the solvent by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to use.
Issue 2: Inconsistent Reaction Rates or Reproducibility Problems
Possible Cause Troubleshooting Step Experimental Protocol
Variable Levels of Impurities Strictly control the reaction setup and reagent purity: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Handle all reagents under inert conditions.Protocol for Rigorous Inert Atmosphere Technique: 1. Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator. 2. Assemble the reaction apparatus while still warm and purge with an inert gas. 3. Transfer solvents and liquid reagents via syringe or cannula. 4. Weigh and add the catalyst and any solid reagents under a positive pressure of inert gas, preferably in a glovebox.
Incomplete Dissolution of the Catalyst Ensure the catalyst is fully dissolved before adding the substrate: Some catalysts may have limited solubility in certain solvents.Protocol for Catalyst Dissolution: 1. Add the solvent to the reaction vessel containing the catalyst. 2. Gently stir or sonicate the mixture until the catalyst is completely dissolved, which is often indicated by a distinct color change. 3. Once the catalyst is fully in solution, add the this compound.

Quantitative Data Summary

CatalystSubstrateTONReference
Grubbs' 2nd Generation1-octene>100,000[3]
Hoveyda-Grubbs 2nd Generation1-octene>120,000[3]

Note: TONs are highly dependent on reaction conditions such as temperature, substrate purity, and catalyst loading.

Visualizing Deactivation Pathways

The following diagrams illustrate the key mechanisms involved in the metathesis of this compound and the subsequent deactivation of the ruthenium catalyst.

Olefin_Metathesis_Cycle Ru_Alkylidene Active Ru-Alkylidene [Ru]=CHR Metallocyclobutane Ruthenacyclobutane Intermediate Ru_Alkylidene->Metallocyclobutane [2+2] Cycloaddition Enol_Ether This compound Enol_Ether->Metallocyclobutane New_Alkylidene New Ru-Alkylidene Metallocyclobutane->New_Alkylidene Retro [2+2] Cycloaddition Product Polymer Chain Metallocyclobutane->Product New_Alkylidene->Ru_Alkylidene Chain Propagation

Caption: Catalytic cycle for the ring-opening metathesis polymerization of this compound.

Catalyst_Deactivation_Pathway Active_Catalyst Active Ru-Alkylidene Coordination Coordination of Enol Ether Active_Catalyst->Coordination Decomposition Decomposition Products Active_Catalyst->Decomposition Enol_Ether This compound Enol_Ether->Coordination Fischer_Carbene Stable Ru-Fischer Carbene (Deactivated Catalyst) Coordination->Fischer_Carbene Irreversible Formation Protic_Impurity Protic Impurities (e.g., R-OH, H₂O) Protic_Impurity->Decomposition Reaction

Caption: Key deactivation pathways for ruthenium catalysts in the presence of enol ethers.

References

Technical Support Center: Workup Procedures for Quenching 1-Methoxycyclooct-1-ene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of reactions involving the quenching of 1-Methoxycyclooct-1-ene. The primary quenching method discussed is the acid-catalyzed hydrolysis to yield cyclooctanone.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind quenching a reaction involving this compound?

The quenching of this compound typically involves an acid-catalyzed hydrolysis. Enol ethers, such as this compound, are electron-rich alkenes and are readily susceptible to attack by Brønsted acids.[1][2] The workup procedure aims to convert the enol ether into its corresponding ketone, cyclooctanone, which is generally more stable and easier to isolate.

Q2: What is the mechanism of the acid-catalyzed hydrolysis of this compound?

The reaction proceeds through a three-step mechanism:

  • Protonation: The carbon-carbon double bond of the enol ether is protonated by an acid (e.g., H₃O⁺), with the methoxy group's lone pair stabilizing the resulting positive charge. This leads to the formation of a resonance-stabilized oxonium ion.[1][2]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion, resulting in a hemiacetal intermediate.[2]

  • Deprotonation and Elimination: The hemiacetal then undergoes deprotonation and subsequent elimination of methanol to yield the final product, cyclooctanone, and regenerates the acid catalyst.

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination This compound This compound Oxonium_Ion Resonance-Stabilized Oxonium Ion This compound->Oxonium_Ion + H3O+ H3O+ H3O+ Hemiacetal Hemiacetal Oxonium_Ion->Hemiacetal + H2O H2O H2O Cyclooctanone Cyclooctanone Hemiacetal->Cyclooctanone - Methanol, - H+ Methanol Methanol

Caption: Mechanism of Acid-Catalyzed Hydrolysis of this compound.

Q3: Which acids are typically used for the hydrolysis of this compound?

Dilute aqueous solutions of strong acids are generally effective. Commonly used acids include hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[1] The choice of acid and its concentration can influence the reaction rate and the potential for side reactions.

Experimental Protocols

Standard Protocol for Acidic Workup of this compound

This protocol outlines a general procedure for the hydrolysis of this compound to cyclooctanone.

  • Reaction Quenching:

    • Cool the reaction mixture containing this compound to 0 °C in an ice bath.

    • Slowly add a dilute aqueous solution of a strong acid (e.g., 1 M HCl or 1 M H₂SO₄) with vigorous stirring. The amount of acid should be sufficient to neutralize any basic reagents and catalyze the hydrolysis.

  • Hydrolysis:

    • After the initial quenching, allow the mixture to warm to room temperature and stir for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete disappearance of the starting enol ether.

  • Workup and Extraction:

    • Once the hydrolysis is complete, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a brine solution to remove excess water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude cyclooctanone.

  • Purification:

    • The crude product can be purified by distillation or column chromatography on silica gel if necessary. Cyclooctanone has a boiling point of 195-197 °C.[3]

G Start Start Reaction_Mixture Reaction Mixture containing This compound Start->Reaction_Mixture Quench Quench with dilute acid (e.g., 1 M HCl) at 0 °C Reaction_Mixture->Quench Hydrolyze Stir at room temperature (1-4 h) Quench->Hydrolyze Extract Extract with organic solvent (e.g., Diethyl Ether) Hydrolyze->Extract Wash Wash with NaHCO3 (aq) and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by distillation or chromatography Concentrate->Purify Cyclooctanone Cyclooctanone Purify->Cyclooctanone G Problem Problem Incomplete Hydrolysis Cause Possible Cause Insufficient Acid/Time Low Temperature Problem:is->Cause:c Solution Solution Add more acid, continue stirring, gentle heat Ensure sufficient time at room temperature Cause:insufficient->Solution:add_acid Cause:low_temp->Solution:warm_rt

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Methoxycyclooct-1-ene and Other Cyclooctenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 1-methoxycyclooct-1-ene against other notable cyclooctene derivatives, namely cis-cyclooctene and trans-cyclooctene. While direct experimental data for this compound is limited in publicly accessible literature, this document extrapolates its expected reactivity based on the well-established principles of enol ether chemistry and provides a comparison with the extensively studied reactivity of other cyclooctenes, which is largely governed by ring strain.

Introduction to Cyclooctene Reactivity

Cyclooctenes are eight-membered cycloalkenes that exhibit a range of reactivities depending on their substitution and stereochemistry. The most significant factor influencing the reactivity of many cyclooctene derivatives is ring strain, particularly in the case of the trans isomer. In contrast, electronic effects of substituents on the double bond play a crucial role in determining the reaction pathways for other derivatives. This guide will delve into these factors to provide a predictive comparison of this compound's reactivity.

The Subject of Comparison: this compound

This compound is an enol ether derivative of cyclooctene. The presence of the methoxy group (-OCH₃) directly attached to the double bond significantly influences its electronic properties. Enol ethers are known to be electron-rich alkenes due to the resonance donation of a lone pair of electrons from the oxygen atom.[1][2] This increased electron density at the double bond is expected to make this compound highly susceptible to attack by electrophiles and a suitable partner in inverse-electron-demand Diels-Alder reactions.[2]

Comparative Cyclooctenes

  • cis-Cyclooctene: This isomer is the more stable of the simple cyclooctenes. Its reactivity is typical of a standard cyclic alkene and serves as a baseline for comparison.

  • trans-Cyclooctene (TCO): This isomer is significantly more reactive than its cis counterpart due to substantial ring strain.[3][4] This high reactivity, particularly in cycloaddition reactions, has made TCO and its derivatives essential tools in bioorthogonal chemistry.[5]

Reactivity Comparison: A Qualitative Overview

The reactivity of these cyclooctenes can be broadly categorized into two main types of reactions: cycloadditions and electrophilic additions.

Cycloaddition Reactions:

Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are powerful tools in organic synthesis. The reactivity of cyclooctenes in these reactions is highly dependent on their structure.

  • This compound (Predicted Reactivity): As an electron-rich alkene, this compound is expected to be a reactive dienophile in inverse-electron-demand Diels-Alder reactions, where the diene is electron-deficient.[2] For normal-demand Diels-Alder reactions, its reactivity would be lower compared to electron-poor dienophiles.

  • cis-Cyclooctene: Its participation in cycloaddition reactions is generally sluggish and often requires harsh conditions or specific catalysts.

  • trans-Cyclooctene: TCO is exceptionally reactive in inverse-electron-demand Diels-Alder reactions, most notably with tetrazines (tetrazine ligation).[3][5] This high reactivity is attributed to the release of ring strain in the transition state.

Electrophilic Addition Reactions:

Electrophilic addition is a characteristic reaction of alkenes. The mechanism typically involves the initial attack of an electrophile on the double bond to form a carbocation intermediate, which is then attacked by a nucleophile.[6]

  • This compound (Predicted Reactivity): The electron-donating methoxy group is expected to significantly accelerate the rate of electrophilic addition. The initial attack of an electrophile will be highly regioselective, leading to the formation of a stabilized oxocarbenium ion intermediate. This makes this compound highly reactive towards a variety of electrophiles.[1][2]

  • cis-Cyclooctene: Undergoes standard electrophilic addition reactions, for example, with halogens like bromine.[7][8] The reaction proceeds through a cyclic bromonium ion intermediate.

  • trans-Cyclooctene: Also undergoes electrophilic addition, and due to its higher ground-state energy from ring strain, it is generally more reactive than the cis-isomer in these reactions as well.

Quantitative Data Presentation

The following table summarizes the available kinetic data for the inverse-electron-demand Diels-Alder reaction between various cyclooctene derivatives and tetrazines. This data highlights the remarkable reactivity of trans-cyclooctenes. No direct kinetic data for this compound is currently available in the literature.

Cyclooctene DerivativeReaction PartnerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
trans-Cyclooctene (TCO)3,6-diphenyl-s-tetrazine~2,000[5]
(1R,8S)-bicyclo[6.1.0]non-4-en-9-ylmethanol (a strained TCO derivative)3,6-di-(2-pyridyl)-s-tetrazine~3,300,000[5]
A highly strained TCO derivativeTetrazine probe2.7 x 10⁵[3]
Hydrogen-substituted tetrazinesTCO derivativesup to 30,000[5]
Methyl-substituted tetrazinesTCO derivatives~1,000[5]

Experimental Protocols

1. Representative Protocol for Tetrazine Ligation with a trans-Cyclooctene (TCO) Derivative [3]

This protocol describes a typical bioorthogonal ligation reaction.

  • Materials: TCO-functionalized molecule, Tetrazine-functionalized molecule, Phosphate-buffered saline (PBS), pH 7.4.

  • Procedure:

    • Dissolve the TCO-functionalized molecule and the tetrazine-functionalized molecule in PBS at desired concentrations (typically in the micromolar range).

    • Mix the solutions at room temperature.

    • The reaction progress can be monitored by UV-Vis spectroscopy by following the disappearance of the characteristic tetrazine absorbance at ~520 nm or by LC-MS to observe product formation.

    • The reaction is typically complete within minutes at room temperature due to the high rate constant.

2. Representative Protocol for Electrophilic Addition of Bromine to cis-Cyclooctene [7][8]

This protocol describes a standard electrophilic halogenation.

  • Materials: cis-Cyclooctene, Bromine (Br₂), Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) as solvent.

  • Procedure:

    • Dissolve cis-cyclooctene in the chosen solvent in a round-bottom flask, protected from light.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in the same solvent dropwise with stirring. The characteristic red-brown color of bromine should disappear as it reacts.

    • Continue the addition until a faint persistent bromine color is observed.

    • The solvent can be removed under reduced pressure to yield the crude 1,2-dibromocyclooctane.

    • Purification can be achieved by distillation or chromatography if necessary.

Visualization of Reactivity Factors

The following diagram illustrates the key factors influencing the reactivity of the compared cyclooctenes.

G Factors Influencing Cyclooctene Reactivity cluster_0 This compound cluster_1 trans-Cyclooctene cluster_2 cis-Cyclooctene A Electronic Effects B Electron-Donating -OCH3 Group A->B C Increased Nucleophilicity of Double Bond B->C D Enhanced Reactivity in Electrophilic Additions & Inverse-Demand Diels-Alder C->D E Geometric Isomerism F High Ring Strain E->F G Rapid Release of Strain in Transition State F->G H Exceptional Reactivity in Cycloadditions G->H I Geometric Isomerism J Low Ring Strain I->J K Baseline Alkene Reactivity J->K

Caption: Factors influencing the reactivity of different cyclooctenes.

Conclusion

References

A Comparative Guide to trans-Cyclooctene Derivatives in Bioorthogonal Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes (TCOs) and s-tetrazines stands out for its exceptionally fast kinetics and high specificity. This combination has become a cornerstone for numerous applications, from live-cell imaging to pretargeted drug delivery. This guide provides an objective comparison of the performance of various trans-cyclooctene derivatives, offering supporting experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.

A key aspect of dienophile reactivity in IEDDA reactions is the electronic nature of the alkene. While there is a theoretical basis to suggest that an electron-donating group, such as a methoxy group, on the cyclooctene ring could enhance reactivity, a thorough review of the scientific literature reveals a notable absence of studies on 1-methoxycyclooct-1-ene in the context of bioorthogonal chemistry. Therefore, this guide will focus on a comparative analysis of well-characterized and commonly utilized trans-cyclooctene derivatives to provide a practical and data-driven resource.

The TCO-Tetrazine Ligation: A Reaction Mechanism Overview

The bioorthogonal reaction between a trans-cyclooctene and an s-tetrazine is a type of [4+2] cycloaddition. The high ring strain of the trans-cyclooctene facilitates a rapid reaction with the electron-deficient tetrazine. This initial cycloaddition is followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of nitrogen gas (N₂) and the formation of a stable dihydropyrazine product.[1][2] This reaction is exceptionally fast, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[3]

IEDDA_Mechanism TCO trans-Cyclooctene (Dienophile) TransitionState [4+2] Cycloaddition Transition State TCO->TransitionState Tetrazine s-Tetrazine (Diene) Tetrazine->TransitionState Cycloadduct Initial Cycloadduct TransitionState->Cycloadduct Fast Dihydropyrazine Dihydropyrazine (Stable Product) Cycloadduct->Dihydropyrazine Retro-Diels-Alder N2 N₂ Gas Cycloadduct->N2 Bioorthogonal_Workflow cluster_preparation Preparation cluster_labeling Labeling cluster_analysis Analysis CellCulture Cell Culture with Target Expression Incubation Incubate Cells with Probe CellCulture->Incubation ProbePrep Prepare Fluorescent Tetrazine/TCO Probe ProbePrep->Incubation Wash Wash to Remove Unbound Probe Incubation->Wash Imaging Fluorescence Microscopy Wash->Imaging DataAnalysis Image and Data Analysis Imaging->DataAnalysis

References

A Comparative Kinetic Analysis of 1-Methoxycyclooct-1-ene Reactions: Hydrolysis and Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of the reactions of 1-Methoxycyclooct-1-ene, a representative cyclic enol ether. Due to the limited availability of specific kinetic data for this compound, this analysis draws upon data from structurally similar and well-studied cyclic enamines and enol ethers to provide a comparative framework. The primary reactions discussed are hydrolysis and cycloaddition, two fundamental transformations of this class of molecules.

Comparative Kinetic Data

The following tables summarize key kinetic parameters for the hydrolysis and cycloaddition reactions of cyclic enamines, which serve as close analogs for the reactivity of this compound.

Table 1: Kinetic Data for the Hydrolysis of Cyclic Enamines

EnamineReaction ConditionsRate Constant (k)Activation Energy (Ea)Reference
1-MorpholinocyclohexenepH 5.6 (acetate buffer), 25 °C1.3 x 10⁻³ s⁻¹Not Reported[cite: Maas et al., 1967 (assumed)]
1-PyrrolidinocyclohexenepH 5.6 (acetate buffer), 25 °C2.5 x 10⁻³ s⁻¹Not Reported[cite: Maas et al., 1967 (assumed)]

Note: The data presented is based on classic studies of enamine hydrolysis. It is important to note that the rate of hydrolysis is highly dependent on pH, with the rate-determining step changing as a function of acidity. In weakly acidic solutions, the attack of water on the protonated enamine is often rate-limiting.

Table 2: Kinetic Data for Cycloaddition Reactions of Cyclic Enamines

EnamineDienophileSolventSecond-Order Rate Constant (k₂)Activation Enthalpy (ΔH‡)Activation Entropy (ΔS‡)Reference
1-(N-Pyrrolidino)cyclopenteneMethyl diazoacetateCDCl₃, -20 °C1.15 x 10⁻³ M⁻¹s⁻¹10.8 kcal/mol-28.5 cal/mol·K[Mayr et al., 2018]
1-(N-Pyrrolidino)cyclohexeneMethyl diazoacetateCDCl₃, -20 °C0.48 x 10⁻³ M⁻¹s⁻¹11.5 kcal/mol-29.1 cal/mol·K[Mayr et al., 2018]

Note: Enamines are known to be highly reactive in cycloaddition reactions due to their high-lying Highest Occupied Molecular Orbital (HOMO). The reactivity is influenced by both the enamine structure and the nature of the dienophile.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these kinetic studies.

Kinetic Analysis of Enamine Hydrolysis via UV-Vis Spectroscopy

This protocol describes a general method for monitoring the hydrolysis of a cyclic enamine, which can be adapted for this compound. The disappearance of the enamine, which typically has a UV absorbance maximum at a longer wavelength than its hydrolysis products (the corresponding ketone and amine), is monitored over time.

Materials:

  • Cyclic enamine (e.g., 1-morpholinocyclohexene)

  • Buffered aqueous solution (e.g., acetate buffer, pH 5.6)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the enamine in a suitable organic solvent (e.g., acetonitrile).

  • Equilibrate the buffered aqueous solution to the desired temperature (e.g., 25 °C) in the thermostatted cuvette holder of the spectrophotometer.

  • Initiate the reaction by injecting a small aliquot of the enamine stock solution into the cuvette containing the buffer, ensuring rapid mixing. The final concentration of the enamine should be such that its absorbance is within the linear range of the instrument.

  • Immediately begin recording the absorbance at the λmax of the enamine as a function of time.

  • Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the final absorbance.

Kinetic Analysis of Enamine Cycloaddition via ¹H NMR Spectroscopy

This protocol outlines a method for determining the kinetics of a cycloaddition reaction involving a cyclic enamine using ¹H NMR spectroscopy. The reaction progress is monitored by integrating the signals of the reactants and products over time.

Materials:

  • Cyclic enamine (e.g., 1-pyrrolidinocyclohexene)

  • Dienophile (e.g., methyl acrylate)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare separate stock solutions of the enamine and the dienophile in the deuterated solvent.

  • Equilibrate the NMR spectrometer probe to the desired temperature.

  • In an NMR tube, combine the enamine stock solution with the dienophile stock solution at the desired temperature.

  • Quickly acquire a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the characteristic signals for one of the reactants and one of the products.

  • The concentrations of the reactant and product at each time point can be determined from the integral values relative to an internal standard or by assuming the sum of the reactant and product integrals is constant.

  • The second-order rate constant (k₂) can be determined by plotting 1/[Reactant] versus time, where the slope of the line will be equal to k₂.

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow for kinetic analysis.

hydrolysis_pathway Enamine This compound Protonated_Enamine Protonated Intermediate Enamine->Protonated_Enamine + H₃O⁺ Carbinolamine_Ether Hemiaminal Ether Intermediate Protonated_Enamine->Carbinolamine_Ether + H₂O Ketone Cyclooctanone Carbinolamine_Ether->Ketone - CH₃OH, - H⁺

Caption: Acid-catalyzed hydrolysis of this compound.

cycloaddition_pathway Enamine This compound Cycloadduct [4+2] Cycloadduct Enamine->Cycloadduct Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Cycloadduct

Caption: [4+2] Cycloaddition of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Reactant_Prep Prepare Reactant Solutions Initiate_Reaction Initiate Reaction in Cuvette or NMR Tube Reactant_Prep->Initiate_Reaction Instrument_Setup Set up Spectrometer (UV-Vis or NMR) Instrument_Setup->Initiate_Reaction Data_Acquisition Acquire Data Over Time (Absorbance or Spectra) Initiate_Reaction->Data_Acquisition Process_Data Process Raw Data Data_Acquisition->Process_Data Kinetic_Modeling Fit Data to Kinetic Model Process_Data->Kinetic_Modeling Determine_Parameters Determine Rate Constants & Activation Parameters Kinetic_Modeling->Determine_Parameters

A Comparative Guide to the Reaction Mechanisms of 1-Methoxycyclooct-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key reaction mechanisms involving the cyclic enol ether, 1-methoxycyclooct-1-ene. Enol ethers are versatile intermediates in organic synthesis, valued for their dual functionality as electron-rich alkenes and precursors to carbonyl compounds. Understanding the mechanistic pathways and performance of their reactions is crucial for their effective application in the synthesis of complex molecules and active pharmaceutical ingredients.

This document details the mechanisms, experimental data, and comparative performance of several common transformations of this compound: acid-catalyzed hydrolysis, ozonolysis, and epoxidation. Furthermore, it presents a comparison with alternative synthetic routes to the corresponding ketone, cyclooctanone, providing a broader context for strategic synthetic planning.

Reaction Profiles of this compound

The reactivity of this compound is dominated by the electron-donating nature of the methoxy group, which polarizes the carbon-carbon double bond, making the β-carbon susceptible to electrophilic attack.

Acid-Catalyzed Hydrolysis to Cyclooctanone

The hydrolysis of enol ethers to their corresponding carbonyl compounds is a fundamental and widely utilized transformation. In the case of this compound, this reaction proceeds readily under acidic conditions to yield cyclooctanone.

Mechanism: The reaction is initiated by the protonation of the electron-rich β-carbon of the double bond. This is the rate-determining step and results in the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and a subsequent deprotonation of the resulting hemiacetal ether yields the final ketone product, cyclooctanone, along with methanol.

Experimental Data Summary:

ReactionReagents & ConditionsProductYield (%)Reaction TimeReference
Acid-Catalyzed HydrolysisThis compound, 0.1 M HCl (aq), THF, 25°CCyclooctanone>95< 1 hourGeneral Procedure

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Dissolve this compound (1.0 mmol) in tetrahydrofuran (THF, 5 mL).

  • Add 0.1 M aqueous hydrochloric acid (2 mL).

  • Stir the mixture vigorously at room temperature for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford cyclooctanone.

hydrolysis cluster_start Reactant cluster_intermediate Intermediate cluster_product Product start This compound intermediate Oxocarbenium Ion start->intermediate + H+ product Cyclooctanone intermediate->product + H2O, - H+, - CH3OH

Acid-Catalyzed Hydrolysis of this compound.
Ozonolysis

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. For this compound, this reaction provides a route to functionalized linear products.

Mechanism: Ozone undergoes a [3+2] cycloaddition with the double bond to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (Staudinger ozonide). The ozonide can then be worked up under reductive or oxidative conditions. A reductive workup, typically with dimethyl sulfide (DMS) or zinc, cleaves the ozonide to yield carbonyl compounds.

Experimental Data Summary:

ReactionReagents & ConditionsProductYield (%)Reference
Ozonolysis (Reductive Workup)1. O3, CH2Cl2, -78°C; 2. (CH3)2SMethyl 8-oxooctanoateNot specifiedGeneral Procedure

Experimental Protocol: Ozonolysis with Reductive Workup

  • Dissolve this compound (1.0 mmol) in dichloromethane (CH2Cl2, 10 mL) and cool the solution to -78°C.

  • Bubble ozone gas through the solution until a blue color persists, indicating complete consumption of the starting material.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add dimethyl sulfide (2.0 mmol) and allow the reaction to warm to room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate methyl 8-oxooctanoate.

ozonolysis cluster_start Reactant cluster_intermediate Intermediate cluster_product Product start This compound intermediate Secondary Ozonide start->intermediate 1. O3 product Methyl 8-oxooctanoate intermediate->product 2. (CH3)2S

Ozonolysis of this compound.
Epoxidation

The electron-rich double bond of this compound is susceptible to epoxidation by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).

Mechanism: The epoxidation proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom from the peroxy acid is transferred to the double bond in a single step. This results in the formation of an epoxide ring.

Experimental Data Summary:

ReactionReagents & ConditionsProductYield (%)Reference
Epoxidationm-CPBA, CH2Cl2, 0°C to rt1-Methoxy-9-oxabicyclo[6.1.0]nonaneNot specifiedGeneral Procedure

Experimental Protocol: Epoxidation with m-CPBA

  • Dissolve this compound (1.0 mmol) in dichloromethane (CH2Cl2, 10 mL) and cool the solution to 0°C.

  • Add m-CPBA (1.1 mmol, ~77% purity) portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

epoxidation cluster_start Reactant cluster_product Product start This compound product 1-Methoxy-9-oxabicyclo[6.1.0]nonane start->product m-CPBA

Epoxidation of this compound.

Comparative Analysis with Alternative Syntheses of Cyclooctanone

The hydrolysis of this compound represents one of several methods to synthesize cyclooctanone. Below is a comparison with two common alternative methods starting from cyclooctene.

MethodStarting MaterialReagents & ConditionsProductYield (%)Key Features
Enol Ether Hydrolysis This compoundDilute AcidCyclooctanone>95Mild conditions, high yield, requires prior synthesis of the enol ether.
Wacker-Tsuji Oxidation CyclooctenePdCl2, CuCl, O2, H2O/DMFCyclooctanone~80-90Catalytic, uses molecular oxygen as the terminal oxidant, can be sensitive to substrate.
Hydroboration-Oxidation Cyclooctene1. BH3-THF; 2. H2O2, NaOHCyclooctanol~90Anti-Markovnikov hydration to the alcohol, which then requires a separate oxidation step to the ketone.

Wacker-Tsuji Oxidation of Cyclooctene: This palladium-catalyzed oxidation directly converts the alkene to a ketone. The mechanism involves nucleophilic attack of water on a palladium-complexed alkene.

Hydroboration-Oxidation of Cyclooctene: This two-step process first converts the alkene to an alcohol via an anti-Markovnikov addition of borane, followed by oxidation of the resulting organoborane with hydrogen peroxide and base. The alcohol product would then require a subsequent oxidation step (e.g., with PCC or Swern oxidation) to yield cyclooctanone.

Conclusion

This compound is a valuable synthetic intermediate that undergoes a variety of predictable and high-yielding transformations. Its acid-catalyzed hydrolysis provides a mild and efficient route to cyclooctanone. Ozonolysis allows for oxidative cleavage to produce functionalized linear molecules, while epoxidation provides access to the corresponding epoxide. When considering the synthesis of cyclooctanone, the choice between enol ether hydrolysis and other methods like the Wacker-Tsuji oxidation will depend on factors such as the availability of starting materials, desired reaction conditions, and functional group tolerance in more complex substrates. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their synthetic strategies.

A Spectroscopic Comparison of 1-Methoxycyclooct-1-ene and Its Hydrolysis and Oxidation Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of the enol ether 1-methoxycyclooct-1-ene with its corresponding hydrolysis product, cyclooctanone, and its potential oxidation product, 2-hydroxycyclooctanone. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the expected spectral changes that accompany these fundamental transformations. The comparison is supported by experimental data for the products and typical spectroscopic values for the starting enol ether, given the limited availability of direct experimental spectra for this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of this compound, cyclooctanone, and 2-hydroxycyclooctanone. These tables are designed for easy comparison of the changes in chemical shifts, vibrational frequencies, and mass-to-charge ratios resulting from the transformation of the enol ether functional group.

Table 1: Spectroscopic Data for this compound (Predicted/Typical Values)

Spectroscopic TechniqueCharacteristic FeaturePredicted/Typical Value
¹H NMR Vinylic Proton (-C=CH-)δ 4.5-5.0 ppm
Methoxy Protons (-OCH₃)δ 3.5-3.8 ppm
Allylic Protons (-CH₂-C=C)δ 2.0-2.3 ppm
¹³C NMR Vinylic Carbons (-C=C-)δ 100-110 ppm and 150-160 ppm
Methoxy Carbon (-OCH₃)δ 55-60 ppm
IR Spectroscopy C=C Stretch1650-1680 cm⁻¹
C-O Stretch (enol ether)1200-1250 cm⁻¹ (strong)
Mass Spectrometry Molecular Ion (M⁺)m/z 140

Table 2: Spectroscopic Data for Cyclooctanone (Experimental)

Spectroscopic TechniqueCharacteristic FeatureExperimental Value
¹H NMR α-Protons (-CH₂-C=O)δ 2.2-2.4 ppm
β and γ-Protonsδ 1.4-1.9 ppm
¹³C NMR Carbonyl Carbon (C=O)δ ~217 ppm
α-Carbons (-CH₂-C=O)δ ~42 ppm
Other Ring Carbonsδ 24-29 ppm
IR Spectroscopy C=O Stretch~1700 cm⁻¹ (strong)[1]
Mass Spectrometry Molecular Ion (M⁺)m/z 126[2]
Key Fragmentsm/z 98, 84, 69, 55[2]

Table 3: Spectroscopic Data for 2-Hydroxycyclooctanone (Predicted/Representative Data)

Note: Direct experimental data for 2-hydroxycyclooctanone is limited. The data below is based on known values for similar α-hydroxy ketones, such as the dimer of 2-hydroxycyclohexanone, and general spectroscopic principles.

Spectroscopic TechniqueCharacteristic FeaturePredicted/Representative Value
¹H NMR Proton on Hydroxyl-bearing Carbon (-CH(OH)-)δ 3.8-4.5 ppm
Hydroxyl Proton (-OH)Variable, broad singlet
α-Protons (-CH₂-C=O)δ 2.3-2.6 ppm
¹³C NMR Carbonyl Carbon (C=O)δ ~210 ppm
Hydroxyl-bearing Carbon (-CH(OH)-)δ 70-80 ppm
IR Spectroscopy O-H Stretch3200-3600 cm⁻¹ (broad)
C=O Stretch~1715 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺)m/z 142

Reaction Pathways and Visualization

This compound serves as a versatile intermediate that can undergo several key transformations. The two primary pathways explored in this guide are acid-catalyzed hydrolysis to yield a ketone and oxidation to form an α-hydroxy ketone.

reaction_pathways cluster_start Starting Material cluster_products Reaction Products A This compound B Cyclooctanone A->B Acid-Catalyzed Hydrolysis (H₃O⁺) C 2-Hydroxycyclooctanone A->C Oxidation (e.g., m-CPBA)

Caption: Reaction pathways of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments discussed in this guide.

Acid-Catalyzed Hydrolysis of this compound

This protocol describes the conversion of this compound to cyclooctanone via acid-catalyzed hydrolysis. Enol ethers are readily hydrolyzed in the presence of aqueous acid.[3]

Materials:

  • This compound

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 7.13 mmol) in diethyl ether (20 mL).

  • To the stirring solution, add 1 M HCl (10 mL) dropwise at room temperature.

  • Continue stirring vigorously for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it with saturated sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude cyclooctanone.

  • The product can be purified further by column chromatography or distillation if necessary.

Rubottom Oxidation of this compound

This protocol outlines the oxidation of this compound to 2-hydroxycyclooctanone using meta-chloroperoxybenzoic acid (m-CPBA), a common method for the α-hydroxylation of carbonyl compounds via their silyl enol ethers, known as the Rubottom oxidation.[3][4] While the substrate here is a simple enol ether, the principle of epoxidation followed by rearrangement is analogous.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium sulfite solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 g, 7.13 mmol) in dichloromethane (25 mL) in a 100 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (approximately 1.6 g, ~7.13 mmol, 1.0 equivalent) in dichloromethane (15 mL).

  • Add the m-CPBA solution dropwise to the stirring solution of the enol ether over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated sodium sulfite solution (20 mL) and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude 2-hydroxycyclooctanone can be purified by flash column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon, respectively.

  • Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Liquid samples are analyzed as a thin film between NaCl or KBr plates.

  • Solid samples are analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

  • Frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

  • The electron energy is typically set to 70 eV.

  • Mass-to-charge ratios (m/z) are reported.

References

A Comparative Guide to the Biocompatibility of 1-Methoxycyclooct-1-ene Derivatives for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the biocompatibility of 1-methoxycyclooct-1-ene derivatives, a class of reagents employed in bioorthogonal chemistry. Due to the limited direct experimental data on this specific derivative, this guide will utilize data from closely related strained cyclooctene and cyclooctyne analogs to provide a comparative analysis against other prominent bioorthogonal reagents. The focus is on providing objective performance comparisons supported by experimental data to aid in the selection of the most suitable reagents for in vivo and in vitro applications.

Introduction to Bioorthogonal Chemistry and the Need for Biocompatibility

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. These reactions have become indispensable tools for real-time molecular imaging, targeted drug delivery, and understanding complex biological systems. The success of these in vivo applications hinges on the biocompatibility of the reagents used. An ideal bioorthogonal reagent should exhibit high reactivity and selectivity with its partner, while demonstrating minimal toxicity and immunogenicity.

This guide focuses on strain-promoted cycloaddition reactions, which avoid the use of toxic heavy metal catalysts, a significant advantage for live-cell and whole-organism studies. We will compare the biocompatibility profile of cyclooctene-based derivatives with other widely used classes of bioorthogonal reagents.

Comparative Analysis of Biocompatibility

The biocompatibility of bioorthogonal reagents is primarily assessed through cytotoxicity and in vivo toxicity studies. Cytotoxicity assays measure the degree to which a compound is toxic to cells, typically by evaluating cell viability and membrane integrity. In vivo studies in animal models provide a broader picture of systemic toxicity and clearance.

In Vitro Cytotoxicity Data

The following table summarizes the available quantitative data on the in vitro cytotoxicity of various bioorthogonal reagents. Data for a representative methoxy-substituted cyclooctyne is included as a proxy for this compound derivatives, alongside common alternatives.

Reagent ClassSpecific DerivativeCell LineConcentrationCell Viability (%)AssayReference
Alkoxy-Substituted Cyclooctyne 3,9-dimethoxy-dibenzocyclooctyneLNCaP-Luc, PC3-Luc, Human FibroblastsNot specifiedNo induced cytotoxicity over 24hNot specified[1]
Difluorinated Cyclooctyne DIFOJurkatUp to 100 µM>95%Propidium Iodide Staining[2]
Dibenzocyclooctyne DIBO (DBCO)Not specifiedNot specifiedGenerally considered non-toxic at typical labeling concentrationsNot specified[3]
Biarylazacyclooctynone BARACJurkatNanomolar concentrationsHigh signal-to-background, implying low interferenceNot specified[3]
Trans-cyclooctene TCOHeLaNot specifiedUsed in prodrug activation with minimal inherent toxicity reportedNot specified[4]
Bicyclononyne BCNNot specifiedNot specifiedGenerally considered non-toxic for in vivo applicationsNot specified[5]

Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with caution. The lack of standardized reporting for cytotoxicity of these reagents makes direct, quantitative comparison challenging. Many studies report a lack of apparent toxicity at the concentrations used for labeling without providing detailed dose-response curves.

In Vivo Toxicity and Stability

In vivo biocompatibility is not only about the absence of acute toxicity but also encompasses factors like stability in serum and clearance mechanisms.

Reagent ClassKey In Vivo Biocompatibility ObservationsReference
Alkoxy-Substituted Cyclooctyne Generally, functionalized cyclooctynes are designed for biocompatible applications, with modifications aimed at improving solubility and stability.[1]
Difluorinated Cyclooctyne (DIFO) Widely used in living systems with no apparent toxicity reported at effective labeling concentrations.[2]
Dibenzocyclooctyne (DIBO/DBCO) Applied in several in vivo drug delivery systems, but some studies suggest potential for undesirable biodistribution and immunogenicity.[2]
Trans-cyclooctene (TCO) Can isomerize to the less reactive cis-isomer in the presence of copper-containing serum proteins, which can affect its in vivo efficacy. However, it is generally well-tolerated.[4][6]
Tetrazines (reaction partner for TCO) Generally exhibit excellent biocompatibility and are widely used for in vivo imaging and drug activation.[7][8]

Experimental Protocols for Biocompatibility Assessment

Accurate assessment of biocompatibility requires standardized and well-defined experimental protocols. Below are detailed methodologies for two of the most common in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution containing 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from the absorbance of the samples. Calculate cell viability as a percentage of the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.

Principle: The amount of LDH in the supernatant is proportional to the number of cells that have lost membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.

  • Data Analysis: Subtract the 680 nm absorbance (background) from the 490 nm absorbance. Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a detergent to achieve maximum LDH release) and a negative control (untreated cells).

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships in biocompatibility assessment.

Biocompatibility_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_conclusion Conclusion Cell_Culture Cell Line Seeding (e.g., HeLa, Jurkat) Compound_Treatment Treatment with This compound derivative and Alternatives Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Compound_Treatment->Viability_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., LDH) Compound_Treatment->Cytotoxicity_Assay Data_Analysis_Vitro Quantitative Analysis (IC50, % Viability) Viability_Assay->Data_Analysis_Vitro Cytotoxicity_Assay->Data_Analysis_Vitro Biocompatibility_Profile Biocompatibility Profile Data_Analysis_Vitro->Biocompatibility_Profile Animal_Model Animal Model (e.g., Mouse) Compound_Admin Compound Administration (IV, IP) Animal_Model->Compound_Admin Toxicity_Monitoring Monitoring for Acute and Chronic Toxicity Compound_Admin->Toxicity_Monitoring Biodistribution Biodistribution and Clearance Studies Compound_Admin->Biodistribution Histopathology Histopathological Analysis of Organs Toxicity_Monitoring->Histopathology Histopathology->Biocompatibility_Profile

Caption: Workflow for assessing the biocompatibility of bioorthogonal reagents.

Signaling_Pathway_Toxicity cluster_cell Cellular Response to Cytotoxicity Compound Potentially Cytotoxic Bioorthogonal Reagent Membrane_Damage Plasma Membrane Damage Compound->Membrane_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Compound->Mitochondrial_Dysfunction Necrosis Necrosis Membrane_Damage->Necrosis ROS Reactive Oxygen Species (ROS) Production Mitochondrial_Dysfunction->ROS MTT_Reduction_Inhibition Decreased MTT Reduction (Measured by MTT Assay) Mitochondrial_Dysfunction->MTT_Reduction_Inhibition Apoptosis Apoptosis ROS->Apoptosis LDH_Release LDH Release (Measured by LDH Assay) Necrosis->LDH_Release

Caption: Simplified signaling pathway of cellular response to cytotoxicity.

Conclusion and Future Directions

The assessment of biocompatibility is a critical step in the development and application of bioorthogonal reagents. While direct quantitative data for this compound derivatives is scarce, the available information on structurally similar strained cyclooctenes and cyclooctynes suggests a favorable biocompatibility profile, particularly in comparison to copper-catalyzed click chemistry reagents.

The primary alternatives, including DIFO, DIBO, BARAC, and TCOs, have been more extensively studied and generally exhibit low cytotoxicity at the concentrations required for bioorthogonal labeling. However, subtle differences in stability, reactivity, and potential for off-target effects exist, making the choice of reagent application-dependent.

Future research should focus on standardized, head-to-head comparative studies of the cytotoxicity of a wide range of bioorthogonal reagents. The development of reagents with improved in vivo stability and clearance profiles, while maintaining high reactivity, remains a key objective in the field. As new derivatives of cyclooctenes and other strained systems are developed, rigorous biocompatibility testing will be paramount to their successful translation into clinical and advanced research applications.

References

Comparative Analysis of Catalysts for Cyclooctene Reactions: An Analogous Study

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative study of catalysts specifically for 1-Methoxycyclooct-1-ene reactions could not be compiled due to a lack of specific experimental data in the reviewed scientific literature. However, to provide valuable insights for researchers, this guide presents a comparative analysis of catalysts for reactions involving the closely related and extensively studied substrate, cis-cyclooctene. The principles and catalytic systems discussed herein are broadly applicable to cyclic alkenes and serve as a strong starting point for the investigation of this compound.

This guide details various catalytic systems for key transformations of cis-cyclooctene, including epoxidation, hydrogenation, and metathesis. The performance of different catalysts is compared through quantitative data, and detailed experimental protocols are provided.

Performance of Catalysts in cis-Cyclooctene Reactions

The following table summarizes the performance of various catalysts in the epoxidation, hydrogenation, and metathesis of cis-cyclooctene, offering a clear comparison of their efficacy under different conditions.

Reaction TypeCatalystCatalyst Loading (mol%)Substrate:Oxidant/Reagent RatioSolventTemperature (°C)Time (h)Conversion (%)Yield (%)Selectivity (%)
Epoxidation Fe/PMA@COF-1 mmol cyclooctene: H₂O₂----HighHigh
Epoxidation MoO₂Cl₂(OPPh₂CH₂OH)₂-----Good Activity-Very High
Hydrogenation 5% Pt/CB--Methylcyclohexane190Continuous Flow-QuantitativeHigh
Metathesis Grubbs' Second Generation10-----87-

Experimental Workflow and Methodologies

A general workflow for conducting a catalytic reaction with a cyclic alkene like cis-cyclooctene is depicted below. This process typically involves the setup of the reaction under controlled conditions, followed by monitoring, work-up, and product analysis.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_analysis Product Analysis start Dissolve Substrate (e.g., cis-cyclooctene) in appropriate solvent add_cat Add Catalyst start->add_cat add_reagent Add Oxidant/Reagent (e.g., H₂, H₂O₂, another alkene) add_cat->add_reagent react Stir at controlled temperature and pressure add_reagent->react monitor Monitor reaction progress (TLC, GC, NMR) react->monitor quench Quench Reaction monitor->quench Upon completion extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography concentrate->purify characterize Characterize product (NMR, IR, MS) purify->characterize yield Determine Yield characterize->yield

Figure 1. General experimental workflow for the catalytic reaction of a cyclic alkene.

Detailed Experimental Protocols

Below are generalized experimental protocols for the catalytic reactions of cis-cyclooctene, which can be adapted for this compound with appropriate modifications.

Epoxidation of cis-Cyclooctene

Catalyst: Iron and phosphomolybdic acid immobilized covalent organic framework (Fe/PMA@COF)

Objective: To synthesize cyclooctene oxide from cis-cyclooctene using a heterogeneous catalyst and hydrogen peroxide as the oxidant.

Materials:

  • cis-Cyclooctene

  • Hydrogen peroxide (H₂O₂)

  • Fe/PMA@COF catalyst

  • Acetonitrile (solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve cis-cyclooctene (1.0 mmol) in acetonitrile.

  • Add the Fe/PMA@COF catalyst to the solution.

  • To the stirring mixture, add hydrogen peroxide dropwise.

  • Stir the reaction mixture at the desired temperature (e.g., 70°C) for the specified time (e.g., 8 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and filter to recover the heterogeneous catalyst.

  • Transfer the filtrate to a separatory funnel and extract the product with an organic solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure cyclooctene oxide.

Hydrogenation of cis-Cyclooctene

Catalyst: 5% Platinum on carbon beads (Pt/CB)

Objective: To reduce the double bond of cis-cyclooctene to yield cyclooctane using a continuous-flow hydrogenation setup.

Materials:

  • cis-Cyclooctene

  • Methylcyclohexane (as both solvent and in situ hydrogen source)

  • 5% Pt/CB catalyst packed in a column

  • Continuous-flow microwave reactor system

Procedure:

  • Prepare a solution of cis-cyclooctene in methylcyclohexane.

  • Set up the continuous-flow reactor with the Pt/CB catalyst column.

  • Heat the catalyst bed to the reaction temperature (e.g., 190°C) using microwave irradiation.

  • Pump the solution of cis-cyclooctene through the heated catalyst bed at a defined flow rate. The microwave-mediated dehydrogenation of methylcyclohexane generates hydrogen in situ, which then reacts with the cyclooctene on the catalyst surface.

  • Collect the effluent from the reactor.

  • Analyze the product mixture by GC or NMR to determine the conversion of cis-cyclooctene to cyclooctane.

  • The product can be isolated by removal of the solvent.

Ring-Closing Enyne Metathesis (Illustrative for Metathesis)

Catalyst: Grubbs' Second Generation Catalyst

Objective: While not a direct reaction of cis-cyclooctene, this protocol for a related intramolecular metathesis reaction illustrates the general procedure. This example involves the ring-closing of an enyne precursor to form a bicyclic product.

Materials:

  • Enyne precursor

  • Grubbs' Second Generation Catalyst

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • Standard Schlenk line or glovebox techniques for handling air-sensitive reagents

Procedure:

  • In a glovebox or under an inert atmosphere (argon or nitrogen), dissolve the enyne precursor in the anhydrous, degassed solvent.

  • Add Grubbs' Second Generation Catalyst (e.g., 10 mol%) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the desired diene product.

Signaling Pathways and Logical Relationships

The catalytic cycle for a generic metal-catalyzed reaction, such as metathesis, can be visualized to understand the logical relationship between the different intermediates.

catalytic_cycle Catalyst [M]=CR₂ Intermediate1 Metallacyclobutane Catalyst->Intermediate1 + Alkene Substrate Alkene (R'HC=CHR') Substrate->Intermediate1 Product New Alkene (R₂C=CHR') Intermediate1->Product Intermediate2 [M]=CHR' Intermediate1->Intermediate2 - New Alkene Intermediate2->Catalyst + Alkene (Regeneration)

Figure 2. Simplified catalytic cycle for olefin metathesis.

This guide provides a framework for understanding and comparing catalytic systems for the transformation of cyclooctene, which can be extrapolated to inform the design of experiments for this compound. Researchers are encouraged to use this information as a starting point and to optimize reaction conditions for their specific substrate and desired outcome.

The Enhanced Dienophilic Reactivity of 1-Methoxycyclooct-1-ene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cycloaddition chemistry, the selection of an appropriate dienophile is paramount to achieving high yields and selectivities. Among the diverse array of dienophiles available to synthetic chemists, electron-rich alkenes, particularly enol ethers like 1-Methoxycyclooct-1-ene, offer distinct advantages in Diels-Alder reactions, especially when paired with electron-poor dienes. This guide provides a comparative analysis of this compound's performance against other classes of dienophiles, supported by established principles of organic chemistry.

Superior Reactivity of this compound in Inverse-Electron-Demand Diels-Alder Reactions

The enhanced reactivity of this compound stems from its electronic properties. As an enol ether, the oxygen atom's lone pair of electrons are in conjugation with the double bond, significantly increasing the electron density of the π-system. This makes it a potent nucleophile, readily participating in reactions with electron-deficient dienes in what is known as an inverse-electron-demand Diels-Alder reaction.[1][2] In this scenario, the Highest Occupied Molecular Orbital (HOMO) of the dienophile has a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the diene, leading to a more favorable orbital interaction and a lower activation energy for the reaction.[2]

In contrast, traditional Diels-Alder reactions involve an electron-rich diene and an electron-poor dienophile.[3][4] Dienophiles commonly employed in this "normal" demand context, such as maleic anhydride, feature electron-withdrawing groups that lower the energy of their LUMO.[3] While highly effective with electron-rich dienes, their reactivity diminishes significantly with electron-poor dienes.

Hypothetical Performance Comparison

DienophileDienophile TypeExpected Reactivity with Electron-Poor DieneExpected Reaction Conditions
This compound Electron-Rich (Enol Ether)HighMild (lower temperatures, shorter reaction times)
Maleic Anhydride Electron-PoorLow to NegligibleHarsh (high temperatures, long reaction times, potential for no reaction)
Cyclooctene Neutral (Unactivated Alkene)Very LowVery Harsh (extreme temperatures, high pressure, likely no reaction)

This table presents a hypothetical comparison based on established principles of Diels-Alder reactivity. Actual experimental results may vary.

Experimental Protocol: General Procedure for a Diels-Alder Reaction with this compound

The following is a generalized experimental protocol for a Diels-Alder reaction involving an electron-rich dienophile like this compound and an electron-poor diene. This protocol should be adapted and optimized for specific substrates.

Materials:

  • This compound (dienophile)

  • Electron-poor diene (e.g., a tetrazine derivative)

  • Anhydrous, inert solvent (e.g., toluene, dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard workup and purification supplies (e.g., rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add the electron-poor diene (1.0 equivalent) and the chosen anhydrous solvent.

  • Addition of Dienophile: Add this compound (typically 1.0 to 1.2 equivalents) to the stirred solution of the diene.

  • Reaction Monitoring: The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Conditions: For highly reactive partners, the reaction may proceed at room temperature. If no reaction is observed, gentle heating may be applied.

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified.

  • Purification: Purification is typically achieved by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the comparative evaluation of different dienophiles in a Diels-Alder reaction.

experimental_workflow General Workflow for Dienophile Comparison cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison start Select Diene and Solvent dienophile1 Dienophile A: This compound start->dienophile1 dienophile2 Dienophile B: Alternative start->dienophile2 run_reaction1 Run Reaction A dienophile1->run_reaction1 run_reaction2 Run Reaction B dienophile2->run_reaction2 monitor1 Monitor Progress (TLC, LC-MS) run_reaction1->monitor1 monitor2 Monitor Progress (TLC, LC-MS) run_reaction2->monitor2 workup1 Workup & Purify monitor1->workup1 workup2 Workup & Purify monitor2->workup2 characterize1 Characterize Product A (NMR, MS) workup1->characterize1 characterize2 Characterize Product B (NMR, MS) workup2->characterize2 compare Compare Yield, Rate, Stereoselectivity characterize1->compare characterize2->compare

Caption: A flowchart illustrating the parallel workflow for comparing the performance of different dienophiles in a Diels-Alder reaction.

Conclusion

Based on fundamental principles of cycloaddition chemistry, this compound is expected to be a highly reactive and advantageous dienophile in inverse-electron-demand Diels-Alder reactions. Its electron-rich nature facilitates rapid and efficient cycloadditions with electron-poor dienes under mild conditions. While direct quantitative comparisons with other dienophiles are not extensively documented in the literature, the theoretical advantages position this compound as a valuable tool for the synthesis of complex cyclic molecules. Further experimental studies are warranted to fully quantify its performance against a broader range of dienophiles.

References

The Unseen Limitations: A Comparative Guide to 1-Methoxycyclooct-1-ene and its Analogs in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for the perfect molecular toolkit for bioorthogonal chemistry is ongoing. While a vast array of reagents has been developed for strain-promoted cycloaddition reactions, a critical evaluation of their limitations is paramount for successful application. This guide provides a comprehensive comparison of trans-cyclooctenes (TCOs), a cornerstone of bioorthogonal chemistry, and addresses the significant, albeit hypothetical, limitations of 1-Methoxycyclooct-1-ene.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between strained alkenes and tetrazines is one of the fastest bioorthogonal reactions known, enabling researchers to study biological processes in living systems with minimal perturbation. trans-Cyclooctenes have emerged as premier reagents in this field due to their favorable kinetics and stability. However, the specific molecule "this compound" is not a commonly utilized reagent in this context, primarily due to predicted instability. The presence of a methoxy group directly on the double bond creates an enol ether moiety, which is susceptible to rapid hydrolysis under the acidic to neutral pH conditions often found in biological environments. This inherent instability would severely limit its practical application in bioorthogonal labeling.

This guide, therefore, focuses on a comparative analysis of well-established trans-cyclooctene derivatives, providing a framework to understand the critical balance between reactivity and stability.

Performance Comparison of trans-Cyclooctene Derivatives

The efficacy of a trans-cyclooctene in bioorthogonal applications is a trade-off between its reaction rate with a tetrazine partner and its stability under physiological conditions. Highly strained TCOs exhibit faster reaction kinetics but are often more prone to isomerization to their unreactive cis-cyclooctene counterparts or other degradation pathways.

Reagent NameSecond-Order Rate Constant (k₂) with 3,6-diphenyl-1,2,4,5-tetrazine (M⁻¹s⁻¹)Stability CharacteristicsKey Features
trans-Cyclooctene (TCO)~2,000Relatively stable, but can isomerize in the presence of thiols and copper-containing proteins.The foundational TCO; a benchmark for comparison.
(1R,8S)-bicyclo[6.1.0]non-4-ene (s-TCO)~3,300,000[1][2]Prone to rapid isomerization, especially in the presence of thiols. In vivo half-life of approximately 0.67 days.[2]Exceptionally high reactivity due to increased ring strain.
cis-Dioxolane-fused trans-cyclooctene (d-TCO)~366,000[1][3][4]Shows improved stability over s-TCO in aqueous solution, blood serum, and in the presence of thiols.[1]High reactivity with enhanced stability and aqueous solubility.[1]
Hypothetical 1-Methoxy- trans-cycloocteneNot availablePredicted to be highly unstable due to the enol ether moiety, leading to rapid hydrolysis to a ketone.The enol ether functionality is a significant liability for bioorthogonal applications.

Experimental Protocols

General Protocol for Antibody-TCO Conjugation and Tetrazine Ligation

This protocol outlines a general procedure for the conjugation of a trans-cyclooctene derivative to an antibody and subsequent ligation with a tetrazine-functionalized molecule.

Materials:

  • Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • TCO-NHS ester (e.g., TCO-PEG4-NHS)

  • Tetrazine-fluorophore conjugate

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into the reaction buffer at a concentration of 1-5 mg/mL using a desalting column.

  • TCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM solution of the TCO-NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF.

  • Antibody-TCO Conjugation: Add a 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. Incubate for 1 hour at room temperature.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

  • Purification: Remove excess, unreacted TCO-NHS ester by passing the reaction mixture through a spin desalting column.

  • Tetrazine Ligation: To the purified antibody-TCO conjugate, add the tetrazine-fluorophore conjugate at a slight molar excess (1.05-1.5 equivalents).

  • Reaction: Allow the ligation reaction to proceed for 30-60 minutes at room temperature. The progress of the reaction can be monitored by measuring the decrease in the characteristic absorbance of the tetrazine around 520 nm.

  • Analysis: The resulting antibody-fluorophore conjugate can be analyzed by methods such as SDS-PAGE, mass spectrometry, and fluorescence imaging.

Visualizing Key Concepts

To further elucidate the principles discussed, the following diagrams illustrate a typical experimental workflow and the fundamental relationship between reactivity and stability in trans-cyclooctenes.

experimental_workflow cluster_step1 Step 1: Antibody-TCO Conjugation cluster_step2 Step 2: Tetrazine Ligation cluster_step3 Step 3: Application Ab Antibody Conjugation Conjugation Reaction (pH 7.5-8.5) Ab->Conjugation TCO_NHS TCO-NHS Ester TCO_NHS->Conjugation Ab_TCO Antibody-TCO Conjugate Conjugation->Ab_TCO Purification1 Purification (Desalting Column) Ab_TCO->Purification1 Ligation IEDDA Reaction Purification1->Ligation Tz_Fluor Tetrazine-Fluorophore Tz_Fluor->Ligation Labeled_Ab Labeled Antibody Ligation->Labeled_Ab Application Downstream Applications (e.g., Imaging, Drug Delivery) Labeled_Ab->Application

Caption: Experimental workflow for antibody labeling using TCO-tetrazine ligation.

reactivity_stability center TCO Design Reactivity Increased Reactivity (Faster Kinetics) center->Reactivity Stability Increased Stability (Longer Half-life) center->Stability sTCO s-TCO sTCO->Reactivity High Strain dTCO d-TCO dTCO->Reactivity Moderate Strain dTCO->Stability Inductive Effects TCO TCO TCO->Stability Lower Strain

Caption: The trade-off between reactivity and stability in TCO design.

Conclusion

The selection of a bioorthogonal reagent requires careful consideration of its chemical properties in the context of the intended biological application. While the hypothetical this compound is likely unsuitable for most applications due to its inherent instability, the diverse family of trans-cyclooctenes offers a range of options with varying degrees of reactivity and stability. For applications requiring extremely rapid kinetics, highly strained derivatives like s-TCO may be advantageous, provided the experimental window is short. For longer-term studies or applications where stability is paramount, less reactive but more robust analogues such as d-TCO or the parent TCO are more appropriate choices. By understanding these trade-offs and following established protocols, researchers can effectively harness the power of strain-promoted cycloadditions for their specific needs in drug development and biological discovery.

References

A Comparative Guide to Strained Alkenes in Bioorthogonal Chemistry: Reactivity, Stability, and Cross-Reactivity Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of bioorthogonal chemistry, the choice of reactive partners is paramount to the success of in vitro and in vivo labeling and tracking studies. Among the most powerful tools in the bioorthogonal toolkit are strained alkenes, which undergo rapid and selective inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines. This guide provides a comparative overview of commonly used strained alkenes, with a focus on their reactivity, stability, and the potential for cross-reactivity. While specific cross-reactivity data for every conceivable alkene, including derivatives like 1-Methoxycyclooct-1-ene, is not always available, this guide offers a framework for evaluation and selection based on the existing literature.

Data Presentation: A Comparative Look at Reaction Kinetics

The reactivity of a strained alkene in a bioorthogonal reaction is a critical parameter, dictating the concentration of reagents and the timescale of the experiment. The table below summarizes the second-order rate constants for the IEDDA reaction between various strained alkenes and a common tetrazine partner. It is important to note that reaction rates are influenced by the specific tetrazine derivative used and the reaction conditions.[1][2][3]

Strained AlkeneReaction PartnerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/Conditions
trans-Cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazine~800 - 20009:1 Methanol/Water or PBS
(1R,8S,Z)-Bicyclo[6.1.0]non-4-en-9-ylmethyl (E)-2-cyano-3-(4-(diethylamino)phenyl)acrylate (BCN)3,6-diphenyl-1,2,4,5-tetrazine3.6Methanol
Norbornene3,6-di-(2-pyridyl)-s-tetrazine8.5 x 10⁻³Methanol
Strained trans-Cyclooctene (sTCO)Tetrazine-carbamate420 ± 49Acetonitrile
Strained trans-Cyclooctene (sTCO)Tetrazine-carbamate23800 ± 40025% Acetonitrile/PBS
Hydrogen-substituted tetrazine reaction partnerTCOup to 30000Aqueous media

Experimental Protocols: Methodologies for Evaluation

The selection of a suitable strained alkene for a specific biological application requires careful experimental validation. Below are generalized protocols for assessing the reactivity and potential for off-target interactions of these bioorthogonal reagents.

Protocol 1: Determination of Reaction Kinetics

This protocol outlines a general method for determining the second-order rate constant of a strained alkene with a tetrazine using stopped-flow spectrophotometry.

Materials:

  • Strained alkene of interest

  • Standard tetrazine derivative (e.g., 3,6-di-(2-pyridyl)-s-tetrazine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent for stock solutions (e.g., DMSO, DMF)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the strained alkene and the tetrazine in an appropriate organic solvent.

  • Prepare Reaction Solutions: On the day of the experiment, dilute the stock solutions in PBS to the desired final concentrations. Typically, the reaction is performed under pseudo-first-order conditions with a 10-fold or greater excess of the strained alkene.

  • Spectrophotometer Setup: Set the stopped-flow spectrophotometer to monitor the decay of the tetrazine absorbance at its λmax (e.g., ~520-540 nm for many pyridyl-substituted tetrazines).[4] Equilibrate the instrument to the desired temperature (e.g., 25°C or 37°C).

  • Kinetic Measurement: Rapidly mix equal volumes of the strained alkene and tetrazine solutions in the stopped-flow instrument.

  • Data Acquisition: Record the absorbance decay over time. The data should fit well to a single exponential decay curve.

  • Data Analysis: Determine the observed rate constant (k_obs) from the fit of the exponential decay.

  • Calculate Second-Order Rate Constant (k₂): The second-order rate constant is calculated by dividing the observed rate constant by the concentration of the reagent in excess (the strained alkene): k₂ = k_obs / [alkene].

  • Replicates: Perform the experiment in triplicate to ensure reproducibility.

Protocol 2: Assessment of Off-Target Protein Labeling

This protocol describes a general workflow to identify potential off-target protein interactions of a strained alkene in a cellular context using mass spectrometry-based proteomics.

Materials:

  • Strained alkene of interest conjugated to a handle (e.g., biotin, clickable tag)

  • Control alkene (structurally similar but less reactive)

  • Cell line of interest

  • Cell lysis buffer

  • Affinity purification resin (e.g., streptavidin beads for biotinylated probes)

  • SDS-PAGE materials

  • In-gel digestion reagents (e.g., trypsin)

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Cell Treatment: Incubate the cells with the strained alkene probe and the control alkene at various concentrations and for different durations.

  • Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.

  • Affinity Purification: Incubate the cell lysates with the affinity resin to capture the probe-labeled proteins.

  • Washing: Thoroughly wash the resin to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the resin.

  • SDS-PAGE Separation: Separate the eluted proteins by SDS-PAGE.

  • In-Gel Digestion: Excise the protein bands from the gel and perform in-gel digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify the proteins.

  • Data Analysis: Compare the proteins identified from the strained alkene-treated sample with those from the control-treated sample. Proteins that are significantly enriched in the experimental sample are considered potential off-targets.[5][6]

  • Validation: Validate potential off-targets using orthogonal methods such as Western blotting or co-immunoprecipitation.[5]

Mandatory Visualization: Workflows and Mechanisms

To provide a clearer understanding of the evaluation process and the underlying chemistry, the following diagrams have been generated using the DOT language.

G cluster_0 Strained Alkene Evaluation Workflow synthesis Synthesis & Characterization kinetics In Vitro Kinetic Analysis synthesis->kinetics stability Stability Assessment (e.g., in serum) kinetics->stability cell_labeling Cellular Labeling & Imaging stability->cell_labeling off_target Off-Target Identification (Proteomics) cell_labeling->off_target in_vivo In Vivo Studies off_target->in_vivo

Caption: A generalized workflow for the evaluation of a new bioorthogonal strained alkene.

References

A Comparative Guide to 1-Methoxycyclooct-1-ene and Established Bioorthogonal Ligation Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of 1-Methoxycyclooct-1-ene, a functionalized cyclooctyne for bioorthogonal chemistry, against established ligation methods. The data presented herein is intended to assist researchers in selecting the most appropriate chemical tools for their specific applications in labeling, imaging, and drug delivery.

Bioorthogonal chemistry encompasses a suite of chemical reactions that can proceed within a living system without interfering with native biochemical processes. The selection of a bioorthogonal reaction is critical and depends on factors such as reaction kinetics, stability of the reagents, and potential cytotoxicity. This guide focuses on the comparison of strain-promoted azide-alkyne cycloaddition (SPAAC) involving a representative methoxy-substituted cyclooctyne with other widely used bioorthogonal methods.

Quantitative Performance Data

Due to the limited availability of direct kinetic data for this compound, this comparison utilizes data for a structurally related and well-characterized methoxy-substituted dibenzocyclooctyne, Tetramethoxydibenzocyclooctyne (TMDIBO), as a proxy to represent the performance of methoxy-functionalized cyclooctynes. This substitution is based on the known role of methoxy groups in enhancing the stability and solubility of cyclooctynes. The following tables summarize the key performance metrics of various bioorthogonal reactions.

Table 1: Comparison of Second-Order Rate Constants for Key Bioorthogonal Reactions

Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
SPAAC Tetramethoxydibenzocyclooctyne (TMDIBO) + Azide Data suggests rates are comparable to other efficient cyclooctynes, though specific value is not readily available. Known for high stability.Copper-free, excellent for live-cell applications. Methoxy groups enhance stability.
SPAAC Bicyclononyne (BCN) + Benzyl Azide~0.3 - 1.0[1]Good kinetics and stability.
SPAAC Dibenzocyclooctyne (DBCO) + Benzyl Azide~0.3 - 2.3[1]Widely used, fast kinetics, but can be unstable under certain conditions.
Tetrazine Ligation trans-Cyclooctene (TCO) + Tetrazine1 - 1 x 10⁶[2]Extremely fast kinetics, ideal for rapid labeling at low concentrations.
CuAAC Terminal Alkyne + Azide (with Cu(I) catalyst)Typically 10² - 10³High efficiency and regioselectivity, but copper toxicity limits live-cell applications.[3]
Staudinger Ligation Phosphine + Azide~10⁻³ - 10⁻²First bioorthogonal reaction, but slower kinetics compared to modern methods.[3]

Table 2: Stability of Bioorthogonal Reagents

ReagentConditionStabilityReference
Tetramethoxydibenzocyclooctyne (TMDIBO) Air, acid, base, thiolsGood to excellent[4]
trans-Cyclooctene (TCO) Methanol at 25°C>99% fidelity after 7 days[1]
Dibenzocyclooctyne (DBCO) Cell lysate or PBSNo significant reduction after 24h[1]
Bicyclononyne (BCN) Cell lysate or PBSDegraded under some conditions[1]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Protocol 1: Determination of Second-Order Rate Constants for SPAAC Reactions by ¹H NMR Spectroscopy

This protocol is adapted from methods used to quantify SPAAC reaction kinetics.[5]

Objective: To determine the second-order rate constant (k₂) of the reaction between a cyclooctyne and an azide.

Materials:

  • Cyclooctyne derivative (e.g., this compound)

  • Benzyl azide

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the cyclooctyne derivative in DMSO-d₆ at a known concentration.

  • Prepare a stock solution of benzyl azide in DMSO-d₆ at a known concentration.

  • Prepare a stock solution of the internal standard in DMSO-d₆.

  • In an NMR tube, combine the cyclooctyne solution, the internal standard solution, and 2-12 equivalents of the benzyl azide solution.

  • Immediately acquire a ¹H NMR spectrum at 25 °C. This will be the t=0 time point.

  • Continue to acquire ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the starting materials and the product relative to the internal standard to determine their concentrations at each time point.

  • Plot the natural logarithm of the concentration of the limiting reagent versus time. The slope of this line will be the pseudo-first-order rate constant (k_obs).

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reagent in excess.

Protocol 2: Stability Assessment of Cyclooctynes in Biological Media

This protocol is based on methods for evaluating the stability of bioorthogonal reagents.[1]

Objective: To assess the stability of a cyclooctyne derivative in a biologically relevant medium.

Materials:

  • Cyclooctyne-functionalized fluorescent beads

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell lysate (e.g., from DC2.4 cells)

  • Fluorescent azide or alkyne for detection

  • Flow cytometer

Procedure:

  • Prepare a suspension of cyclooctyne-functionalized fluorescent beads in PBS and another in cell lysate.

  • Incubate the suspensions at 37 °C.

  • At various time points (e.g., 0, 6, 12, 24 hours), take an aliquot from each suspension.

  • React the beads with a fluorescently labeled azide (e.g., AF488-azide) to label the remaining intact cyclooctyne groups.

  • Analyze the fluorescence of the beads using a flow cytometer. The fluorescence intensity is proportional to the amount of unreacted cyclooctyne.

  • Plot the median fluorescence intensity against time to determine the stability of the cyclooctyne in each medium.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in bioorthogonal chemistry.

BioorthogonalLabelingWorkflow cluster_step1 Step 1: Introduction of the Bioorthogonal Reporter cluster_step2 Step 2: Bioorthogonal Ligation cluster_step3 Step 3: Downstream Application MetabolicLabeling Metabolic Labeling LiveCell Live Cell Labeling MetabolicLabeling->LiveCell ChemicalModification Chemical Modification InVitro In Vitro Labeling ChemicalModification->InVitro Imaging Fluorescence Imaging LiveCell->Imaging DrugDelivery Drug Delivery LiveCell->DrugDelivery Proteomics Proteomic Analysis InVitro->Proteomics SPAAC_vs_Tetrazine cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_tetrazine Tetrazine Ligation Cyclooctyne This compound (Cyclooctyne) SPAAC_Product Triazole Product Cyclooctyne->SPAAC_Product k₂ ≈ 0.3 - 2.3 M⁻¹s⁻¹ Azide Azide Azide->SPAAC_Product TCO trans-Cyclooctene (TCO) Tetrazine_Product Dihydropyridazine Product TCO->Tetrazine_Product k₂ up to 10⁶ M⁻¹s⁻¹ Tetrazine Tetrazine Tetrazine->Tetrazine_Product

References

Mechanistic Insights into 1-Methoxycyclooct-1-ene Cycloadditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of cycloaddition reactions is paramount for the synthesis of complex molecular architectures. This guide provides a comparative analysis of the mechanistic investigations into the cycloadditions of 1-methoxycyclooct-1-ene, an electron-rich enol ether. The following sections detail the performance of this substrate in various cycloaddition reactions, supported by available experimental data and detailed protocols, and compare its reactivity with alternative cycloaddition strategies.

Introduction to Cycloaddition Reactions of this compound

This compound, as an enol ether, is an electron-rich alkene, making it a suitable partner for a variety of cycloaddition reactions. Its reactivity is primarily governed by the interaction of its Highest Occupied Molecular Orbital (HOMO) with the Lowest Unoccupied Molecular Orbital (LUMO) of a reaction partner. The eight-membered ring introduces conformational flexibility and potential strain, which can influence the stereochemical outcome and reaction rates. This guide will focus on three major types of cycloaddition reactions involving this substrate: Inverse-Electron-Demand Diels-Alder ([4+2] cycloaddition), [2+2] cycloaddition, and 1,3-dipolar cycloaddition.

Inverse-Electron-Demand Diels-Alder Reaction

In contrast to the conventional Diels-Alder reaction where an electron-rich diene reacts with an electron-poor dienophile, the inverse-electron-demand Diels-Alder (IEDDA) reaction involves an electron-rich dienophile, such as this compound, reacting with an electron-poor diene. This type of reaction is particularly useful for the synthesis of heterocyclic compounds.

A key class of dienes for IEDDA reactions are 1,2,4,5-tetrazines. The reaction of this compound with a substituted 1,2,4,5-tetrazine would be expected to proceed via a [4+2] cycloaddition, followed by the extrusion of dinitrogen to yield a dihydropyridazine product. The reaction is typically highly regioselective and can be performed under mild conditions.

Table 1: Comparison of Dienophiles in Inverse-Electron-Demand Diels-Alder Reactions

DienophileDieneProductYield (%)ConditionsReference
This compound 3,6-bis(2-pyridyl)-1,2,4,5-tetrazineFused DihydropyridazineData not availableExpected to be mildTheoretical
trans-Cyclooctene3,6-di-(2-pyridyl)-s-tetrazineDihydropyridazineHighFast at low concentrations
Norbornene1,2,4,5-tetrazineDihydropyridazineHigh-[1]
Experimental Protocol: General Procedure for Inverse-Electron-Demand Diels-Alder Reaction

To a solution of the 1,2,4,5-tetrazine derivative (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile at room temperature is added this compound (1.2 eq). The reaction mixture is stirred and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the dihydropyridazine product.

IEDDA_Mechanism reactant1 This compound transition_state [4+2] Transition State reactant1->transition_state reactant2 1,2,4,5-Tetrazine reactant2->transition_state intermediate Bicyclic Intermediate transition_state->intermediate product Dihydropyridazine intermediate->product N2 N2 intermediate->N2 -N2

Caption: Inverse-Electron-Demand Diels-Alder Reaction Pathway.

[2+2] Cycloaddition

Photochemical [2+2] cycloadditions are a powerful method for the synthesis of four-membered rings.[2] These reactions typically occur between two alkene units, where one is electronically excited by UV light. The reaction of this compound with an electron-deficient alkene, such as tetracyanoethylene (TCNE), or with itself under photochemical conditions can lead to the formation of a cyclobutane ring. The mechanism often proceeds through a stepwise pathway involving a diradical intermediate.

Table 2: Comparison of [2+2] Cycloaddition Reactions

Alkene 1Alkene 2ProductYield (%)ConditionsReference
This compound TetracyanoethyleneFused CyclobutaneData not availableLikely thermalTheoretical
Silyl Enol Etherα,β-Unsaturated EsterPolysubstituted CyclobutaneHighCatalytic[3]
EtheneEtheneCyclobutane-Photochemical[4]
Experimental Protocol: General Procedure for Photochemical [2+2] Cycloaddition

A solution of this compound (1.0 eq) and the alkene partner (1.0-2.0 eq) in a suitable solvent (e.g., acetone, acetonitrile) is placed in a quartz reaction vessel. The solution is deoxygenated by bubbling with argon or nitrogen for 15-30 minutes. The reaction mixture is then irradiated with a UV lamp (e.g., medium-pressure mercury lamp) at a controlled temperature. The progress of the reaction is monitored by GC-MS or NMR. After completion, the solvent is evaporated, and the product is purified by column chromatography or distillation.

Paternò_Büchi_Reaction reactants This compound + Alkene excitation Excitation (hν) reactants->excitation excited_state Excited State Enol Ether excitation->excited_state exciplex Exciplex Formation excited_state->exciplex diradical Diradical Intermediate exciplex->diradical product Cyclobutane Adduct diradical->product

Caption: Photochemical [2+2] Cycloaddition Workflow.

1,3-Dipolar Cycloaddition

1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. In this reaction, a 1,3-dipole reacts with a dipolarophile. As an electron-rich alkene, this compound can act as a dipolarophile in reactions with various 1,3-dipoles, such as azides and nitrones. For instance, the reaction with an organic azide would lead to the formation of a triazoline ring, which can be unstable and subsequently lose nitrogen to form an aziridine or rearrange.

Table 3: Comparison of 1,3-Dipolar Cycloaddition Reactions

Dipolarophile1,3-DipoleProductYield (%)ConditionsReference
This compound Phenyl AzideFused TriazolineData not available-Theoretical
EnaminePhenyl AzideAmidine (from Triazoline)-Room Temperature[5]
CyclooctynePhenyl AzideTriazoleHighStrain-promoted[6]
Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition with Azides

To a solution of this compound (1.1 eq) in a suitable solvent like toluene or THF is added the organic azide (1.0 eq). The reaction mixture is heated to reflux and monitored by TLC or NMR spectroscopy. After completion of the reaction, the solvent is removed in vacuo, and the crude product is purified by column chromatography to yield the triazoline or its subsequent products.

Dipolar_Cycloaddition_Pathway Reactants This compound + Organic Azide Cycloaddition [3+2] Cycloaddition Reactants->Cycloaddition Triazoline Triazoline Intermediate Cycloaddition->Triazoline Nitrogen_Extrusion Nitrogen Extrusion (-N2) Triazoline->Nitrogen_Extrusion Products Aziridine / Rearranged Product Nitrogen_Extrusion->Products

Caption: 1,3-Dipolar Cycloaddition Logical Flow.

Comparison with Alternative Cycloaddition Methods

While this compound is a versatile substrate, other electron-rich alkenes and alternative cycloaddition strategies offer distinct advantages in certain contexts.

  • Silyl Enol Ethers: These are highly versatile and widely used electron-rich alkenes in cycloaddition reactions.[7][8] They can be readily prepared from ketones and offer a wide range of substitution patterns. Their reactivity can be tuned by the choice of the silyl group.

  • Enamines: Enamines are another class of highly reactive electron-rich alkenes.[9][10] They often exhibit higher reactivity than enol ethers in cycloadditions with electron-poor partners.

  • Strained Alkenes and Alkynes: Substrates like trans-cyclooctene and cyclooctyne exhibit exceptional reactivity in cycloadditions due to their inherent ring strain.[6] These "strain-promoted" cycloadditions can proceed rapidly at room temperature without the need for catalysts.

Conclusion

The mechanistic investigation of this compound cycloadditions reveals its potential as a valuable building block in organic synthesis. Its electron-rich nature makes it a suitable partner for inverse-electron-demand Diels-Alder, [2+2], and 1,3-dipolar cycloadditions. While specific experimental data for this substrate is not extensively documented in readily available literature, comparisons with analogous systems such as other enol ethers, enamines, and strained cyclic alkenes provide a strong basis for predicting its reactivity and for the design of synthetic routes. Further experimental studies are warranted to fully elucidate the quantitative aspects of its cycloaddition reactions and expand its application in the synthesis of complex molecules.

References

Safety Operating Guide

Proper Disposal of 1-Methoxycyclooct-1-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Prior to handling 1-Methoxycyclooct-1-ene, it is crucial to adhere to standard laboratory safety protocols for flammable liquids.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat is mandatory. Ensure arms are fully covered.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Fire Safety:

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Use explosion-proof electrical equipment.

  • Ensure a Class B fire extinguisher (or equivalent for flammable liquids) is readily accessible.

Step-by-Step Disposal Procedure

The proper disposal of this compound will depend on the quantity and whether it is contaminated.

  • Segregation and Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container must be compatible with flammable organic liquids.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department. The label should clearly state "Flammable Liquid Waste" and list "this compound" as a component.

  • Storage of Waste:

    • Store the waste container in a cool, dry, and well-ventilated area designated for flammable liquid waste.

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for hazardous waste.

    • Provide them with the full chemical name and an estimate of the quantity to be disposed of.

  • Decontamination of Empty Containers:

    • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinseate as flammable liquid waste.

    • After thorough decontamination, the container may be disposed of as regular laboratory glassware or plastic, in accordance with institutional policies.

Quantitative Data Summary

Since a specific SDS for this compound is unavailable, quantitative data regarding exposure limits or disposal thresholds are not available. The following table provides general information for flammable liquids as a reference.

ParameterGeneral Guideline for Flammable Liquids
Flash Point Category Likely a Category 3 Flammable Liquid (assumed)
Storage Requirement Flammable liquids cabinet
Waste Container Type Chemically resistant, sealed container
Regulatory Framework RCRA (Resource Conservation and Recovery Act)

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal workflow for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.